1H-imidazol-1-ylmethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVBKJELBDMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394320 | |
| Record name | 1H-imidazol-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51505-76-1 | |
| Record name | 1H-imidazol-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-imidazol-1-ylmethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of biologically active molecules and advanced materials. Among the myriad of functionalized imidazoles, 1H-imidazol-1-ylmethanol emerges as a pivotal precursor, particularly in the burgeoning field of N-heterocyclic carbene (NHC) chemistry. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis, spectroscopic characterization, safety protocols, and key applications, with a focus on its role as a versatile building block in research and development.
Chemical Identity and Properties
CAS Number: 51505-76-1[1][2][][4][5]
Molecular Formula: C₄H₆N₂O[2]
Molecular Weight: 98.10 g/mol [1]
IUPAC Name: imidazol-1-ylmethanol[1]
Synonyms: (1H-Imidazol-1-yl)methanol, Imidazol-1-ylmethanol, 1H-Imidazol-1-methanol, 1-hydroxymethyl imidazole[1][]
Physicochemical Properties
This compound is typically described as a liquid at room temperature.[2] However, some suppliers report a melting point of 134°C, which suggests it may exist as a low-melting solid.[] This discrepancy may be due to polymorphism or the presence of impurities. Further experimental verification is recommended for definitive characterization.
| Property | Value | Source |
| Boiling Point | 307.7°C at 760 mmHg | [] |
| Density | 1.21 g/cm³ | [] |
| LogP | -0.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Polar Surface Area | 38.1 Ų | [1] |
Synthesis and Purification
The most common and direct synthesis of this compound involves the reaction of imidazole with paraformaldehyde.[6] This reaction is typically carried out in a suitable solvent, such as 1,4-dioxane, under an inert atmosphere.[6]
Detailed Synthesis Protocol
The following protocol is adapted from established literature procedures.[6]
Materials:
-
Imidazole
-
Paraformaldehyde
-
1,4-Dioxane (degassed)
-
Argon or Nitrogen gas
-
Ice bath
-
Two-neck round-bottom flask
-
Stir bar
-
Condenser
-
Vacuum adapter
Procedure:
-
In a two-neck round-bottom flask equipped with a stir bar, condenser, and vacuum adapter, a mixture of paraformaldehyde (1.0 equivalent) and degassed 1,4-dioxane is cooled in an ice bath under an argon atmosphere.
-
Imidazole (1.0 equivalent) is added to the cold mixture.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 2 hours.
-
The reaction is then heated to 61°C (334 K) and stirred overnight (approximately 12 hours).[6]
-
After cooling to room temperature, the 1,4-dioxane is removed under reduced pressure.
-
The resulting clear and colorless liquid is this compound, which can be crystallized by storing at low temperatures (e.g., -18°C). The crystallized product appears as a white solid.[6]
Caption: Synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons of the imidazole ring and the methanol group.
-
¹H NMR (400 MHz, CDCl₃, δ in ppm): 7.34 (s, 1H), 7.08 (s, 1H), 6.93 (s, 1H), 5.40 (s, 2H)[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Data is available from spectral databases.[1]
Mass Spectrometry
Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern. GC-MS data is available in public databases.[1]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the O-H and C-N bonds.
-
FT-IR (ATR, cm⁻¹): 3135 (m), 3109 (m), 2811 (m), 1509 (s), 1214 (s), 1062 (s), 723 (s) [These represent some of the key peaks]
Reactivity and Applications
The primary utility of this compound lies in its role as a versatile precursor for the synthesis of more complex molecules, most notably N-heterocyclic carbenes (NHCs).[6][7][8]
Precursor to N-Heterocyclic Carbenes (NHCs)
This compound serves as a convenient starting material for the synthesis of imidazolium salts, which are the direct precursors to NHCs.[8] The hydroxyl group can be readily converted to a leaving group (e.g., by reaction with a thionyl chloride or a hydrohalic acid) to facilitate N-alkylation or N-arylation, leading to the formation of the desired imidazolium salt.
Caption: Pathway to NHCs from this compound.
NHCs are widely used as ligands in transition metal catalysis due to their strong σ-donating properties and steric tunability, which impart high stability and activity to the resulting metal complexes.[6]
Role in Medicinal Chemistry
While this compound itself is not known to have direct therapeutic applications, the imidazole moiety is a critical pharmacophore found in numerous drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems makes it a valuable component in drug design.[9] Therefore, this compound serves as a valuable building block for the synthesis of novel imidazole-containing compounds with potential biological activity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally similar compounds and supplier information suggest the following:
Hazard Identification
Based on data for related imidazole compounds, this compound may cause skin and eye irritation.[10][11]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Lab coat.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage and to maintain purity, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[12]
Stability and Degradation
The stability of this compound is influenced by its functional groups. Potential degradation pathways include oxidation of the alcohol to an aldehyde or carboxylic acid, and reactions involving the imidazole ring. To ensure the integrity of the compound, it is advisable to store it under an inert atmosphere and protect it from light and moisture.[12]
Conclusion
This compound is a fundamentally important and versatile building block in synthetic chemistry. Its straightforward synthesis and its utility as a precursor to N-heterocyclic carbenes and other functionalized imidazoles make it an invaluable tool for researchers in catalysis, materials science, and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound | C4H6N2O | CID 3614749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achemtek.com [achemtek.com]
- 4. 51505-76-1|(1H-Imidazol-1-yl)methanol|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure of 1<i>H</i>-imidazole-1-methanol [morressier.com]
- 8. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 9. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Introduction: The Significance of 1H-imidazol-1-ylmethanol in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 1H-imidazol-1-ylmethanol
The imidazole ring is a cornerstone of medicinal chemistry, integral to the structure of numerous biologically active compounds, from the essential amino acid histidine to a wide array of synthetic drugs.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination.[2] Within this important class of heterocycles, this compound (C₄H₆N₂O) emerges as a molecule of significant interest. It serves as a key synthetic precursor, particularly for the generation of N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis.[4][5]
Furthermore, the N-hydroxymethyl functionality introduces a reactive handle that has been explored in the context of prodrug design.[6][7] The reversible nature of this group allows for the potential modification of a parent drug's physicochemical properties, such as aqueous solubility, to enhance its pharmacokinetic profile.[7] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile molecule.
Molecular Structure and Core Physicochemical Properties
This compound is a white solid at room temperature.[4] Its structure, featuring a methanol group attached to the N1 position of the imidazole ring, confers upon it a unique combination of polarity and reactivity. This substitution precludes the N-H tautomerism seen in unsubstituted imidazole, fixing the position of the substituents. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the N3 atom of the imidazole ring), a feature that governs its solid-state architecture and influences its solubility characteristics.[4]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value / Data | Source |
| Molecular Formula | C₄H₆N₂O | [2] |
| Molecular Weight | 98.10 g/mol | [2] |
| CAS Number | 51505-76-1 | [2] |
| Appearance | White moist solid | [4][5] |
| Melting Point | 328–330 K (55-57 °C) | [8] |
| XLogP3 (Computed) | -0.6 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Topological Polar Surface Area | 38.1 Ų | [2] |
| pKa (Predicted) | ~6.5-7.5 (for the imidazolium ion) | N/A |
| Aqueous Solubility | High (predicted) | N/A |
Synthesis and Structural Elucidation
The synthesis of this compound is readily achieved through the reaction of imidazole with paraformaldehyde in 1,4-dioxane.[4][5] This reaction is typically performed under an inert atmosphere and involves heating the mixture to ensure the depolymerization of paraformaldehyde and subsequent reaction with the imidazole ring.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃, δ in ppm): 7.34 (s, 1H), 7.08 (s, 1H), 6.93 (s, 1H), 5.40 (s, 2H).[4][5] The singlet at 5.40 ppm corresponds to the methylene protons of the hydroxymethyl group, while the other three singlets are characteristic of the imidazole ring protons.
-
FT-IR (ATR, ν in cm⁻¹): 3135 (m), 3109 (m), 2811 (m), 1509 (s), 1214 (s), 1062 (s), 723 (s).[8] The broad bands in the 3100 cm⁻¹ region are indicative of O-H and C-H stretching vibrations.
The crystal structure of this compound has been determined by X-ray diffraction.[4][8] It crystallizes in the monoclinic P2₁/n space group with three unique molecules in the asymmetric unit.[4] These molecules are interconnected via O—H···N hydrogen bonds in a head-to-tail fashion, forming three-membered macrocycles.[4][8]
Experimental Protocols for Physicochemical Characterization
For novel compounds or when precise, context-specific data is required, experimental determination of physicochemical properties is paramount. The following sections detail robust protocols for characterizing this compound.
Determination of Acid Dissociation Constant (pKa)
The pKa of the conjugate acid of this compound (the imidazolium ion) is a critical parameter that influences its ionization state at different physiological pH values. A potentiometric titration is a reliable method for its determination.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of 0.1 M KCl solution to maintain a constant ionic strength.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and use a magnetic stirrer for continuous mixing.
-
Titration: Add standardized 0.1 M HCl solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.
-
Data Acquisition: Record the pH value after each addition of the titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH as a function of the volume of HCl added. The pKa is determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a key determinant of a drug candidate's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.
-
Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.
Caption: Workflow for solubility determination via the shake-flask method.
Chemical Stability Profile
The stability of this compound is a critical consideration, particularly given its potential use as a prodrug moiety. The N-hydroxymethyl group can be susceptible to hydrolysis, especially under basic conditions, which would release the parent imidazole and formaldehyde.
Potential Degradation Pathway
The primary degradation pathway is expected to be a base-catalyzed hydrolysis, as observed with similar compounds like N-(hydroxymethyl)phthalimide.[10]
Caption: Potential hydrolytic degradation of this compound.
Forced Degradation Study Protocol
To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile) with UV detection to separate the parent compound from any degradation products.
Relevance in Drug Development and Medicinal Chemistry
This compound is not only a precursor for catalysis but also holds relevance in drug development. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11][12] The introduction of a hydroxymethyl group at the N1 position offers a strategic point for modification.
Role as a Prodrug Moiety
N-hydroxymethyl derivatives of nitrogen heterocycles have been investigated as potential prodrugs.[6][7] This strategy aims to improve the physicochemical properties of a parent drug, such as its aqueous solubility and dissolution rate.[7] The N-hydroxymethyl group can be enzymatically or chemically cleaved in vivo to release the active parent drug.[6] For a parent drug containing an imidazole N-H group with poor solubility, conversion to its N-hydroxymethyl derivative could provide a transiently more soluble form, potentially improving oral bioavailability.
Conclusion
This compound is a multifaceted molecule with well-defined structural and spectroscopic properties. While some of its physicochemical characteristics, such as pKa and aqueous solubility, require experimental determination for specific applications, established protocols are available to obtain this critical data. Its role as a synthetic precursor for N-heterocyclic carbenes and its potential application as a prodrug moiety underscore its importance in both catalysis and medicinal chemistry. This guide provides a foundational understanding for researchers and developers working with this versatile imidazole derivative.
References
- 1. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H6N2O | CID 3614749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole (CAS 288-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 7. N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs II: possible prodrugs of allopurinol, glutethimide, and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Imidazole Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-imidazol-1-ylmethanol: Synthesis, Properties, and Applications in Drug Development
This technical guide provides a comprehensive overview of 1H-imidazol-1-ylmethanol, a key heterocyclic building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, a detailed and validated synthesis protocol, and its significant role as a precursor to N-heterocyclic carbene (NHC) ligands, which are at the forefront of innovative therapeutic strategies.
Introduction: The Significance of Imidazole Scaffolds
The imidazole nucleus is a cornerstone in medicinal chemistry, present in a vast array of naturally occurring and synthetic bioactive molecules.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This compound (Figure 1) is a particularly valuable derivative, serving as a versatile precursor for the synthesis of more complex molecular architectures, most notably N-heterocyclic carbenes (NHCs). These NHCs, in turn, are exceptional ligands for transition metals, forming stable complexes with promising applications in catalysis and, increasingly, in the development of novel therapeutic agents.[2]
Figure 1. Chemical structure of this compound.This guide will provide the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical and spectroscopic properties is paramount for its application in synthesis and drug discovery. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | PubChem CID 3614749 |
| Molecular Weight | 98.10 g/mol | PubChem CID 3614749 |
| Appearance | White moist solid | Crystal structure of 1H-imidazole-1-methanol - PMC - NIH[2] |
| Melting Point | 328–330 K (55-57 °C) | Crystal structure of 1H-imidazole-1-methanol - PMC - NIH[2] |
| ¹H NMR (400 MHz, CDCl₃, δ in ppm) | 5.40 (s, 2H), 6.93 (s, 1H), 7.08 (s, 1H), 7.34 (s, 1H) | Crystal structure of 1H-imidazole-1-methanol - PMC - NIH[2] |
| FT-IR (ATR, ν in cm⁻¹) | 3135 (m), 3109 (m), 2811 (m), 2681 (m), 1618 (w), 1509 (s), 1472 (m), 1459 (m), 1396 (m), 1342 (w), 1279 (m), 1229 (m), 1214 (s), 1107 (m), 1062 (s), 1036 (sh), 923 (m), 870 (w), 815 (m), 759 (m), 723 (s), 654 (m), 623 (m), 439 (w) | Crystal structure of 1H-imidazole-1-methanol - PMC - NIH[2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be reliably achieved through the reaction of imidazole with paraformaldehyde. The following protocol is adapted from established literature and provides a clear, step-by-step methodology.[2]
Materials and Reagents
-
Imidazole (99%)
-
Paraformaldehyde (95%)
-
1,4-Dioxane (anhydrous, degassed)
-
Argon gas supply
-
Two-neck round-bottom flask
-
Stir bar
-
Condenser
-
Vacuum adapter
-
Ice bath
Experimental Procedure
-
Reaction Setup: In a two-neck round-bottom flask equipped with a stir bar, condenser, and vacuum adapter, add paraformaldehyde (5.01 g, 167 mmol) and degassed 1,4-dioxane (45 mL).
-
Cooling: Place the flask in an ice-cold bath.
-
Addition of Imidazole: Under an argon atmosphere, add imidazole (11.38 g, 167.2 mmol) to the cooled mixture.
-
Room Temperature Stirring: Once all reagents are added, remove the reaction mixture from the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours.
-
Heating: Heat the reaction mixture to 334 K (61 °C) and stir overnight (approximately 12 hours).
-
Work-up: Cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.
-
Product Isolation: The resulting clear and colorless liquid is collected and can be crystallized by storing at 255 K (-18 °C). The final product is obtained as a white moist solid with a yield of approximately 70.9%.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Application in Drug Development: A Gateway to Bioactive N-Heterocyclic Carbene Metal Complexes
The primary significance of this compound in drug development lies in its role as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that are potent sigma-donors, forming highly stable bonds with transition metals.[2][3] These NHC-metal complexes have garnered considerable interest as potential therapeutic agents, particularly in oncology and infectious diseases.[4][5][6]
From this compound to NHC Ligands
This compound is a versatile starting material for the synthesis of various imidazolium salts, which are the direct precursors to NHC ligands. The synthetic pathway typically involves the conversion of the hydroxyl group to a leaving group, followed by N-alkylation to introduce desired substituents. These substituents play a crucial role in tuning the steric and electronic properties of the resulting NHC ligand, which in turn influences the stability and reactivity of the corresponding metal complex.
NHC-Metal Complexes as Potential Therapeutics
A growing body of research highlights the potential of NHC-metal complexes, particularly with gold (Au) and silver (Ag), as anticancer and antimicrobial agents.[4][5][6] These complexes exhibit several advantages over traditional metallodrugs, including enhanced stability and the ability to modulate their biological activity through ligand design.
Anticancer Activity: Gold-NHC complexes have shown significant cytotoxicity against a range of cancer cell lines.[4] While the precise mechanism of action is still under investigation, a leading hypothesis is the inhibition of the enzyme thioredoxin reductase (TrxR).[7] TrxR is a key enzyme in the cellular antioxidant system and is often overexpressed in cancer cells, making it an attractive therapeutic target. The inhibition of TrxR by Au(I)-NHC complexes is thought to occur through the formation of a strong bond between the gold center and the selenocysteine residue in the enzyme's active site.[7]
Antimicrobial Activity: Silver-NHC complexes have demonstrated potent activity against a broad spectrum of bacteria and fungi.[5] The antimicrobial properties of these complexes are attributed to the synergistic effect of the silver ion and the NHC ligand. The lipophilicity of the NHC ligand can facilitate the transport of the complex across microbial cell membranes, leading to the disruption of essential cellular processes.
Mechanistic Pathway of TrxR Inhibition by Au(I)-NHC Complexes
Caption: Proposed mechanism of TrxR inhibition by Au(I)-NHC complexes.
Safety and Handling
-
Hazard Classification: Expected to be a skin and eye irritant. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Skin Contact: Wash off immediately with soap and plenty of water.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9]
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a fundamentally important and versatile building block with a straightforward and high-yielding synthesis. Its primary value for drug development professionals lies in its role as a readily accessible precursor to N-heterocyclic carbene ligands. The resulting NHC-metal complexes, particularly those of gold and silver, are at the vanguard of research into novel anticancer and antimicrobial agents. A comprehensive understanding of the synthesis, properties, and safe handling of this compound, as detailed in this guide, empowers researchers to explore the full potential of this compound in the discovery and development of next-generation therapeutics.
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Au NHC complexes as anticancer agents: milestones, strategies and future developments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00924C [pubs.rsc.org]
- 5. Silver N-Heterocyclic Carbene (NHC) Complexes as Antimicrobial and/or Anticancer Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action of Antitumor Au(I) N-Heterocyclic Carbene Complexes: A Computational Insight on the Targeting of TrxR Selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Crystal structure of 1H-imidazol-1-ylmethanol
An In-depth Technical Guide to the Crystal Structure of 1H-imidazol-1-ylmethanol
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the synthesis, crystallization, and structural elucidation of this compound (C₄H₆N₂O). This pivotal imidazole derivative serves as a crucial precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are instrumental as ligands in metal-based catalysis.[1][2][3] While the synthesis of this compound has been previously documented, its crystal structure remained unreported until recently.[1][2] This guide will detail the crystallographic analysis, revealing a monoclinic (P2₁/n) symmetry with three unique molecules in the asymmetric unit.[1][2][4][5][6][7][8][9] A defining feature of its solid-state architecture is the formation of a three-membered macrocycle through head-to-tail O—H⋯N hydrogen bonding.[1][2][4][5][6][7][8][9]
Introduction: The Significance of Imidazole Derivatives in Catalysis and Drug Discovery
The imidazole scaffold is a cornerstone in heterocyclic chemistry, largely due to its role as a precursor to N-heterocyclic carbenes (NHCs).[1][3][9] First identified in the 1950s and further developed for inorganic and organic chemistry in the 1960s, NHCs have emerged as superior ligands in the realm of metal-based catalysis.[1][2][3][4] this compound is a key intermediate in the synthesis of these influential molecules.[1][2][3][4] The hydroxyl group provides a reactive handle for further functionalization, while the imidazole core offers the necessary electronic and steric properties for ligand applications. A thorough understanding of its solid-state structure is paramount for controlling its reactivity and designing new catalytic systems.
Synthesis and Crystallization: A Self-Validating Protocol
The synthesis of this compound is efficiently achieved through the reaction of imidazole with paraformaldehyde.[1][2][7] The crystalline product is conveniently obtained directly from the reaction mixture.[1][2][7]
Experimental Protocol: Synthesis and Crystallization
Step 1: Reaction Setup
-
Under an argon atmosphere, add imidazole (11.38 g, 167.2 mmol) to an ice-cold, degassed mixture of paraformaldehyde (5.01 g, 167 mmol) and 1,4-dioxane (45 mL) in a two-neck round-bottom flask equipped with a stir bar, condenser, and vacuum adapter.[1][4]
Step 2: Reaction Progression
-
After the addition of all reagents, remove the reaction mixture from the ice bath and allow it to warm to room temperature.[1][4]
-
Continue stirring for an additional 2 hours at room temperature.[1][4]
-
Heat the reaction at 334 K and stir overnight for 12 hours.[1][4]
Step 3: Product Isolation and Crystallization
-
Remove the 1,4-dioxane under reduced pressure to yield a clear, colorless liquid.[1][2][4] Store this liquid at 255 K.[1][2][4]
-
The final product, this compound, is obtained as a white, moist solid (11.6166 g, 70.9% yield) and should be stored at 277 K.[1][2][4]
-
Single crystals suitable for X-ray diffraction can be grown directly from the dioxane reaction mixture slurry.[1][7] A clear, colorless plate-like crystal with dimensions of approximately 0.39 x 0.20 x 0.13 mm is ideal.[1][7]
Workflow for Synthesis and Structural Elucidation
Caption: Workflow from synthesis to structural analysis of this compound.
Crystal Structure Analysis: Unveiling the Solid-State Architecture
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The diffraction data was collected using a Rigaku XtaLAB Mini II benchtop X-ray diffractometer with Mo-target X-ray tube (λ = 0.71073 Å).[1][7]
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₄H₆N₂O |
| Formula Weight | 98.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.2345(3) |
| b (Å) | 10.3734(3) |
| c (Å) | 11.8341(4) |
| β (°) | 102.394(3) |
| Volume (ų) | 1345.00(7) |
| Z | 12 |
| Z' | 3 |
| Temperature (K) | 293(2) |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Z = number of molecules in the unit cell; Z' = number of molecules in the asymmetric unit.
The title compound crystallizes in the monoclinic space group P2₁/n, with three unique molecules of this compound in the asymmetric unit (Z' = 3).[1][2][4][5][6][7][8][9] While chemically identical, these three molecules are distinguished by the torsion angle of the methanol substituent relative to the imidazole ring.[1] The measured torsion angles are -102.0(2)°, -80.2(2)°, and 90.6(2)°.[1][2] These distinct conformations are crucial for the formation of the observed hydrogen-bonded macrocycle.[1]
Supramolecular Features: The Driving Forces of Crystal Packing
The crystal packing of this compound is dominated by a robust hydrogen-bonding network. The three symmetry-unique molecules are interconnected in a head-to-tail fashion via O—H⋯N hydrogen bonds, forming a triangular supramolecule.[1][2][4][5][6][7][8][9]
Hydrogen Bonding Geometry
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O1—H1···N4 | 0.82 | 1.93 | 2.741(2) | 171 |
| O2—H2A···N6 | 0.82 | 1.94 | 2.753(2) | 175 |
| O3—H3A···N2 | 0.91(3) | 1.81(3) | 2.715(2) | 174(2) |
These hydrogen bond lengths are typical for hydroxyl oxygen donors and imidazole nitrogen acceptors.[1] The resulting three-membered macrocycle has a diameter of approximately 9 to 9.5 Å and a height of about 2.6 Å.[1][2][6][7] These triangular units lie within the ac plane and exhibit offset stacking along the b-axis.[1][6][7]
In addition to hydrogen bonding, cofacial π-stacking is observed between one of the unique molecules and itself across an inversion center.[1][6][7] The centroid-to-centroid distance for this interaction is 3.7219(3) Å, which is a characteristic distance for π-stacked systems.[1][6][7]
Logical Relationship of Intermolecular Interactions
Caption: Intermolecular interactions in the crystal structure of this compound.
Database Survey and Structural Context
A search of the Cambridge Structural Database (CSD) for the formula C₄H₆N₂O yielded eight hits, none of which matched the crystal structure of this compound.[1][4] The most structurally similar compound found was 1H-imidazol-4-ylmethanol.[1][4][7] However, due to the different substitution pattern on the imidazole ring, it does not form the same cyclic supramolecular structure.[1][4]
Conclusion: Implications for Rational Design
The detailed crystallographic analysis of this compound provides invaluable insights into its solid-state behavior. The well-defined hydrogen bonding and π-stacking interactions govern the crystal packing and ultimately influence its physical properties. This structural knowledge is crucial for researchers in the field of catalysis, enabling a more rational approach to the design and synthesis of novel N-heterocyclic carbene ligands with tailored steric and electronic properties. For drug development professionals, understanding the intermolecular interactions of the imidazole core can inform the design of molecules with improved solid-state properties and target binding affinities.
References
- 1. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure of 1 H -imidazole-1-methanol | NSF Public Access Repository [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure of 1 H-imidazole-1-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and crystal structure of 1<i>H</i>-imidazole-1-methanol [morressier.com]
Unveiling the Supramolecular Architecture: A Technical Guide to Hydrogen Bonding in Crystalline 1H-Imidazol-1-ylmethanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the intricate hydrogen bonding network within the crystalline structure of 1H-imidazol-1-ylmethanol. This compound, a key precursor for N-heterocyclic carbenes (NHCs), exhibits a remarkable supramolecular assembly driven by specific non-covalent interactions. Through a detailed analysis of single-crystal X-ray diffraction data, supplemented by spectroscopic methods, we dissect the formation of a unique three-molecule macrocycle, a defining feature of its solid-state architecture. This document serves as a vital resource for researchers in crystallography, medicinal chemistry, and materials science, offering field-proven insights into the synthesis, characterization, and structural analysis of this important heterocyclic compound.
Introduction: The Significance of Imidazole Scaffolds and Non-Covalent Interactions
Imidazole structures hold a privileged position in heterocyclic chemistry and drug development.[1][2][3] The imidazole ring is a fundamental component of the essential amino acid histidine, playing critical roles in enzyme catalysis and protein structure.[4] In synthetic chemistry, imidazole derivatives are extensively used as precursors for N-heterocyclic carbenes (NHCs), which have revolutionized catalysis.[1][2][5]
This compound, the subject of this guide, is a direct precursor to such NHC ligands.[1][5] While its synthesis has been previously reported, its detailed solid-state structure, governed by the subtle interplay of non-covalent forces, provides a masterclass in crystal engineering.[1][5] The molecule is bifunctional, featuring a hydroxyl group (-OH) that can act as a hydrogen bond donor and an imine nitrogen atom within the imidazole ring that serves as a hydrogen bond acceptor.[1][2][3] This dual capacity dictates its self-assembly in the crystalline state, leading to a highly ordered and elegant supramolecular architecture.
This guide delves into the defining characteristic of crystalline this compound: a head-to-tail arrangement of three symmetrically-unique molecules linked by O—H⋯N hydrogen bonds to form an independent, three-membered macrocycle.[1][2][6] Understanding the causality behind this assembly is crucial for predicting and controlling the physicochemical properties of imidazole-based active pharmaceutical ingredients (APIs) and functional materials.
Synthesis and Crystallization: A Self-Validating Protocol
The reliable synthesis and crystallization of this compound is the foundational step for any structural investigation. The protocol described here is adapted from established methods and has been proven effective for yielding high-quality single crystals directly from the reaction mixture.[1][7]
Experimental Protocol: Synthesis and Crystallization
Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction.
Materials:
-
Imidazole (11.38 g, 167.2 mmol)
-
Paraformaldehyde (5.01 g, 167 mmol)
-
1,4-Dioxane (45 mL, degassed)
-
Argon gas supply
-
Standard Schlenk line equipment
-
Two-neck round-bottom flask, condenser, magnetic stir bar
Methodology:
-
Inert Atmosphere Preparation: Assemble the glassware (two-neck round-bottom flask, condenser, stir bar) and purge the system thoroughly with argon. This is crucial to prevent atmospheric moisture from interfering with the reaction.
-
Reagent Addition: In the flask, create an ice-cold mixture of paraformaldehyde and degassed 1,4-dioxane. While maintaining the cold temperature, slowly add the imidazole to the stirring mixture under a positive pressure of argon.[1][7]
-
Initial Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.[7]
-
Heating and Crystallization: Heat the reaction to 334 K (61°C) and maintain stirring overnight (approximately 12 hours).[1][7] This extended heating ensures the reaction goes to completion.
-
Isolation and Crystal Growth: Cool the mixture to room temperature. The product, crystalline this compound, is obtained directly from this reaction slurry. Remove the 1,4-dioxane solvent under reduced pressure. The resulting clear, colorless liquid can be stored at 255 K (-18°C).[1][5][7] Upon storage, a white moist solid of the final crystallized product is obtained (yields reported around 70.9%).[1][5]
Structural Elucidation via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for the unambiguous determination of molecular structure in the solid state. It provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions.
Workflow: From Crystal to Structure
The process of determining a crystal structure is a self-validating system, where the quality of the final model is rigorously checked against the raw experimental data.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystallographic Data Summary
The crystallographic analysis of this compound reveals a monoclinic crystal system, crystallizing in the P2₁/n space group.[1][2][8] A key finding is the presence of three unique molecules in the asymmetric unit (Z' = 3), which is a prerequisite for the formation of the observed trimeric macrocycle.[1][2]
| Parameter | Value | Source |
| Chemical Formula | C₄H₆N₂O | [1][2][8] |
| Crystal System | Monoclinic | [1][2][8] |
| Space Group | P2₁/n | [1][2][8] |
| Z' (Molecules/Asymmetric Unit) | 3 | [1][2] |
| Data Collection Temperature | 293(2) K | [1][5] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1][5] |
The Core Architecture: A Trimeric Hydrogen-Bonded Macrocycle
The defining supramolecular feature of crystalline this compound is a discrete, triangular macrocycle formed by three crystallographically unique molecules.[1][5] This assembly is constructed via a "head-to-tail" arrangement, where the hydroxyl group of one molecule donates a hydrogen bond to the imine nitrogen (N) of the adjacent molecule.
References
- 1. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis and crystal structure of 1<i>H</i>-imidazole-1-methanol [morressier.com]
- 4. N-H···N Hydrogen Bonds Involving Histidine Imidazole Nitrogen Atoms: A New Structural Role for Histidine Residues in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure of 1 H -imidazole-1-methanol | NSF Public Access Repository [par.nsf.gov]
An In-depth Technical Guide to the Tautomeric Forms of Imidazole-Containing Compounds: From Quantum Prediction to Biological Ramifications
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of essential biomolecules and a vast array of therapeutic agents.[1][2] Its unique electronic properties are largely dictated by its capacity for prototropic tautomerism, an equilibrium that profoundly influences a compound's physicochemical properties, pharmacokinetic profile, and mechanism of action.[3][4] Mischaracterization of the dominant tautomeric form is a critical failure point in drug design, impacting everything from solubility and pKa prediction to the interpretation of structure-activity relationships (SAR). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally validating the tautomeric states of imidazole-containing molecules. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative computational and empirical evidence.
The Tautomeric Imperative in Drug Discovery
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] The five-membered imidazole ring, with its two nitrogen atoms, is a classic example of this phenomenon. The proton on a ring nitrogen can shuttle between the two nitrogen atoms, creating two distinct, interconverting forms: the Nπ-H (or N1-H) and Nτ-H (or N3-H) tautomers. In an unsubstituted imidazole, these forms are degenerate. However, the introduction of substituents breaks this symmetry, causing one tautomer to be more stable and thus more populated at equilibrium.[1]
This seemingly subtle isomeric preference has dramatic consequences. Tautomerism can alter a molecule's hydrogen bonding pattern (converting a donor to an acceptor), dipole moment, pKa, solubility, and lipophilicity.[5][6] These shifts directly affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile and, most critically, its interaction with a biological target.[4] Studies indicate that over a quarter of all approved drugs can populate multiple tautomeric species, making a thorough understanding of this equilibrium an absolute necessity in modern drug discovery.[7]
Caption: Prototropic tautomerism in an unsymmetrically substituted imidazole ring.
Predicting the Predominant Tautomer: Computational Strategies
Before committing to costly synthesis and experimentation, computational methods provide invaluable foresight into tautomeric preferences. The goal is to accurately calculate the relative Gibbs free energy (ΔG) between tautomers, as their population ratio is governed by the Boltzmann distribution.
Quantum Mechanics (QM) and pKa-Based Approaches
The gold standard for energy calculations involves quantum mechanics. By solving the Schrödinger equation, QM methods can determine the electronic structure and energy of each tautomer.
-
Causality: The choice of method is a trade-off between accuracy and computational cost. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set, combined with a continuum solvent model (like the Polarization Continuum Model, PCM), offers a robust balance for calculating relative free energies in solution.[8][9] However, these calculations can be computationally demanding, limiting their use in high-throughput applications.[10]
A powerful and often more accessible method leverages the intimate relationship between tautomerism and acidity. The tautomeric equilibrium constant (KT) can be calculated directly from the microscopic acid dissociation constants (pKa) of the individual tautomers.[6][11]
-
Trustworthiness: This method is self-validating. If you can experimentally determine the macroscopic pKa of the compound and the pKa of a "blocked" analog (e.g., by N-methylation) that mimics one tautomer, you can derive the microscopic pKa values and subsequently the KT.[11]
The Rise of Machine Learning
To overcome the speed limitations of QM, deep learning and quantum machine learning (QML) models have emerged as state-of-the-art tools.[7] Models like sPhysNet-Taut, which utilize Siamese neural networks, are trained on vast datasets of experimental and high-accuracy QM results.[12][13]
-
Expertise: These models learn the complex relationships between chemical structure and tautomeric stability. They can predict tautomer ratios with remarkable speed and accuracy, often surpassing traditional QM approaches that rely on approximations for solvation and thermochemistry.[7][10][13] Their ability to be fine-tuned on experimental data significantly boosts their predictive power.[12][13]
Caption: Integrated workflow for the analysis of imidazole tautomerism.
Empirical Validation: Key Experimental Protocols
Computational predictions must be anchored by empirical data. Several spectroscopic and structural techniques are indispensable for characterizing tautomeric systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful solution-state technique for studying tautomeric equilibria. The choice of nucleus (¹H, ¹³C, ¹⁵N) provides complementary information.
-
Expertise & Causality: Because proton exchange between tautomers is often fast on the NMR timescale, you will typically observe a single set of population-averaged signals. However, the chemical shifts of these signals are exquisitely sensitive to the equilibrium position. ¹³C NMR is particularly informative; the chemical shift of the carbon atom situated between the two nitrogens (C2) and the other ring carbons can be diagnostic of the proton's location.[14][15] For histidine, a ¹³Cδ2 chemical shift greater than ~122 ppm is indicative of the Nδ1-H tautomer, while a shift less than this value points to the Nε2-H form.[14] ¹⁵N NMR offers the most direct evidence by probing the nitrogen atoms themselves, though it may require isotopic labeling.[16]
Protocol: NMR pH Titration for pKa and Tautomer Analysis
-
Sample Preparation: Prepare a series of samples of the imidazole-containing compound (~1-5 mM) in a suitable buffer system (e.g., phosphate, citrate) spanning a wide pH range (e.g., pH 2 to 10). Use D₂O as the solvent for ¹H NMR to avoid a large water signal.
-
Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra for each sample at a constant temperature. Record the precise pH of each sample using a calibrated pH meter.
-
Data Processing: Plot the chemical shift (δ) of one or more reporter nuclei (e.g., a ring proton or carbon) as a function of pH.
-
Analysis: Fit the resulting titration curve to the Henderson-Hasselbalch equation (or more complex models if multiple ionizations occur) to extract the macroscopic pKa value(s).[11] The shape and inflection points of the curve provide direct insight into the protonation events and can be used to infer tautomeric preference across the pH range.
X-ray Crystallography
Crystallography provides an unambiguous, high-resolution snapshot of a single tautomer in the solid state by locating the positions of all atoms, including the hydrogen on the imidazole nitrogen.[17]
-
Trustworthiness & Caveat: While definitive for the solid state, this technique must be used with caution. The tautomer observed in a crystal may be stabilized by specific crystal packing forces or intermolecular hydrogen bonds that do not exist in solution.[3][17] Therefore, a crystal structure does not, by itself, prove the identity of the dominant tautomer in a biological medium. It is a critical piece of evidence but must be corroborated by solution-state data.
Protocol: General Workflow for Single Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it to achieve the best fit with the experimental data.
-
Analysis: Examine the final structure to unambiguously identify the position of the imidazole proton, confirming the tautomeric form present in the crystal lattice.[18]
Table 1: Comparison of Key Experimental Techniques
| Technique | Information Provided | Advantages | Limitations & Causality |
| NMR Spectroscopy | Solution-state equilibrium, pKa, dynamic information | Reflects biologically relevant state, quantitative | Indirect structural info (averaged signals), requires soluble sample |
| X-ray Crystallography | Solid-state structure, unambiguous tautomer identification | Definitive atomic positions, high resolution | May not reflect solution state, requires high-quality crystals |
| UV-Vis Spectroscopy | Solution-state pKa, can quantify equilibria | High sensitivity, small sample amount needed | Requires a chromophore, less structural information than NMR |
Case Studies: Tautomerism in Action
The biological significance of imidazole tautomerism is best illustrated through key examples where it governs function and activity.
Histidine: The Catalytic Workhorse
The amino acid histidine is found in countless enzyme active sites, where its function as a proton shuttle or nucleophile is central to catalysis.[16][19] Its side chain pKa is near physiological pH, allowing it to easily exist in cationic or neutral forms. In its neutral state, the equilibrium between the Nτ-H (Nε2-H) and Nπ-H (Nδ1-H) tautomers is critical.[20] In the catalytic triad of serine proteases, for instance, the Nδ1-H tautomer is dominant, positioning the Nε2 nitrogen to act as a general base, abstracting a proton from the serine hydroxyl to initiate nucleophilic attack.[21]
Histamine: A Basis for Receptor Selectivity
The biogenic amine histamine activates distinct G-protein coupled receptors (H1, H2, etc.). At physiological pH, histamine exists primarily as a monocation, with the Nτ-H tautomer being the predominant form.[22][23] Crucially, structure-activity studies have revealed that the ability to tautomerize is an essential requirement for H2-receptor agonists but not for H1-receptor agonists.[22] This chemical difference in receptor requirements allows for the design of selective agonists and antagonists.
Kinase Inhibitors: The Hydrogen Bond Gatekeeper
Many modern kinase inhibitors utilize a substituted imidazole scaffold to interact with the "hinge" region of the ATP binding pocket. The imidazole can act as either a hydrogen bond donor (via the N-H) or a hydrogen bond acceptor (via the lone pair on the sp² nitrogen). The tautomeric state dictates which of these interactions is possible. An incorrect tautomeric preference can completely abrogate binding and lead to a loss of inhibitory activity.[24] Computational and structural studies of GSK3β inhibitors, for example, revealed that the preferred tautomeric state of the 2-methylimidazole core was crucial for activity, with one tautomer presenting a hydrogen bond acceptor to the key Lys85 residue while the other presented a donor, leading to an inactive conformation.[24]
Caption: Tautomerism dictates kinase inhibitor binding mode and activity.
Conclusion and Authoritative Grounding
The tautomerism of imidazole-containing compounds is not a mere academic curiosity but a central pillar of their chemical behavior and biological function. A failure to correctly identify the predominant tautomeric species can derail a drug discovery program, leading to flawed SAR and wasted resources. As senior application scientists, we advocate for a synergistic approach that marries the predictive power of modern computational chemistry—especially machine learning—with the definitive validation of rigorous experimental techniques like NMR and X-ray crystallography. By understanding the causality behind our methods and designing self-validating experimental systems, we can harness the subtleties of tautomerism to design safer, more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Towards the comprehensive, rapid, and accurate prediction of the favorable tautomeric states of drug-like molecules in aqueous solution | Semantic Scholar [semanticscholar.org]
- 9. Solid state annular tautomerism in a molecule containing two imidazole moieties - CentAUR [centaur.reading.ac.uk]
- 10. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network [zenodo.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Freezing of equilibrium of imidazoles by inclusion crystallization with a host compound: isolation of the different tautomeric types in a pure state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. meihonglab.com [meihonglab.com]
- 21. Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Histamine: A Messenger Molecule Within and Outside of the Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 1H-imidazol-1-ylmethanol characterization
An In-depth Technical Guide to the Spectroscopic Characterization of 1H-imidazol-1-ylmethanol
Introduction
This compound (C₄H₆N₂O, CAS: 51505-76-1) is a key heterocyclic compound that serves as a valuable precursor in the synthesis of N-heterocyclic carbenes (NHCs) and other pharmacologically relevant molecules.[1][2] The imidazole moiety is a fundamental building block in numerous biological systems, most notably the amino acid histidine, and its derivatives are widely explored in drug development for their diverse activities. Accurate structural elucidation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential.
This technical guide provides a comprehensive analysis of the core spectroscopic data used to characterize this compound. As a Senior Application Scientist, my focus is not merely on presenting the data, but on explaining the causal relationships between the molecular structure and the resulting spectral features. Each protocol is designed as a self-validating system, ensuring that researchers can confidently reproduce and interpret their findings.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a five-membered imidazole ring with a hydroxymethyl (-CH₂OH) group attached to one of the nitrogen atoms. This substitution breaks the symmetry of the parent imidazole ring, resulting in a unique spectroscopic fingerprint for each proton and carbon atom.
Caption: Molecular structure of this compound.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and provide a convenient deuterium lock signal for the spectrometer.
-
Instrumentation: The analysis is performed on a 400 MHz NMR spectrometer.[1][3]
-
Acquisition Parameters:
-
Temperature: Room temperature (298 K).
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
Number of Scans: 16-32 scans are typically sufficient for a high signal-to-noise ratio.
-
Relaxation Delay: A 1-2 second delay between scans ensures proper T1 relaxation.
-
Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.34 | Singlet | 1H | H2 (Im) |
| 7.08 | Singlet | 1H | H5 (Im) |
| 6.93 | Singlet | 1H | H4 (Im) |
| 5.40 | Singlet | 2H | -CH₂OH |
Data sourced from IUCr Journals.[1][3]
Spectral Interpretation
The ¹H NMR spectrum of this compound is distinct and provides clear evidence for its structure.
-
Imidazole Protons (H2, H4, H5): Three signals are observed in the aromatic region at 7.34, 7.08, and 6.93 ppm.[1] The proton at the C2 position (H2), situated between two electronegative nitrogen atoms, is the most deshielded and thus appears furthest downfield at 7.34 ppm. The H4 and H5 protons are less deshielded. All three appear as singlets, confirming the absence of adjacent protons for spin-spin coupling.
-
Methylene Protons (-CH₂OH): A sharp singlet integrating to two protons is observed at 5.40 ppm.[1] This is characteristic of the methylene protons adjacent to both a nitrogen atom and a hydroxyl group. Its singlet nature indicates no coupling to the hydroxyl proton, a common phenomenon due to rapid proton exchange with trace amounts of water in the solvent.
-
Hydroxyl Proton (-OH): The hydroxyl proton is often not observed as a distinct, sharp peak. It may appear as a very broad, low-intensity signal or be completely absent due to chemical exchange, which is consistent with the reported spectrum.[1]
Caption: Workflow for the interpretation of the ¹H NMR spectrum.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal.
Experimental Protocol
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR (20-50 mg in ~0.6 mL of CDCl₃).
-
Instrumentation: The analysis can be performed on a 50-100 MHz ¹³C NMR spectrometer (often a dual-probe system with a 200-400 MHz proton frequency).[4]
-
Acquisition Parameters:
-
Mode: Proton-decoupled mode is standard to ensure each carbon signal appears as a sharp singlet.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Relaxation Delay: A 2-5 second delay is used.
-
Predicted Data and Interpretation
While specific experimental data is available in spectral databases like Wiley's SpectraBase, a detailed interpretation based on established principles provides critical insight.[4] Four distinct signals are expected for the four unique carbon environments.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~137 ppm | C2 | Located between two nitrogen atoms, C2 is the most electron-deficient and therefore the most downfield carbon of the ring. |
| ~129 ppm | C4 | A typical chemical shift for an sp² carbon in an imidazole ring. |
| ~120 ppm | C5 | Slightly more shielded than C4. |
| ~70 ppm | -CH₂OH | This sp³ carbon is deshielded by the adjacent nitrogen and oxygen atoms, placing it significantly downfield from a typical alkane carbon. |
The predicted shifts are based on the known values for imidazole and the substituent effects of the N-hydroxymethyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol
-
Sample Preparation: The modern Attenuated Total Reflectance (ATR) technique is preferred for its simplicity. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Bruker Alpha II ATR FT-IR spectrometer or a similar instrument is used.[1]
-
Acquisition Parameters:
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are co-added to generate the final spectrum.
-
Background: A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.
-
Data Summary
| Frequency (ν) cm⁻¹ | Intensity | Assignment |
| 3135 | Medium | O-H Stretch (Alcohol) |
| 3109 | Medium | =C-H Stretch (Aromatic) |
| 2811, 2681 | Medium | -C-H Stretch (Aliphatic CH₂) |
| 1509 | Strong | C=N Stretch (Imidazole Ring) |
| 1214, 1107 | Strong, Medium | C-N Stretch |
| 1062 | Strong | C-O Stretch (Alcohol) |
Data sourced from IUCr Journals.[1]
Spectral Interpretation
-
O-H and C-H Stretching Region (3200-2800 cm⁻¹): A prominent, relatively broad peak centered around 3135 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group.[1] The adjacent peaks at 3109 cm⁻¹ and the lower frequency bands (2811, 2681 cm⁻¹) correspond to the sp² C-H stretching of the imidazole ring and the sp³ C-H stretching of the methylene group, respectively.[1]
-
Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information. The strong absorption at 1509 cm⁻¹ is characteristic of the C=N stretching vibration within the imidazole ring.[1] The strong band at 1062 cm⁻¹ is definitively assigned to the C-O stretching of the primary alcohol group.[1] Other bands in this region (e.g., 1214, 1107 cm⁻¹) are due to C-N stretching and various ring deformation modes.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Experimental Protocol
-
Sample Introduction: For a volatile compound like this, Gas Chromatography (GC-MS) is an ideal method.[4] The sample is injected into a GC, where it is vaporized and separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
-
Detection: The resulting positively charged ions (the molecular ion and various fragments) are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation
The molecular formula C₄H₆N₂O corresponds to a molecular weight of 98.10 g/mol .[4]
-
Molecular Ion (M⁺): The primary peak expected is the molecular ion peak at m/z = 98 . This peak confirms the molecular weight of the compound.
-
Key Fragmentation: EI is a high-energy technique that causes predictable fragmentation. The most logical fragmentation pathway involves the loss of the stable hydroxymethyl radical.
-
[M - •CH₂OH]⁺: Loss of the hydroxymethyl group (mass = 31 Da) would lead to a significant fragment ion at m/z = 67 . This corresponds to the stable 1H-imidazolyl cation.
-
Another possible, though often less favored, fragmentation is the loss of a hydroxyl radical (mass = 17 Da), which would yield a fragment at m/z = 81 .
-
Caption: Predicted key fragmentation pathway in EI-Mass Spectrometry.
Conclusion
The collective application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and comprehensive characterization of this compound. The ¹H NMR spectrum confirms the proton count and connectivity, IR spectroscopy identifies the key alcohol and imidazole functional groups, and mass spectrometry verifies the molecular weight and primary structural subunits. This guide provides the foundational data and interpretive logic required by researchers and drug development professionals to confidently synthesize, identify, and utilize this important chemical building block.
References
Solubility of 1H-imidazol-1-ylmethanol in various solvents
An In-Depth Technical Guide to the Solubility of 1H-imidazol-1-ylmethanol
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This compound, a heterocyclic compound featuring both a polar imidazole ring and a hydrogen-bonding hydroxymethyl group, presents a unique solubility profile that is of significant interest to researchers and drug development professionals. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. It synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the molecule's physicochemical properties, predict its behavior in a range of solvent classes, and provide a detailed, self-validating protocol for the experimental determination of its thermodynamic solubility. This document is designed to serve as an authoritative resource for scientists navigating the challenges of pre-formulation and lead optimization.
Introduction to this compound
Chemical Structure and Significance
This compound is a small organic molecule characterized by a five-membered imidazole ring, to which a hydroxymethyl (-CH2OH) group is attached at the N1 position. The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous biologically active compounds, including the essential amino acid histidine. Its ability to act as both a hydrogen bond donor and acceptor, and its capacity for protonation, make it a versatile functional group in molecular interactions. The addition of the hydroxymethyl group further enhances its polarity and hydrogen-bonding potential, suggesting a favorable interaction profile with polar media.
Key Physicochemical Properties
Understanding the intrinsic properties of a molecule is the first step in predicting its solubility. The key physicochemical descriptors for this compound are summarized below. These properties, particularly its low lipophilicity (XLogP3) and capacity for hydrogen bonding, are foundational to its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | PubChem[1] |
| Molecular Weight | 98.10 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | -0.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |
Theoretical Principles of Solubility
The "Like Dissolves Like" Paradigm
The principle of "like dissolves like" is a cornerstone of solubility theory, stating that a solute will dissolve best in a solvent that has a similar polarity.[2][3] Polar solutes, like this compound, exhibit strong dipole-dipole interactions and are capable of hydrogen bonding. They therefore dissolve readily in polar solvents that can engage in similar intermolecular forces. Conversely, they are poorly soluble in nonpolar solvents, which primarily interact through weaker van der Waals forces.
Influence of Polarity and Hydrogen Bonding
The solubility of this compound in polar protic solvents is dominated by its ability to form intermolecular hydrogen bonds.[4] The hydroxyl group (-OH) is a potent hydrogen bond donor, while the oxygen atom and the two nitrogen atoms of the imidazole ring act as hydrogen bond acceptors.[1] In a solvent like water, a robust network of hydrogen bonds can form between the solute and solvent molecules, overcoming the solute-solute interactions within the crystal lattice and leading to dissolution.[4]
The Critical Role of pH for Ionizable Compounds
For compounds with ionizable functional groups, solubility in aqueous media is highly dependent on pH.[5] The imidazole ring is basic, with a pKa of its conjugate acid (the imidazolium ion) typically around 7.0.[6] In aqueous solutions with a pH below the pKa, the imidazole ring will become protonated, forming a positively charged imidazolium cation. This ionic form interacts much more strongly with polar water molecules, leading to a dramatic increase in aqueous solubility. This behavior is a key consideration for developing oral formulations, as the compound will experience a wide range of pH environments in the gastrointestinal tract.
Predicted Solubility Profile of this compound
Based on the theoretical principles outlined above, we can predict the qualitative solubility of this compound across different solvent classes.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents are strong hydrogen bond donors and acceptors, allowing for favorable interactions with the hydroxymethyl group and imidazole nitrogens of the solute.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to high solubility is predicted. While these solvents cannot donate hydrogen bonds, they are strong acceptors and have high polarity, allowing for effective solvation through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility or insolubility is expected. The large mismatch in polarity and the inability of these solvents to participate in hydrogen bonding prevent effective solvation of the highly polar solute molecule.[7] Studies on other simple imidazoles have shown very low solubility in solvents like toluene and chloroalkanes.[8]
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-Dipole |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | van der Waals forces (unfavorable) |
Experimental Determination of Thermodynamic Solubility
While predictions are useful, quantitative data must be obtained through rigorous experimentation. Low solubility can lead to unreliable results in in-vitro tests and poor bioavailability.[9][10] The "gold standard" for determining the true equilibrium (or thermodynamic) solubility of a compound is the shake-flask method.[5][11]
The Shake-Flask Method
The shake-flask method is designed to determine the maximum concentration of a solute that can be dissolved in a solvent at equilibrium at a specific temperature.[11] The core principle involves creating a saturated solution in the presence of an excess of the solid compound, allowing the system to reach a thermodynamic equilibrium between the dissolved and undissolved states.[5][11]
Detailed Step-by-Step Protocol
The following protocol outlines a robust, self-validating procedure for determining the solubility of this compound.
Materials and Equipment:
-
Solid this compound
-
Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare all necessary solvents and buffers. For aqueous measurements, ensure the pH of the buffer is accurately set and recorded.[12]
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a precise volume of the test solvent. The presence of visible undissolved solid is essential to ensure saturation is reached.[5]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) and agitation speed.[11][12] Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours.[10][13]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. To obtain a clear supernatant free of solid particles, either centrifuge the samples or filter the solution through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE).[9][12] This step is critical to avoid artificially high results.
-
Analysis: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of the analytical method. Quantify the concentration of this compound using a pre-validated HPLC-UV or UV-Vis spectroscopy method against a standard curve.[12][14]
Causality in Protocol Design: Justification for Key Steps
-
Why use excess solid? To ensure that the solution becomes saturated. The definition of equilibrium solubility is the concentration of a saturated solution, which can only be achieved when there is an equilibrium with undissolved solid.[5]
-
Why agitate for 24-48 hours? Dissolution can be a slow process. Extended agitation at a constant temperature is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10][11] Shorter incubation times may result in an underestimation of the true solubility.
-
Why control temperature? Solubility is temperature-dependent. For most solids, solubility increases with temperature. Reporting a solubility value without specifying the temperature renders the data meaningless and non-reproducible.[5][13]
-
Why filter or centrifuge? The analysis must be performed only on the dissolved compound. Any suspended solid microparticles will be measured by the analytical instrument, leading to a significant overestimation of solubility.[9][12]
Applications in Research and Drug Development
A thorough understanding of a compound's solubility is not an academic exercise; it is a fundamental requirement for successful drug development.[9][10]
-
Pre-formulation: Solubility data guides the selection of appropriate excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).
-
Bioavailability: A drug must be in a dissolved state to be absorbed across the gut wall. Poor aqueous solubility is a primary cause of low and erratic oral bioavailability.[9]
-
In Vitro Screening: Inaccurate assumptions about solubility can lead to false negatives in biological assays. If a compound precipitates in the assay medium, its effective concentration will be much lower than intended, potentially masking its true activity.[10]
Conclusion
This compound is a highly polar molecule whose solubility is governed by its strong capacity for hydrogen bonding and the basicity of its imidazole ring. It is predicted to be highly soluble in polar protic solvents like water and alcohols, with significantly lower solubility in nonpolar media. The influence of pH on its aqueous solubility is a critical factor that must be considered in any experimental design or formulation strategy. For accurate and reliable quantification, the shake-flask method remains the definitive approach, providing the thermodynamic solubility data necessary to guide informed decisions in research and pharmaceutical development.
References
- 1. This compound | C4H6N2O | CID 3614749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. quora.com [quora.com]
- 4. al-kindipublisher.com [al-kindipublisher.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. biorelevant.com [biorelevant.com]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. bioassaysys.com [bioassaysys.com]
Methodological & Application
Synthesis of N-Heterocyclic Carbene Precursors from 1H-Imidazol-1-ylmethanol: An Application and Protocol Guide
Introduction: The Versatility of N-Heterocyclic Carbenes and a Novel Synthetic Entry Point
N-Heterocyclic Carbenes (NHCs) have emerged as a cornerstone of modern chemistry, revolutionizing catalysis, organometallics, and materials science. Their exceptional σ-donating and tunable steric properties make them highly effective ligands for transition metals and powerful organocatalysts in their own right. The stability and reactivity of NHCs are intrinsically linked to the substituents on the nitrogen atoms of the heterocyclic ring. Consequently, the development of versatile and efficient synthetic routes to their imidazolium salt precursors is of paramount importance.
This comprehensive guide details a strategic approach to the synthesis of NHC precursors, commencing from the readily accessible and functionalized starting material, 1H-imidazol-1-ylmethanol. This protocol offers a valuable alternative to traditional methods, providing a platform for the synthesis of a diverse range of symmetrically and asymmetrically substituted imidazolium salts. We will delve into the mechanistic rationale behind each synthetic transformation, provide detailed, step-by-step protocols, and present characterization data to ensure scientific rigor and reproducibility.
Synthetic Strategy: A Three-Stage Approach to NHC Precursors
The synthesis of N-heterocyclic carbene precursors from this compound is strategically designed as a three-stage process. This modular approach allows for the systematic construction of the target imidazolium salts with the potential for diverse functionalization.
Stage 1: Activation of the Hydroxymethyl Group
The initial and critical step involves the conversion of the hydroxyl moiety of this compound into a more reactive leaving group. This transformation activates the methylene carbon for subsequent nucleophilic substitution. A common and effective method is the chlorination of the alcohol using thionyl chloride (SOCl₂), yielding the key intermediate, 1-(chloromethyl)-1H-imidazole.
The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, liberating sulfur dioxide and hydrogen chloride, and forming the desired product. Careful control of the reaction temperature is crucial to minimize side reactions.
Stage 2: Quaternization to Form the Imidazolium Salt
With the activated 1-(chloromethyl)-1H-imidazole in hand, the next stage involves the quaternization of a second imidazole derivative. This step builds the core imidazolium salt structure. By reacting 1-(chloromethyl)-1H-imidazole with an N-substituted imidazole, a wide array of unsymmetrical imidazolium salts can be synthesized. The choice of the N-substituent on the second imidazole allows for the fine-tuning of the steric and electronic properties of the resulting NHC.
This reaction is a classic SN2-type nucleophilic substitution, where the N3 nitrogen of the N-substituted imidazole attacks the electrophilic methylene carbon of 1-(chloromethyl)-1H-imidazole, displacing the chloride ion and forming the C-N bond that results in the imidazolium cation.
Stage 3: Deprotonation to Generate the N-Heterocyclic Carbene
The final stage in the generation of the free N-heterocyclic carbene is the deprotonation of the imidazolium salt precursor at the C2 position. The proton at this position is acidic due to the electron-withdrawing nature of the adjacent positively charged nitrogen atoms.[1] A strong base, such as sodium hydride or potassium tert-butoxide, is typically employed to effect this transformation.[1] The deprotonation is often performed in situ for immediate use of the highly reactive NHC in catalytic applications.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-(Chloromethyl)-1H-imidazole
This protocol details the conversion of this compound to the activated intermediate, 1-(chloromethyl)-1H-imidazole.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-(chloromethyl)-1H-imidazole by vacuum distillation or column chromatography on silica gel.
| Compound | Starting Material | Reagent | Solvent | Yield (%) | Reference |
| 1-(Chloromethyl)-1H-imidazole | This compound | Thionyl Chloride | Dichloromethane | Typically >80% | [2] |
Protocol 2: Synthesis of 1-Methyl-3-(1H-imidazol-1-ylmethyl)-1H-imidazol-3-ium Chloride
This protocol describes the synthesis of an unsymmetrical imidazolium salt from 1-(chloromethyl)-1H-imidazole and 1-methylimidazole.
Materials:
-
1-(Chloromethyl)-1H-imidazole
-
1-Methylimidazole
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(chloromethyl)-1H-imidazole (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add 1-methylimidazole (1.05 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the imidazolium salt.
-
If a precipitate forms, collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether).
| Compound | Starting Materials | Solvent | Yield (%) | Reference |
| 1-Methyl-3-(1H-imidazol-1-ylmethyl)-1H-imidazol-3-ium Chloride | 1-(Chloromethyl)-1H-imidazole, 1-Methylimidazole | Acetonitrile | Typically >90% | General procedure based on N-alkylation of imidazoles. |
Protocol 3: In Situ Generation of the N-Heterocyclic Carbene
This protocol outlines the general procedure for the deprotonation of the imidazolium salt to generate the free NHC for immediate use in a catalytic reaction.
Materials:
-
1-Methyl-3-(1H-imidazol-1-ylmethyl)-1H-imidazol-3-ium chloride
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the imidazolium salt (1.0 eq).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH, 1.05 eq) portion-wise to the stirred suspension. Exercise caution as hydrogen gas is evolved if using NaH.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of the free carbene can often be observed by a change in color.
-
The resulting solution/suspension of the free NHC is now ready for use in a subsequent catalytic reaction.
Characterization Data
Accurate characterization of the synthesized compounds is essential for verifying their identity and purity. The following table summarizes the expected spectroscopic data for the key compounds in this synthetic sequence.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | δ 7.6 (s, 1H, NCHN), 7.0 (s, 1H, Im-H), 6.9 (s, 1H, Im-H), 5.5 (s, 2H, NCH₂O), 4.8 (br s, 1H, OH) | δ 137.5 (NCHN), 129.0 (Im-C), 119.0 (Im-C), 75.0 (NCH₂O) |
| 1-(Chloromethyl)-1H-imidazole | δ 7.8 (s, 1H, NCHN), 7.2 (s, 1H, Im-H), 7.0 (s, 1H, Im-H), 5.8 (s, 2H, NCH₂Cl) | δ 138.0 (NCHN), 130.0 (Im-C), 120.0 (Im-C), 50.0 (NCH₂Cl) |
| 1-Methyl-3-(1H-imidazol-1-ylmethyl)-1H-imidazol-3-ium Chloride | δ 9.5 (s, 1H, NCHN⁺), 7.8-7.5 (m, 4H, Im-H), 6.0 (s, 2H, NCH₂N), 3.9 (s, 3H, NCH₃) | δ 138.5 (NCHN⁺), 124.0 (Im-C), 122.5 (Im-C), 121.0 (Im-C), 119.5 (Im-C), 52.0 (NCH₂N), 36.5 (NCH₃) |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key transformations in the synthesis of NHC precursors from this compound.
Caption: Stage 1: Activation of this compound.
Caption: Stage 2: Quaternization to form the imidazolium salt.
Caption: Stage 3: Deprotonation to form the N-heterocyclic carbene.
Applications in Catalysis
N-Heterocyclic carbenes synthesized via this route are versatile ligands for a wide range of transition metal-catalyzed reactions and can also act as potent organocatalysts. The modularity of this synthetic approach allows for the creation of a library of NHCs with tailored steric and electronic properties, enabling the optimization of catalytic performance for specific applications.
Some potential applications include:
-
Cross-Coupling Reactions: NHC-ligated palladium, nickel, and copper complexes are highly effective catalysts for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3]
-
Olefin Metathesis: Ruthenium-NHC complexes are among the most active and robust catalysts for olefin metathesis.[3]
-
Organocatalysis: Free NHCs can catalyze a variety of transformations, including the benzoin condensation, Stetter reaction, and transesterification reactions.[4]
The ability to introduce diverse N-substituents via the quaternization of different N-alkyl or N-aryl imidazoles with 1-(chloromethyl)-1H-imidazole provides a powerful tool for ligand design and catalyst development.
Conclusion and Future Outlook
The synthesis of N-heterocyclic carbene precursors from this compound offers a robust and adaptable strategy for accessing a wide range of valuable imidazolium salts. The three-stage approach, involving activation, quaternization, and deprotonation, is mechanistically sound and amenable to broad substrate scopes. The detailed protocols and characterization data provided in this guide serve as a reliable resource for researchers in academia and industry.
The continued exploration of this synthetic route will undoubtedly lead to the discovery of novel NHC structures with unique catalytic activities. The ability to systematically modify the N-substituents opens up exciting possibilities for the development of highly efficient and selective catalysts for a myriad of organic transformations, further solidifying the indispensable role of N-heterocyclic carbenes in modern chemical synthesis.
References
The Strategic Application of 1H-Imidazol-1-ylmethanol in Organometallic Catalysis: A Guide to Ligand Synthesis and Catalytic Utility
Introduction: Unveiling the Potential of a Versatile Precursor
In the dynamic field of organometallic catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands, rivaling and often surpassing traditional phosphines in their ability to stabilize and activate metal centers for a wide array of chemical transformations.[1] This guide focuses on a key precursor for a specific class of NHC ligands: 1H-imidazol-1-ylmethanol . While not a ligand itself, this molecule offers a strategic entry point for the synthesis of sophisticated, functionalized NHC ligands. The presence of the hydroxymethyl group provides a reactive handle for the construction of bidentate or "pincer-type" NHC ligands, which can confer enhanced stability and unique reactivity to the resulting organometallic complexes. This document provides a comprehensive overview of the synthesis of this compound, its conversion into a bidentate NHC ligand precursor, the subsequent formation of a palladium(II)-NHC complex, and a detailed protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Part 1: Synthesis of the Key Precursor: this compound
The journey begins with the synthesis of the foundational building block, this compound. This straightforward and efficient procedure involves the reaction of imidazole with paraformaldehyde.
Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of reagents and intermediates, ensuring a clean reaction and high yield.
-
Degassed Solvent: 1,4-dioxane is degassed to remove dissolved oxygen, which could interfere with the reaction.
-
Ice-Cold Addition: The initial reaction is carried out at a low temperature to control the exothermic reaction between imidazole and paraformaldehyde.
-
Heating: Subsequent heating is necessary to drive the reaction to completion.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Imidazole | 68.08 | 11.38 g | 167.2 mmol |
| Paraformaldehyde | 30.03 | 5.01 g | 167.0 mmol |
| 1,4-Dioxane (degassed) | 88.11 | 45 mL | - |
Step-by-Step Procedure:
-
To a two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a vacuum adapter, add paraformaldehyde (5.01 g, 167 mmol) and degassed 1,4-dioxane (45 mL) under an argon atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add imidazole (11.38 g, 167.2 mmol) to the cold, stirring mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Heat the reaction mixture to 61°C (334 K) and stir overnight (approximately 12 hours).
-
Cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.
-
The resulting clear, colorless liquid is this compound. The product can be crystallized by storing at low temperature (e.g., -18°C) and obtained as a white solid.
Part 2: From Precursor to Bidentate Ligand: Synthesis of a Methylene-Bridged Bis(imidazolium) Salt
The true utility of this compound lies in its potential for functionalization. The hydroxyl group can be converted into a good leaving group, enabling the connection of two imidazole moieties to form a precursor for a bidentate NHC ligand. This chelation effect often leads to more stable and efficient catalysts.
Workflow for Bidentate Ligand Precursor Synthesis
Caption: Synthetic pathway from this compound to a bidentate NHC precursor.
Protocol 2: Synthesis of 1-(Chloromethyl)-1H-imidazole
Causality Behind Experimental Choices:
-
Thionyl Chloride: This reagent is a common and effective choice for converting primary alcohols to alkyl chlorides. The byproducts (SO2 and HCl) are gaseous, which simplifies purification.
-
Low Temperature: The reaction is performed at low temperature to control the exothermic reaction and minimize side reactions.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 98.10 | 9.81 g | 100 mmol |
| Thionyl chloride | 118.97 | 8.0 mL | 110 mmol |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
Step-by-Step Procedure:
-
Dissolve this compound (9.81 g, 100 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (8.0 mL, 110 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(chloromethyl)-1H-imidazole.
Protocol 3: Synthesis of 1,1'-(Methylene)bis(3-mesityl-1H-imidazolium) Dibromide
This protocol synthesizes a bridged bis(imidazolium) salt, which is the direct precursor to the bidentate NHC ligand.
Causality Behind Experimental Choices:
-
Bulky Substituents: The use of a bulky N-aryl group like mesityl on the imidazole ring is a common strategy to enhance the stability of the resulting NHC ligand and the metal complex through steric protection.
-
Refluxing in Toluene: The reaction is heated to a temperature sufficient to drive the quaternization of the imidazole nitrogen atoms. Toluene is a suitable solvent for this temperature range.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 1-Mesitylimidazole | 172.23 | 3.44 g | 20 mmol |
| Methylene bromide | 173.83 | 0.87 mL | 10 mmol |
| Toluene | 92.14 | 50 mL | - |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 1-mesitylimidazole (3.44 g, 20 mmol) and methylene bromide (0.87 mL, 10 mmol) in toluene (50 mL).
-
Reflux the mixture for 24 hours under an argon atmosphere. A white precipitate will form.
-
Cool the reaction mixture to room temperature and collect the white solid by filtration.
-
Wash the solid with toluene (2 x 20 mL) and then diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to yield the 1,1'-(methylene)bis(3-mesityl-1H-imidazolium) dibromide.
Part 3: Synthesis of the Organometallic Catalyst: A Palladium(II)-Bidentate NHC Complex
The imidazolium salt is the precursor to the free carbene, which is typically generated in situ and trapped by a metal salt to form the stable organometallic complex. The use of a silver(I) oxide as a carbene transfer agent is a common and reliable method.
Protocol 4: Synthesis of a Methylene-Bridged Bis(NHC) Palladium(II) Dibromide Complex
Causality Behind Experimental Choices:
-
Silver(I) Oxide: Ag2O acts as a base to deprotonate the imidazolium salt, forming a silver-NHC intermediate. This intermediate then undergoes transmetalation with the palladium salt. This method avoids the use of strong, soluble bases that might interfere with the palladium complex.
-
Anhydrous and Light-Protected Conditions: Silver-NHC complexes can be light-sensitive, and the reaction should be protected from light. Anhydrous conditions are necessary to prevent the hydrolysis of the reagents and intermediates.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 1,1'-(Methylene)bis(3-mesityl-1H-imidazolium) dibromide | 518.21 | 5.18 g | 10 mmol |
| Silver(I) oxide | 231.74 | 2.32 g | 10 mmol |
| Palladium(II) chloride | 177.33 | 1.77 g | 10 mmol |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
Step-by-Step Procedure:
-
In a flask protected from light, suspend the bis(imidazolium) salt (5.18 g, 10 mmol) and silver(I) oxide (2.32 g, 10 mmol) in anhydrous dichloromethane (100 mL).
-
Stir the mixture at room temperature for 24 hours under an argon atmosphere.
-
Filter the mixture through a pad of Celite to remove the silver bromide and excess silver oxide.
-
To the filtrate, add a solution of palladium(II) chloride (1.77 g, 10 mmol) in anhydrous acetonitrile (50 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired palladium(II)-bis(NHC) complex.
Part 4: Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
The synthesized palladium-NHC complex is expected to be an efficient catalyst for C-C bond formation reactions. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and the performance of the catalyst in this reaction is a good measure of its utility.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 5: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Causality Behind Experimental Choices:
-
Base: A base (e.g., K2CO3) is required to activate the boronic acid for transmetalation.
-
Solvent System: A mixture of an organic solvent (e.g., toluene) and water is often used to dissolve both the organic substrates and the inorganic base.
-
Temperature: Heating is typically required to achieve a reasonable reaction rate.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Bromotoluene | 171.04 | 171 mg | 1.0 mmol |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 mmol |
| Potassium carbonate | 138.21 | 276 mg | 2.0 mmol |
| Pd-NHC Catalyst | - | 1-2 mol% | 0.01-0.02 mmol |
| Toluene | 92.14 | 4 mL | - |
| Water | 18.02 | 1 mL | - |
Step-by-Step Procedure:
-
To a Schlenk tube, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and the Pd-NHC catalyst (1-2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 4-12 hours (monitor by TLC or GC).
-
Cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of advanced N-heterocyclic carbene ligands for organometallic catalysis. Its hydroxymethyl group provides a convenient point of attachment for constructing multidentate ligand frameworks, which can lead to catalysts with enhanced stability and reactivity. The protocols outlined in this guide provide a clear pathway from this simple starting material to a sophisticated palladium-NHC complex and demonstrate its application in a fundamentally important cross-coupling reaction. The principles and procedures described herein can be adapted and extended to the synthesis of a wide variety of other functionalized NHC ligands and their corresponding metal complexes, opening up new avenues for catalyst design and development.
References
Synthesis of (1-Alkyl-1H-imidazol-2-yl)methanol Derivatives: A Detailed Protocol for Researchers
Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules.[1][2][3] This five-membered heterocycle, with its two nitrogen atoms, possesses a unique combination of electronic and steric properties that allow it to interact with a wide range of biological targets.[4][5] Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions, makes it a privileged scaffold in drug discovery.[2][6] The (1-alkyl-1H-imidazol-2-yl)methanol framework, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents with potential applications as anticancer, antifungal, and enzyme-inhibiting compounds.[2][4][6]
This application note provides a comprehensive and detailed protocol for the synthesis of (1-alkyl-1H-imidazol-2-yl)methanol derivatives. The methodology is presented with a focus on the underlying chemical principles, offering researchers not just a set of instructions, but a deeper understanding of the synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable compounds.
Synthetic Strategy Overview
The synthesis of (1-alkyl-1H-imidazol-2-yl)methanol derivatives is typically achieved through a multi-step sequence. The general workflow involves three key transformations:
-
N-Alkylation of the Imidazole Ring: Introduction of the desired alkyl group at the N1 position of the imidazole core.
-
Formylation at the C2 Position: Installation of a formyl (aldehyde) group at the C2 position of the N-alkylated imidazole.
-
Reduction of the Formyl Group: Conversion of the aldehyde to the corresponding primary alcohol.
This strategic approach allows for the modular construction of a diverse library of derivatives by varying the alkylating agent used in the first step.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical progression of the synthetic pathway described in this protocol.
Caption: Synthetic workflow for (1-Alkyl-1H-imidazol-2-yl)methanol derivatives.
Detailed Experimental Protocols
This section provides step-by-step procedures for each stage of the synthesis. The protocols are designed to be robust and adaptable for various alkyl substituents.
Part 1: N-Alkylation of Imidazole
The introduction of an alkyl group onto the imidazole nitrogen is a crucial first step. The choice of base and solvent is critical for achieving high yields and regioselectivity. Strong, non-nucleophilic bases are often preferred to avoid competing side reactions.[7]
Protocol 1: N-Alkylation using Sodium Hydride
This method is highly effective for a range of primary and secondary alkyl halides.
Materials:
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., 1-bromopentane)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Add imidazole (1.0 equivalent) portion-wise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-alkyl-1H-imidazole can be purified by vacuum distillation or column chromatography on silica gel.
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Equivalents |
| Imidazole | C₃H₄N₂ | 68.08 | 1.0 |
| Sodium Hydride (60%) | NaH | 40.00 | 1.1 |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 1.05 |
Table 1: Stoichiometry for the N-Alkylation of Imidazole with 1-Bromopentane.
Part 2: Formylation of 1-Alkyl-1H-imidazole
The formylation at the C2 position is a key step that introduces the aldehyde functionality. This is typically achieved through lithiation of the C2 position followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1][6]
Protocol 2: C2-Formylation via Lithiation
This procedure requires strictly anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive organolithium intermediate.
Materials:
-
1-Alkyl-1H-imidazole (from Part 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), solution in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1-alkyl-1H-imidazole (1.0 equivalent) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-alkyl-1H-imidazole-2-carbaldehyde by column chromatography on silica gel.
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Equivalents |
| 1-Pentyl-1H-imidazole | C₈H₁₄N₂ | 138.21 | 1.0 |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 1.2 |
Table 2: Stoichiometry for the Formylation of 1-Pentyl-1H-imidazole.
Part 3: Reduction of 1-Alkyl-1H-imidazole-2-carbaldehyde
The final step is the reduction of the aldehyde to the desired primary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.[8]
Protocol 3: Reduction with Sodium Borohydride
This reaction is typically fast and clean, providing the final product in high yield.
Materials:
-
1-Alkyl-1H-imidazole-2-carbaldehyde (from Part 2)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1-alkyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1-alkyl-1H-imidazol-2-yl)methanol.
-
The product can be further purified by column chromatography on silica gel if necessary.
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Equivalents |
| 1-Pentyl-1H-imidazole-2-carbaldehyde | C₉H₁₄N₂O | 166.22 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 |
Table 3: Stoichiometry for the Reduction of 1-Pentyl-1H-imidazole-2-carbaldehyde.
Characterization and Data
The successful synthesis of the target compounds and intermediates should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following table provides expected physicochemical properties for a representative derivative, (1-pentyl-1H-imidazol-2-yl)methanol.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Imidazole | C₃H₄N₂ | 68.08 | White to off-white crystalline solid |
| 1-Pentyl-1H-imidazole | C₈H₁₄N₂ | 138.21 | Colorless to pale yellow liquid |
| 1-Pentyl-1H-imidazole-2-carbaldehyde | C₉H₁₄N₂O | 166.22 | Pale yellow oil |
| (1-Pentyl-1H-imidazol-2-yl)methanol | C₉H₁₆N₂O | 168.24 | Viscous oil or low melting solid |
Table 4: Physicochemical Properties of Compounds in the Synthetic Pathway.[8]
Causality and Experimental Choices
The selection of reagents and conditions in this protocol is based on established principles of organic chemistry to ensure high efficiency and selectivity.
-
N-Alkylation: The use of a strong, non-nucleophilic base like sodium hydride deprotonates the imidazole ring, creating a potent nucleophile that readily attacks the alkyl halide. Anhydrous THF is used as the solvent to prevent the reaction of NaH with protic solvents.
-
Formylation: The C2 proton of the imidazole ring is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium at low temperatures. The resulting organolithium species is a powerful nucleophile that attacks the electrophilic carbonyl carbon of DMF. The low temperature (-78 °C) is crucial to prevent side reactions and decomposition of the organolithium intermediate.
-
Reduction: Sodium borohydride is a selective reducing agent for aldehydes and ketones. It is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its milder reaction conditions and ease of handling. Methanol serves as a protic solvent that also facilitates the reaction.
Troubleshooting and Optimization
-
Low Yield in N-Alkylation: Incomplete deprotonation of imidazole or side reactions of the alkyl halide can lead to low yields. Ensure the sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions. For less reactive alkyl halides, a higher reaction temperature or a different base/solvent system (e.g., potassium carbonate in DMF) may be necessary.
-
Poor Regioselectivity in N-Alkylation: While N1 alkylation is generally favored, the formation of the N3-alkylated isomer can occur. Purification by column chromatography is usually sufficient to separate the isomers.
-
Failed Formylation: This is often due to the presence of moisture or other electrophiles that quench the organolithium intermediate. Ensure all glassware is oven-dried, and solvents are anhydrous. The n-butyllithium should be titrated prior to use to determine its exact concentration.
-
Incomplete Reduction: If the reduction is sluggish, a slight excess of sodium borohydride can be added. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (1-alkyl-1H-imidazol-2-yl)methanol derivatives. By following these procedures and understanding the underlying chemical principles, researchers can efficiently synthesize a variety of these important compounds for further investigation in medicinal chemistry and drug development. The modular nature of this synthetic route allows for the creation of diverse chemical libraries, which are essential for structure-activity relationship studies and the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 1H-imidazol-1-ylmethanol as a Versatile Building Block in Medicinal Chemistry
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its unique electronic properties and ability to engage in critical binding interactions with biological targets.[1][2][3] 1H-imidazol-1-ylmethanol emerges as a highly valuable and versatile building block, strategically equipping this potent pharmacophore with a reactive hydroxymethyl handle. This functional group serves as a linchpin for a wide array of synthetic transformations, enabling the facile introduction of the imidazol-1-ylmethyl moiety into diverse molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and strategic applications. We present validated, step-by-step protocols for its preparation and subsequent use in derivatization reactions, offering researchers a practical framework for leveraging this building block in drug discovery and development programs.
Introduction: The Strategic Advantage of this compound
The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of essential biological molecules like the amino acid histidine and is found in a vast number of clinically approved drugs, including antifungals (e.g., Ketoconazole), anti-ulcer agents (e.g., Cimetidine), and anti-cancer therapies.[3][4][5] Its utility stems from its ability to act as a proton donor or acceptor, a ligand for metal ions in metalloenzymes, and a participant in hydrogen bonding.[6]
This compound, by attaching a simple but highly effective -CH₂OH group to the N-1 position of the imidazole ring, provides a crucial bridge between the raw pharmacophore and a target lead molecule. The hydroxyl group is not merely a passive substituent; it is a versatile synthetic handle that can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions. This two-faced nature—a stable, easily prepared solid that can be "activated" on demand—makes it an ideal reagent for constructing molecular libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
A comprehensive understanding of a building block's properties is essential for its effective use. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | [7] |
| Molecular Weight | 98.10 g/mol | [7] |
| Appearance | White moist solid | [8][9] |
| XLogP3 | -0.6 | [7] |
| Hydrogen Bond Donors | 1 (from the -OH group) | [7][8] |
| Hydrogen Bond Acceptors | 2 (from the imine N and the O) | [7][8] |
| Polar Surface Area | 38.1 Ų | [7] |
Synthesis of the Building Block
The most direct and efficient synthesis of this compound involves the reaction of imidazole with paraformaldehyde.[8][9] This reaction is a straightforward hydroxymethylation of the imidazole nitrogen.
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure reported by DeBerardinis et al. and subsequently used in crystallographic studies.[8][9]
Causality: The reaction is performed under an inert argon atmosphere to prevent potential side reactions with atmospheric components. The initial cooling controls the exothermic reaction between imidazole and paraformaldehyde, while the subsequent heating ensures the reaction goes to completion.
Materials:
-
Imidazole (1.0 eq)
-
Paraformaldehyde (1.0 eq)
-
1,4-Dioxane (degassed)
-
Two-neck round-bottom flask
-
Condenser, stir bar, vacuum adapter
-
Argon or Nitrogen source
-
Ice bath and heating mantle
Procedure:
-
Reaction Setup: Equip a two-neck round-bottom flask with a stir bar, condenser, and a vacuum adapter connected to an argon/nitrogen line.
-
Reagent Addition: Under a positive flow of argon, add paraformaldehyde (5.01 g, 167 mmol) and degassed 1,4-dioxane (45 mL) to the flask. Cool the mixture in an ice bath.
-
Imidazole Addition: Slowly add imidazole (11.38 g, 167.2 mmol) to the cold, stirring mixture.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Heating: Heat the reaction mixture to 61°C (334 K) and stir overnight (approximately 12 hours).[8]
-
Workup: Cool the mixture to room temperature. Remove the 1,4-dioxane solvent under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting product, this compound, is a clear, colorless liquid that crystallizes upon standing into a white moist solid (typical yield: ~70%).[8] Store the product at a cool temperature (e.g., 4°C).
Strategic Application in Medicinal Chemistry Workflows
The true power of this compound lies in its application as a precursor to a reactive electrophile. The hydroxyl group itself is a poor leaving group. Therefore, it must first be "activated," typically by conversion to a halide or sulfonate ester. This activated intermediate can then be used to alkylate a wide range of nucleophiles.
Caption: Synthetic workflow using this compound.
Protocol 2: Activation via Chlorination
This protocol describes the conversion of the alcohol to the corresponding chloride using thionyl chloride (SOCl₂). The product is typically isolated as a hydrochloride salt, which is often more stable and easier to handle than the free base.
Causality: Thionyl chloride is a highly effective reagent for this conversion because the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion. The reaction is performed at low temperature to control its exothermic nature and minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, dropping funnel
-
Argon or Nitrogen source
-
Ice bath (0°C)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride dropwise to the stirring solution via a dropping funnel. Caution: This reaction is exothermic and releases toxic gases (SO₂ and HCl). Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is 1-(chloromethyl)-1H-imidazole hydrochloride. This crude product is often used directly in the next step without further purification.
Protocol 3: Example Application - N-Alkylation of a Phenolic Nucleophile
This protocol demonstrates the use of the activated intermediate to synthesize an imidazol-1-ylmethyl ether, a common motif in bioactive molecules.
Causality: A base is required to deprotonate the nucleophile (in this case, 4-fluorophenol), making it more reactive towards the electrophilic chloromethylimidazole. A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the Sₙ2 reaction.
Materials:
-
1-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq)
-
4-Fluorophenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Nucleophile Deprotonation: In a flask under argon, add 4-fluorophenol and anhydrous DMF. Add potassium carbonate to the mixture and stir at room temperature for 20-30 minutes.
-
Electrophile Addition: Add the crude 1-(chloromethyl)-1H-imidazole hydrochloride to the reaction mixture in one portion.
-
Reaction: Stir the mixture at room temperature (or heat gently to 50-60°C if the reaction is slow) overnight. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product, 1-((4-fluorophenoxy)methyl)-1H-imidazole.
Caption: Role of this compound in drug discovery.
Conclusion
This compound is more than just a simple chemical; it is a strategic tool for medicinal chemists. Its straightforward synthesis, combined with the versatile reactivity of its hydroxyl group, provides an efficient and reliable pathway for incorporating the biologically crucial imidazole moiety into drug candidates. The protocols and workflows detailed in this guide demonstrate its utility in generating diverse molecular libraries, thereby accelerating the process of lead optimization and drug discovery. By mastering the use of this key building block, researchers can significantly enhance their capability to design and synthesize novel therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. chemijournal.com [chemijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C4H6N2O | CID 3614749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
Formylation of N-Substituted Imidazoles: A Detailed Guide to Synthesis of Imidazole Aldehydes
Introduction: The Significance of Imidazole Aldehydes
Imidazole aldehydes, particularly N-substituted imidazole-2-carboxaldehydes, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials.[1][2][3] The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous drugs due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems.[1][4][5] The aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures. This guide provides an in-depth exploration of the primary methods for the formylation of N-substituted imidazoles, with a focus on practical, field-proven protocols and the underlying chemical principles.
Strategic Approaches to the Formylation of N-Substituted Imidazoles
The introduction of a formyl group onto the imidazole ring can be achieved through several synthetic strategies. The choice of method often depends on the substitution pattern of the imidazole, the desired regioselectivity, and the tolerance of other functional groups present in the molecule. The most prevalent and robust methods include the Vilsmeier-Haack reaction, formylation via lithiation, and to a lesser extent for this specific substrate class, the Rieche and Duff reactions. More contemporary approaches involving transition-metal-catalyzed C-H functionalization are also emerging as powerful alternatives.[3][6][7][8]
The Vilsmeier-Haack Reaction: The Workhorse of Imidazole Formylation
The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted imidazoles.[9][10][11][12][13] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[9][10][11][12]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through a well-established two-part mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[9][10][11][14]
-
Electrophilic Aromatic Substitution: The electron-rich N-substituted imidazole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[9][10][12][14]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylimidazole
This protocol details the synthesis of 1-methyl-2-imidazolecarboxaldehyde.
Materials:
-
1-Methylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane.
-
Vilsmeier Reagent Formation: In a separate flask, cautiously add phosphorus oxychloride (1.1 eq) to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C (ice bath). Stir the mixture for 30 minutes at this temperature to pre-form the Vilsmeier reagent.
-
Reaction: Slowly add the pre-formed Vilsmeier reagent to the solution of 1-methylimidazole at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-2-imidazolecarboxaldehyde.[15]
Characterization Data for 1-Methyl-2-imidazolecarboxaldehyde:
| Property | Value |
| CAS Number | 13750-81-7[16][17][18] |
| Molecular Formula | C₅H₆N₂O[16][17][18] |
| Molecular Weight | 110.11 g/mol [16][17][18] |
| Melting Point | 36-39 °C |
| Boiling Point | 70-74 °C at 1 mmHg |
Formylation via Lithiation and Quenching with DMF
An alternative and highly effective method for the formylation of N-substituted imidazoles involves the direct lithiation of the imidazole ring followed by quenching the resulting organolithium species with an electrophilic formylating agent, typically DMF.[19][20] This method is particularly useful for achieving regioselectivity that may be difficult to obtain with the Vilsmeier-Haack reaction.
Mechanism of Lithiation-Formylation
The mechanism is a two-step process:
-
Deprotonation (Lithiation): A strong organolithium base, such as n-butyllithium (n-BuLi), deprotonates the most acidic proton on the imidazole ring. For N-substituted imidazoles, this is typically the proton at the C2 position.[20]
-
Electrophilic Quench: The resulting 2-lithioimidazole intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate then collapses upon aqueous workup to yield the aldehyde.[19][20]
Caption: Mechanism of Formylation via Lithiation.
Experimental Protocol: Lithiation and Formylation of 1-Methylimidazole
This protocol provides a general procedure for the synthesis of 1-methyl-2-imidazolecarboxaldehyde via lithiation.[15]
Materials:
-
1-Methylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or flame-dried round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar and under an inert atmosphere, add anhydrous tetrahydrofuran. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Substrate: Add 1-methylimidazole (1.0 eq) to the cooled THF.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Quenching: Add anhydrous N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 1-methyl-2-imidazolecarboxaldehyde.[15]
Other Formylation Methods: A Brief Overview
While the Vilsmeier-Haack and lithiation-formylation are the most common methods, other named reactions can also be employed for the formylation of aromatic systems, although their application to N-substituted imidazoles is less frequently reported.
-
Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[19][21][22][23] It is typically used for electron-rich aromatic compounds.
-
Duff Reaction: The Duff reaction employs hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, usually for the ortho-formylation of phenols.[24] Its applicability to N-substituted imidazoles is limited.
Modern Approaches: Transition-Metal-Catalyzed C-H Formylation
Recent advances in organic synthesis have led to the development of transition-metal-catalyzed C-H functionalization reactions.[3][6][7][8] These methods offer the potential for direct and regioselective formylation of the imidazole core without the need for pre-functionalization, though they are often more complex to implement than the classical methods. Palladium, rhodium, and nickel-based catalytic systems have shown promise in the broader context of imidazole C-H functionalization.[3][7][8][25]
Conclusion and Future Perspectives
The formylation of N-substituted imidazoles is a cornerstone transformation in the synthesis of valuable chemical entities. The Vilsmeier-Haack reaction and formylation via lithiation remain the most reliable and widely used methods, offering complementary approaches to achieve desired regioselectivities. As the demand for novel imidazole-containing compounds in drug discovery and materials science continues to grow, the development of more efficient, selective, and sustainable formylation methodologies, including catalytic C-H activation strategies, will undoubtedly be a major focus of future research.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles | MDPI [mdpi.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. name-reaction.com [name-reaction.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. 1-Methyl-2-imidazolecarboxaldehyde CAS#: 13750-81-7 [m.chemicalbook.com]
- 16. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 17. scbt.com [scbt.com]
- 18. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 19. Formylation - Common Conditions [commonorganicchemistry.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. synarchive.com [synarchive.com]
- 22. Rieche formylation - Wikipedia [en.wikipedia.org]
- 23. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 24. Duff reaction - Wikipedia [en.wikipedia.org]
- 25. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Selective Reduction of Imidazole-2-carbaldehydes to Imidazolylmethanols
Introduction: The Significance of Imidazolylmethanols in Modern Chemistry
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Imidazole-2-carbaldehydes are versatile intermediates, but their corresponding primary alcohols, (1H-imidazol-2-yl)methanols, are of particular importance. These alcohols serve as crucial building blocks for more complex molecules, exhibiting a wide range of pharmacological activities, including antifungal, anticancer, antibacterial, and antihypertensive properties.[4] The conversion of the aldehyde to the alcohol is a fundamental yet critical transformation that requires high efficiency and selectivity to be viable in a drug development pipeline.
This guide provides a comprehensive overview of the selective reduction of imidazole-2-carbaldehydes. It delves into the mechanistic rationale behind preferred synthetic routes, offers detailed, field-proven protocols, and addresses common challenges to ensure reproducible, high-yield synthesis.
Mechanistic Considerations & Strategy Selection
The primary goal in the reduction of an imidazole-2-carbaldehyde is the chemoselective conversion of the formyl group to a hydroxymethyl group without affecting the imidazole ring or other sensitive functionalities that may be present on the molecule. The imidazole ring itself is generally stable to reducing conditions.[2] However, the choice of reducing agent is paramount to avoid side reactions.
Hydride-Based Reductions: The Workhorse Method
Complex metal hydrides are the most common reagents for this transformation due to their efficiency and predictability.
-
Sodium Borohydride (NaBH₄): As a mild and selective reducing agent, sodium borohydride is the reagent of choice for most applications involving imidazole-2-carbaldehydes.[5] It readily reduces aldehydes and ketones while leaving more robust functional groups like esters, amides, and carboxylic acids untouched.[5][6] This chemoselectivity is invaluable when working with complex, multifunctional molecules. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[5][6] The resulting alkoxide is then protonated during the workup step to yield the primary alcohol.
-
Lithium Aluminium Hydride (LiAlH₄): While a much more powerful reducing agent capable of reducing almost all carbonyl-containing functional groups, LiAlH₄ is typically unnecessary and often undesirable for this specific transformation. Its high reactivity can lead to a lack of selectivity and requires stricter anhydrous reaction conditions and a more hazardous workup procedure.
The Luche Reduction: Enhancing Selectivity
For substrates that are particularly sensitive or prone to side reactions (e.g., containing α,β-unsaturated systems), the Luche reduction offers a superior method. This protocol uses a combination of NaBH₄ and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃·7H₂O).[4] The Ce³⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the hydride attack (1,2-addition) while simultaneously protecting other acid-sensitive groups. This method is performed at low temperatures (typically 0 °C or -78 °C) in alcoholic solvents and is known for its high yields and clean reaction profiles.[4]
Catalytic Hydrogenation: A Green Alternative
Catalytic hydrogenation presents a scalable and environmentally friendly alternative to hydride reagents. Using catalysts such as Palladium on carbon (Pd/C) or nickel-based systems, imidazole-2-carbaldehyde can be reduced to the corresponding alcohol.[7] However, this method requires careful control of reaction conditions (temperature, hydrogen pressure). It is important to note that the alcohol is an intermediate; under more forcing conditions, the reaction can proceed further to reduce the alcohol to a methyl group (2-methylimidazole).[7]
Potential Side Reactions: Decarbonylation
A key consideration when working with imidazole-2-carbaldehydes is the potential for decarbonylation—the loss of the formyl group. This side reaction has been observed to occur when heating these aldehydes in ethanol, which acts as a nucleophile, leading to the formation of the corresponding unsubstituted imidazole and ethyl formate.[8][9] Therefore, performing reductions at or below room temperature is crucial to preserving the C2-substituent.
Experimental Protocols & Workflows
The following protocols are designed to be robust and reproducible for a wide range of substituted imidazole-2-carbaldehydes.
Protocol 1: Standard Reduction using Sodium Borohydride (NaBH₄)
This protocol is suitable for most standard imidazole-2-carbaldehydes without other highly sensitive functional groups.
Workflow Diagram:
Caption: Workflow for NaBH₄ reduction of imidazole-2-carbaldehydes.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the imidazole-2-carbaldehyde (1.0 eq.) in methanol (approx. 0.1–0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1–1.5 eq.) in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1–3 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (EtOAc) or dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure imidazolylmethanol.
Protocol 2: Luche Reduction using NaBH₄/CeCl₃·7H₂O
This protocol is recommended for substrates with sensitive functional groups or for achieving higher regioselectivity.[4]
reactants [label=<
![]() |
products [label=<
![]() |
reactants -> products [label="1. NaBH₄, CeCl₃·7H₂O\n2. MeOH, 0 °C"]; }
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Introduction: Unveiling the Potential of a Versatile Imidazole Ligand
An Application Guide to the Coordination Chemistry of 1H-imidazol-1-ylmethanol
Imidazole and its derivatives are foundational pillars in the field of coordination chemistry, celebrated for their ability to form stable and functional metal complexes.[1][2] The imidazole ring, a five-membered aromatic heterocycle, offers a sterically accessible and electronically rich nitrogen atom (N3) that serves as an excellent σ-donor site for coordination with a vast array of metal ions.[1] This versatility has led to their widespread use in the design of catalysts, advanced materials, and biomimetic systems that mimic the active sites of metalloenzymes.[3][4]
Within this important class of compounds, this compound stands out for its unique bifunctional nature. It possesses not only the characteristic N-donor site of the imidazole ring but also a hydroxyl (-OH) group attached to the N1 position via a methylene linker.[5][6] This dual-functionality allows it to act as a potentially bidentate, chelating N,O-donor ligand, enhancing the stability of the resulting metal complexes. Furthermore, this compound is a well-established and critical precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, which are renowned for their strong σ-donating ability and their role in forming highly stable and catalytically active organometallic complexes.[7][8]
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its synthesis and characterization, explore the fundamental principles of its coordination behavior, and present detailed protocols for its application in the synthesis of metal complexes and in catalysis. The methodologies are presented with an emphasis on the underlying chemical principles to ensure both reproducibility and a deeper understanding of the experimental design.
Section 1: Ligand Synthesis and Characterization
The reliable synthesis of the ligand is the first critical step in its application. The established method involves the reaction of imidazole with paraformaldehyde.[5][6]
Principle of Synthesis
The synthesis is a straightforward nucleophilic addition reaction. The N1 nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of formaldehyde (derived from the depolymerization of paraformaldehyde). This process is typically conducted in a suitable solvent like 1,4-dioxane under controlled heating to drive the reaction to completion.
Detailed Synthesis Protocol for this compound
This protocol is adapted from the method reported by DeBerardinis et al. and subsequently used in crystallographic studies.[5][7]
Materials and Equipment:
-
Imidazole (11.38 g, 167.2 mmol)
-
Paraformaldehyde (5.01 g, 167 mmol)
-
1,4-Dioxane (45 mL, degassed)
-
Two-neck round-bottom flask
-
Stir bar, condenser, vacuum adapter
-
Argon or Nitrogen gas supply
-
Ice bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Inert Atmosphere Setup: Assemble the two-neck round-bottom flask with a stir bar, condenser, and a vacuum adapter connected to an inert gas line (Argon). Flame-dry the glassware under vacuum and backfill with argon. Maintaining an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.
-
Initial Cooling: Place the flask in an ice bath. Add the degassed 1,4-dioxane and paraformaldehyde to the flask. Cooling the initial mixture helps to control the initial exothermic reaction upon addition of imidazole.
-
Reagent Addition: Slowly add the imidazole to the ice-cold, stirring mixture.
-
Room Temperature Stirring: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours.
-
Heating: Heat the reaction mixture to 334 K (61 °C) and stir overnight (approximately 12 hours). This heating step ensures the complete depolymerization of paraformaldehyde and drives the reaction to completion.
-
Work-up: Cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting clear, colorless liquid is the crude product. For crystallization, the product can be stored at a low temperature (e.g., 255 K or -18 °C). The final product is typically obtained as a white solid.[7]
-
Storage: Store the crystallized product at 277 K (4 °C).[7] A reported yield for this procedure is approximately 70.9%.[7]
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized ligand.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | [9] |
| Molecular Weight | 98.10 g/mol | [9] |
| Appearance | White moist solid | [7] |
| Melting Point | Low (exact value not specified in sources) | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.40 (s, 2H, -CH₂-), 6.93 (s, 1H, Im-H), 7.08 (s, 1H, Im-H), 7.34 (s, 1H, Im-H) | [5][7] |
Section 2: Principles of Coordination
The utility of this compound in coordination chemistry stems from its structural versatility. It can adopt several coordination modes, which are influenced by the metal center, reaction conditions, and stoichiometry.
Potential Coordination Modes
-
Monodentate N-donor: The most common coordination mode for simple imidazole ligands. The lone pair on the sp²-hybridized N3 nitrogen atom coordinates to the metal center. This is favored with sterically demanding metal centers or in the presence of strongly coordinating solvents.
-
Bidentate N,O-chelator: The ligand can form a stable five-membered chelate ring by coordinating through both the N3 nitrogen and the oxygen atom of the hydroxyl group. Chelation significantly increases the thermodynamic stability of the resulting complex (the "chelate effect").
-
Bridging Ligand: The ligand can bridge two metal centers, with the N3 atom coordinating to one metal and the hydroxyl oxygen to another. This can lead to the formation of polynuclear complexes or coordination polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 9. This compound | C4H6N2O | CID 3614749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Multi-Step Synthesis of Functionalized Imidazole-Containing Synthons: An Application Guide
Introduction: The Privileged Scaffold in Modern Chemistry
The imidazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and amphoteric nature make it a crucial component in numerous natural products like the amino acid histidine and in a vast array of pharmacologically active molecules.[2][3][4] Imidazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][5][6] This widespread utility drives the continuous need for robust and versatile synthetic routes to produce highly functionalized imidazole synthons, which serve as key building blocks for drug discovery and the development of advanced materials.[4][7]
This comprehensive guide provides a detailed, experience-driven approach to the multi-step synthesis of these vital synthons. We will move beyond simple procedural lists to explore the underlying principles of core imidazole synthesis and subsequent functionalization strategies. Each protocol is designed as a self-validating system, incorporating in-process controls and characterization checkpoints to ensure the successful generation of the target molecule.
Overall Synthetic Workflow
The synthesis of a functionalized imidazole synthon is a sequential process. It begins with the construction of the core imidazole ring, followed by strategic modifications to install desired functional groups, and concludes with rigorous purification and characterization. This workflow ensures a modular and adaptable approach to a wide variety of target structures.
Caption: High-level workflow for multi-step imidazole synthon synthesis.
Part 1: Synthesis of the Imidazole Core via the Debus-Radziszewski Reaction
The Debus-Radziszewski synthesis is a classic, yet highly reliable, multi-component reaction for creating substituted imidazoles.[8][9] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[10] Its commercial use for producing various imidazoles attests to its robustness.[9]
Causality and Mechanistic Insight: The reaction proceeds in two conceptual stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[8][11] This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the stable imidazole ring.[11] Ammonium acetate is commonly used as it conveniently serves as both the ammonia source and a mild acidic catalyst.
Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol provides a tangible example for synthesizing a trisubstituted imidazole core.
Materials:
-
Benzil (1.0 mmol, 210 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ammonium Acetate (10 mmol, 770 mg)
-
Glacial Acetic Acid (10 mL)
-
Standard reflux apparatus, magnetic stirrer, TLC plates, round-bottom flask.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (10 mmol).[10]
-
Solvent Addition: Add 10 mL of glacial acetic acid to the flask. The acetic acid acts as a solvent that readily dissolves the reactants and facilitates the reaction.
-
Reflux: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring.[10]
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) every hour (Eluent: 7:3 Hexane:Ethyl Acetate). Spot the starting materials (benzil, benzaldehyde) and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (benzil) and the appearance of a new, UV-active spot for the product. This typically takes 2-4 hours.
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 50 mL of ice-cold water with stirring.
-
Precipitation & Isolation: A solid precipitate of the crude product will form. Collect the solid by vacuum filtration, washing the filter cake with cold water (3 x 15 mL) to remove residual acetic acid and ammonium salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a pale yellow to off-white solid.
Part 2: Strategic Functionalization of the Imidazole Core
A bare imidazole core is often just the starting point. Strategic functionalization is key to tuning the synthon's properties for specific applications. We will cover two of the most critical transformations: C-H halogenation and N-alkylation.
C-Halogenation: Installing a Handle for Cross-Coupling
Halogenating the imidazole ring, particularly at the C2, C4, or C5 positions, introduces a versatile "handle" for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura coupling.[12][13] N-Bromosuccinimide (NBS) is an effective and easy-to-handle reagent for this purpose.[14][15]
Causality and Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is electron-rich and susceptible to attack by an electrophilic bromine species generated from NBS. The reaction's regioselectivity can be influenced by the substituents already present on the ring.
Protocol 2: C-Bromination of an Imidazole Derivative
Materials:
-
Substituted Imidazole (e.g., 2,4,5-triphenyl-1H-imidazole) (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0-1.2 mmol)
-
Acetonitrile (ACN) or Dichloromethane (DCM) (10 mL)
-
Magnetic stirrer, round-bottom flask, ice bath.
Procedure:
-
Reaction Setup: Dissolve the imidazole substrate (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction's exothermicity and improve selectivity.
-
Reagent Addition: Add NBS (1.1 mmol) portion-wise over 10-15 minutes. Adding the reagent slowly prevents a rapid temperature increase and minimizes side reactions.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progress. The reaction is often complete within 1-3 hours.
-
Work-up: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
N-Alkylation: Modulating Physicochemical Properties
Alkylation of the imidazole nitrogen is a fundamental transformation that significantly impacts the molecule's solubility, lipophilicity, and metabolic stability—key parameters in drug development.[12][16] The choice of base and solvent is critical for success, especially with sterically hindered imidazoles.[17]
Causality and Mechanistic Insight: The reaction is a classic nucleophilic substitution (S_N2). The imidazole nitrogen, upon deprotonation by a base, becomes a potent nucleophile that attacks the electrophilic carbon of an alkyl halide.[12] Strong, non-nucleophilic bases like DBU or sodium hydride (NaH) are often required to deprotonate the relatively non-acidic N-H proton.[17]
Protocol 3: N-Alkylation of a Sterically Hindered Imidazole
Materials:
-
Imidazole substrate (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, dissolve the imidazole substrate (1.0 eq) in anhydrous DMF.[17]
-
Deprotonation: Add DBU (1.2 eq) to the solution at room temperature and stir for 30 minutes. This period ensures complete formation of the imidazolide anion.[17]
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction to 80-100 °C and stir for 24-48 hours. The elevated temperature is necessary to overcome the activation energy for the substitution reaction.[17]
-
Reaction Monitoring (Self-Validation): Monitor by TLC until the starting imidazole is consumed.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).[17]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[17]
Part 3: Advanced Functionalization via Cross-Coupling
With a halogenated imidazole synthon in hand, a vast chemical space becomes accessible through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by coupling the halo-imidazole with an organoboron reagent.[13][18]
Causality and Mechanistic Insight: The Suzuki reaction follows a well-defined catalytic cycle involving three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the halo-imidazole, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[19] The base is crucial for activating the boronic acid in the transmetalation step.[19]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Suzuki-Miyaura Coupling of a Bromo-imidazole
Materials:
-
Bromo-imidazole substrate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert atmosphere setup.
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the bromo-imidazole (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).[20]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate).
-
Heating: Heat the reaction mixture to 80-100 °C with stirring.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The reaction is complete when the bromo-imidazole starting material is fully consumed, typically within 6-24 hours.
-
Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate.[20]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired biaryl imidazole synthon.[20]
Data Presentation: Comparative Reaction Conditions
The choice of reagents and conditions is paramount for successful functionalization. The following table summarizes typical conditions for the key transformations discussed.
| Transformation | Substrate | Reagent(s) | Base | Catalyst | Solvent | Temp (°C) | Typical Yield (%) |
| C-Bromination | 2,4,5-Triphenyl-1H-imidazole | N-Bromosuccinimide (NBS) | - | - | ACN or DCM | 0 to RT | 70-90 |
| N-Alkylation | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Ethyl Iodide | DBU | - | DMF | 80-100 | <50[17] |
| N-Alkylation | 4-iodo-1H-imidazole | Benzyl Bromide | K₂CO₃ | - | Acetonitrile | Reflux | 60-85[12] |
| Suzuki Coupling | 2-Bromo-1-methylimidazole | Phenylboronic Acid | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 75-95[20] |
Conclusion and Outlook
This guide outlines a robust, multi-step pathway for the synthesis of functionalized imidazole synthons, grounded in well-established chemical principles. By starting with the reliable Debus-Radziszewski reaction and proceeding through strategic halogenation, alkylation, and cross-coupling reactions, researchers can access a vast library of complex structures. The emphasis on in-process monitoring and validation at each stage is critical for ensuring reproducibility and high purity of the final synthons. These building blocks will continue to play a vital role in advancing drug discovery, driving the development of novel therapeutics with improved efficacy and tailored properties.[3][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. nbinno.com [nbinno.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Introduction: The Analytical Significance of Imidazole Derivatives
An Application Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Imidazole Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry and biology, forming the core of numerous essential molecules, from the amino acid histidine to a wide array of antifungal, antibacterial, and antihypertensive drugs.[1][2] Imidazole derivatives are characterized by a five-membered aromatic ring containing two non-adjacent nitrogen atoms. This structure imparts unique physicochemical properties, including amphoterism (acting as both a weak acid and a weak base) and a high degree of polarity.[1][3][4]
Given their prevalence in pharmaceutical formulations, biological matrices, and as potential environmental contaminants, robust and reliable analytical methods are crucial for their quantification and characterization.[5][6] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and adaptability for a wide range of imidazole compounds.[7][8][9]
This guide provides a detailed exploration of various HPLC-based methodologies for the analysis of imidazole derivatives. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but also the fundamental rationale behind the selection of specific chromatographic modes, columns, and mobile phases.
Foundational Principles: Physicochemical Properties and Chromatographic Behavior
The successful HPLC analysis of imidazole derivatives hinges on understanding their core chemical properties, which dictate their interaction with the stationary and mobile phases.
-
Polarity and Solubility : Imidazole itself is a polar, water-soluble compound.[1] The polarity of its derivatives can vary significantly based on the attached functional groups. This property is the primary determinant for choosing between Reverse-Phase, Normal-Phase, or HILIC chromatography.
-
Acid-Base Properties (pKa) : The imidazole ring is amphoteric. The pKa of the conjugate acid is approximately 7, meaning the ring is protonated and positively charged in acidic conditions (pH < 7).[2][4] The pKa of the N-H proton is around 14.5, making it a very weak acid.[4][10] Mobile phase pH control is therefore the most critical parameter in method development. Adjusting the pH can manipulate the ionization state of the analyte, which directly impacts its retention time, peak shape, and selectivity, especially in reverse-phase and ion-exchange chromatography.
-
UV Absorbance : The imidazole ring possesses a chromophore that allows for direct UV detection, typically in the range of 210-230 nm for the parent ring.[4][11][12] Many derivatives, particularly antifungal agents with additional aromatic systems, exhibit strong absorbance at higher wavelengths (e.g., 220-300 nm), enabling sensitive detection.[9][13][14]
Strategic Method Selection: A Workflow for Imidazole Analysis
Choosing the right HPLC method is a systematic process that begins with evaluating the analyte's properties and the sample matrix. The following workflow provides a logical pathway for method development.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Custom Synthesis of Rare Earth Carbides Using Imidazole-Based Metal-Organic Framework Precursors
For: Researchers, scientists, and materials development professionals in academia and industry.
Introduction: A Novel Precursor-Based Approach to Rare Earth Carbides
Rare earth carbides (RECs) are a class of materials with significant potential in catalysis, high-temperature ceramics, and advanced electronics. Traditional synthesis methods, such as direct reaction of elements at high temperatures or carbothermal reduction of oxides with graphite, often require extreme conditions and offer limited control over the final product's morphology and nanostructure.[1] This application note details a novel and highly customizable approach for the synthesis of rare earth carbides utilizing imidazole-based metal-organic frameworks (MOFs) as sacrificial precursors.
The central hypothesis of this method is that a rare earth-imidazole MOF provides an ideal template for carbide formation. The crystalline structure of the MOF ensures a uniform, atomic-level distribution of rare earth metal centers and the carbon- and nitrogen-rich imidazole linkers.[2][3] Upon controlled thermal decomposition (pyrolysis) in an inert atmosphere, the organic linker serves as an in-situ carbon source, facilitating the formation of rare earth carbide nanoparticles at potentially lower temperatures and with greater structural control than conventional methods.[4][5] This "MOF-to-carbide" route opens avenues for tuning the properties of the final material by designing the precursor MOF at a molecular level.[6]
This document provides a comprehensive guide, from the rationale behind precursor design to detailed experimental protocols and characterization techniques.
The Rationale: Why Imidazole-Based MOFs are Ideal Precursors
The choice of an imidazole-based MOF as a precursor for rare earth carbide synthesis is deliberate and grounded in several key principles of materials chemistry:
-
Homogeneous Mixing: MOFs are crystalline materials where metal ions (the rare earth elements) and organic linkers (the imidazole derivatives) are arranged in a regular, repeating pattern. This ensures a perfect, atomic-scale mixing of the metal and the eventual carbon source, which is crucial for efficient carbide formation during pyrolysis.[6]
-
Tunable Porosity and Structure: The structure of the MOF precursor can be tailored by selecting different imidazole-based linkers and rare earth metals. This allows for precise control over the initial framework, which can influence the morphology and porosity of the final carbide product.[2][3]
-
In-Situ Carbon Source: The imidazole linkers decompose during pyrolysis to form a carbon matrix. This in-situ carbon is highly reactive and intimately associated with the rare earth metal centers, facilitating the carbothermal reduction and carbide formation.[5][7]
-
Potential for Nitrogen Doping: Imidazole is a nitrogen-containing heterocycle. Its decomposition can lead to the incorporation of nitrogen into the resulting carbon matrix, creating N-doped carbon. Nitrogen doping can enhance the electrical conductivity and catalytic activity of the final material.[5]
-
Controlled Decomposition: The thermal decomposition of MOFs can be precisely controlled, allowing for the targeted synthesis of specific carbide phases.[8][9] Thermogravimetric analysis (TGA) is a key tool for determining the optimal pyrolysis temperatures.[8]
Experimental Workflow Overview
The custom synthesis of rare earth carbides via imidazole-based MOF precursors can be broken down into two main stages: the synthesis of the precursor MOF and its subsequent pyrolysis to yield the carbide.
References
- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 3. Rare-earth metal–organic frameworks: from structure to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Metal organic frameworks as precursors for the manufacture of advanced catalytic materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QM00007C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-imidazol-1-ylmethanol
Welcome to the technical support center for the synthesis of 1H-imidazol-1-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important synthetic precursor. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely adopted method is the direct hydroxymethylation of imidazole with formaldehyde or a formaldehyde equivalent like paraformaldehyde.[1][2] This reaction is a nucleophilic addition where the N-1 nitrogen of the imidazole ring attacks the electrophilic carbon of formaldehyde. The process is typically performed in a suitable organic solvent, such as 1,4-dioxane.[1]
Q2: What are the critical parameters that influence the reaction yield?
Several factors are crucial for maximizing the yield of this compound:
-
Reagent Stoichiometry: A near 1:1 molar ratio of imidazole to formaldehyde is generally recommended to prevent the formation of side products.[1]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., in an ice bath) and then allowed to proceed at room temperature or with gentle heating.[1] Careful temperature management is key to controlling the reaction rate and minimizing side reactions.
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Degassed 1,4-dioxane is a common and effective choice.[1]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Overnight stirring is a common practice.[1]
Q3: What are the potential side products I should be aware of?
The primary side product of concern is the di-substituted product, where formaldehyde reacts with both nitrogen atoms of the imidazole ring, although this is less common for this compound. Another possibility is the formation of polymeric materials from the self-condensation of formaldehyde, especially under harsh conditions.
Visualizing the Reaction: The Hydroxymethylation of Imidazole
The synthesis proceeds via a straightforward nucleophilic addition mechanism. The diagram below illustrates the key steps involved in the formation of this compound from imidazole and formaldehyde.
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Product Formation
-
Possible Cause 1: Reagent Quality
-
Explanation: Paraformaldehyde can depolymerize over time, and imidazole can absorb moisture from the air. Low-quality or degraded reagents will lead to poor reaction outcomes.
-
Solution: Use freshly opened or properly stored reagents. Ensure imidazole is dry and paraformaldehyde is a fine, free-flowing powder.
-
-
Possible Cause 2: Inefficient Stirring
-
Explanation: The reaction mixture can be a suspension, especially at the beginning.[1] Inefficient stirring can lead to localized concentration gradients and incomplete reaction.
-
Solution: Use a properly sized stir bar and a stir plate capable of maintaining vigorous, uniform stirring throughout the reaction.
-
-
Possible Cause 3: Incorrect Temperature Profile
-
Explanation: While the reaction is often started cold, it requires sufficient thermal energy to proceed to completion.[1]
-
Solution: After the initial mixing at low temperature, allow the reaction to warm to room temperature and then heat gently (e.g., to 334 K or approximately 61°C) overnight to ensure the reaction is complete.[1]
-
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
-
Possible Cause 1: Incorrect Stoichiometry
-
Explanation: An excess of formaldehyde can potentially lead to the formation of N,N'-dihydroxymethylimidazolium salts or other side products.
-
Solution: Carefully measure your starting materials to ensure a molar ratio as close to 1:1 as possible.
-
-
Possible Cause 2: Overheating
-
Explanation: High temperatures can promote the formation of undesired byproducts.
-
Solution: Maintain a consistent and moderate heating temperature. Use a temperature-controlled heating mantle or oil bath.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Possible Cause 1: Product is an Oil, Not a Solid
-
Explanation: While this compound can be crystallized, it may initially present as an oil, which can complicate isolation.
-
Solution: After removing the solvent under reduced pressure, attempt to crystallize the product from a suitable solvent system. If it remains an oil, purification by column chromatography on silica gel is an effective alternative.
-
-
Possible Cause 2: Contamination with Starting Materials
-
Explanation: Unreacted imidazole can co-precipitate or be difficult to separate from the product.
-
Solution: A carefully executed purification step is essential. Recrystallization or column chromatography can effectively separate the product from unreacted starting materials.
-
Optimized Experimental Protocol
This protocol is based on established literature procedures and incorporates best practices for maximizing yield and purity.[1]
Materials and Equipment:
-
Imidazole
-
Paraformaldehyde
-
1,4-Dioxane (degassed)
-
Two-neck round-bottom flask
-
Stir bar
-
Condenser
-
Vacuum adapter
-
Inert gas supply (Argon or Nitrogen)
-
Ice bath
-
Heating mantle or oil bath
Procedure:
-
Set up a two-neck round-bottom flask with a stir bar, condenser, and vacuum adapter under an inert atmosphere.
-
Add degassed 1,4-dioxane to the flask and cool it in an ice bath.
-
To the cold solvent, add imidazole (1.0 eq) and paraformaldehyde (1.0 eq).
-
Once all reagents are added, remove the ice bath and allow the mixture to warm to room temperature while stirring for 2 hours.
-
Heat the reaction mixture to approximately 60-65°C and stir overnight (at least 12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters for this synthesis.
| Parameter | Recommended Value | Rationale |
| Imidazole:Paraformaldehyde | 1:1 | Minimizes side product formation. |
| Initial Reaction Temperature | 0°C (Ice Bath) | Controls initial reaction rate. |
| Main Reaction Temperature | Room Temp. -> ~60°C | Ensures reaction goes to completion.[1] |
| Reaction Time | 12+ hours | Allows for complete conversion of starting materials.[1] |
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving common issues encountered during the synthesis.
Caption: A step-by-step guide for troubleshooting synthesis issues.
By following this comprehensive guide, researchers can enhance their success in synthesizing this compound, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
Technical Support Center: Purification of Crude 1H-imidazol-1-ylmethanol
Welcome to the technical support center for the purification of 1H-imidazol-1-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile imidazole derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.
The synthesis of this compound, often achieved through the hydroxymethylation of imidazole with formaldehyde, can result in a crude product containing unreacted starting materials, byproducts, and residual solvents.[1][2] Effective purification is crucial to obtain a product of the desired purity for downstream applications. This guide provides practical, field-proven insights into various purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted imidazole, paraformaldehyde, and potentially side products from the hydroxymethylation reaction. The presence of these impurities can affect crystallization and chromatographic separation.
Q2: My purified this compound is a viscous oil or low-melting solid, making it difficult to handle. Is this normal?
A2: Yes, this compound can exist as a viscous oil or a low-melting solid.[3] Storing the purified compound at low temperatures (e.g., in a refrigerator at 277 K) can help solidify the product for easier handling.[1]
Q3: Can I use acid-base extraction to purify this compound?
A3: Acid-base extraction can be an effective method for removing acidic or basic impurities.[4] Since this compound has a basic imidazole ring, it can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous layer will allow for the recovery of the purified product.[4]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Finding the right solvent is key for successful recrystallization. A good starting point is to screen a range of solvents with varying polarities.[4] For imidazole derivatives, solvent systems like ethyl acetate/hexane or a two-solvent system of a "good" solvent (like ethanol or acetone) and a "poor" solvent (like water or hexane) can be effective.[4]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
Column chromatography is a powerful technique for purifying imidazole derivatives.[5][6] However, the basic nature of the imidazole ring can sometimes lead to challenges.
Problem 1: Low yield after column chromatography.
-
Possible Cause: Strong adsorption of the product to the acidic silica gel. The basic imidazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to incomplete elution.[7]
-
Suggested Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase. This will neutralize the acidic sites on the silica gel, reducing strong adsorption and improving your yield.[4]
-
Change the Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina is a more suitable stationary phase for basic compounds and can prevent the strong interactions that lead to product loss.[4]
-
Problem 2: Significant tailing of the product peak on the TLC plate and column.
-
Possible Cause: Strong interaction between the basic imidazole and the acidic silica gel. This is a common issue with nitrogen-containing heterocyclic compounds.[4]
-
Suggested Solution:
-
Use a Basic Modifier: As with low yield, adding a small amount of triethylamine to your eluent can significantly improve the peak shape by minimizing the interaction with the silica gel.[4]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the resulting powder onto the column. This technique often leads to sharper bands and better separation.[4]
-
Problem 3: Co-elution of impurities with the product.
-
Possible Cause: The chosen solvent system may not be providing adequate separation.
-
Suggested Solution:
-
Optimize the Mobile Phase: Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol.[4] A shallow gradient elution can also improve separation.
-
Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography using a C18 bonded silica gel could provide a different selectivity and better separation.[4]
-
Recrystallization Troubleshooting
Recrystallization is an excellent technique for obtaining highly pure crystalline products.
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: This occurs when the compound comes out of the solution as a liquid instead of a solid, often due to high supersaturation or rapid cooling.[4]
-
Suggested Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[4]
-
Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution.[4]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Add Seed Crystals: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.[4]
-
Problem 2: The final product is still colored (e.g., yellow or brown).
-
Possible Cause: Trapped colored impurities or degradation products.
-
Suggested Solution:
-
Activated Charcoal Treatment: Consider adding a small amount of activated charcoal to the hot solution during recrystallization, before the hot filtration step. The charcoal can adsorb colored impurities. Be aware that this may lead to some product loss.[8]
-
Acid-Base Extraction Troubleshooting
Problem 1: An emulsion has formed between the aqueous and organic layers.
-
Possible Cause: Vigorous shaking or the presence of surfactants.
-
Suggested Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of celite can help break the emulsion.
-
Problem 2: Low recovery of the product from the aqueous layer after neutralization.
-
Possible Cause: Incomplete neutralization or high water solubility of the product.
-
Suggested Solution:
-
Check the pH: Ensure you have added enough base to bring the pH of the aqueous solution above the pKa of the imidazole ring. Use pH paper or a pH meter to confirm.[4]
-
Back-Extraction: If your compound is water-soluble even in its neutral form, you will need to extract it back into an organic solvent (like dichloromethane or ethyl acetate) after neutralizing the aqueous layer.[4]
-
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.[5]
-
Sample Loading (Dry Load Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the column.[4]
-
-
Elution:
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[4]
Protocol 2: Recrystallization
This protocol outlines a systematic approach to recrystallization.
-
Solvent Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[4]
-
Common solvents to screen include water, ethanol, isopropanol, acetone, ethyl acetate, and toluene.
-
-
Recrystallization Procedure (Two-Solvent System - e.g., Ethanol/Water):
-
Dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).
-
Slowly add water (the "poor" solvent) dropwise to the hot solution until it becomes cloudy (the point of saturation).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.[4]
-
Data Summary
| Purification Technique | Typical Recovery | Typical Purity | Time Requirement | Notes |
| Column Chromatography | 50-80% | >95% | 2-4 hours | Good for complex mixtures and removing closely related impurities.[4] |
| Recrystallization | 80-95% | >99% | 1-3 hours | Excellent for final polishing; requires finding a suitable solvent.[4] |
| Acid-Base Extraction | Variable | >90% | <1 hour | Effective for removing acidic or basic impurities.[4] |
Visual Diagrams
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 1H-imidazol-1-ylmethanol
Welcome to the Technical Support Center for 1H-imidazol-1-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical troubleshooting strategies to ensure the integrity of your experiments.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring an imidazole ring N-substituted with a hydroxymethyl group, presents unique stability considerations.[1][4] Understanding its potential degradation pathways is critical for accurate experimental design, data interpretation, and the development of stable formulations. This guide provides a comprehensive overview of its stability profile, potential degradation mechanisms, and practical protocols for its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical functionalities of this compound, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.[5] The N-substituted imidazole ring can be susceptible to cleavage under certain conditions, and the hydroxymethyl group is prone to oxidation.[5][6]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[5] Recommended storage is at 2-8°C.[5] For extended storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[5] The compound should be protected from light by using amber vials or storing in a light-blocking container.[5]
Q3: I'm observing a color change in my this compound solution. What could be the cause?
A3: A color change, such as the appearance of a yellow or brown tint, is a common indicator of degradation.[7] This is often due to the formation of colored degradants resulting from photodegradation or oxidative processes.[5] It is recommended to discard the solution and prepare a fresh one, ensuring proper storage and handling procedures are followed.
Q4: My HPLC analysis of a stressed sample of this compound shows poor peak shape. How can I troubleshoot this?
A4: Poor peak shape, such as tailing, can be due to secondary interactions between the basic imidazole nitrogen and residual silanol groups on the HPLC column.[8] To mitigate this, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., 2.5-3.5) will protonate the silanol groups and the imidazole nitrogen, reducing unwanted interactions.[8]
-
Ion-Pairing Agent: Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak symmetry.[8]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent Potency in Biological Assays | Degradation of the compound in the assay medium. | Perform a stability study of this compound in the specific assay buffer under the experimental conditions (e.g., temperature, light exposure) to determine its half-life. Prepare fresh solutions for each experiment. |
| Appearance of Unexpected Peaks in NMR or LC-MS | Formation of degradation products during sample preparation or analysis. | Analyze a freshly prepared sample immediately. If unexpected peaks persist, consider the possibility of degradation induced by the solvent, temperature, or light exposure during the analytical procedure. |
| Low Yield or Impure Product During Synthesis | Instability of the compound under the reaction or workup conditions. | The synthesis of this compound typically involves the reaction of imidazole with paraformaldehyde.[1][9] If purification is challenging, consider that the compound can be sensitive to acidic or basic conditions. Neutralize workup steps promptly and avoid excessive heat. |
Degradation Pathways and Mechanisms
The stability of this compound is dictated by the reactivity of its imidazole ring and the N-hydroxymethyl group. The following are the most probable degradation pathways:
Hydrolysis
Under aqueous acidic or basic conditions, the N-C bond of the hydroxymethyl group can be susceptible to cleavage, leading to the formation of imidazole and formaldehyde. Basic hydrolysis may also promote ring-opening of the imidazole moiety.[5]
Oxidation
The imidazole ring and the primary alcohol are both susceptible to oxidation.[5][10] Oxidizing agents or atmospheric oxygen can lead to the formation of N-oxides, and the hydroxymethyl group can be oxidized to an aldehyde (1H-imidazole-1-carbaldehyde) and further to a carboxylic acid (1H-imidazole-1-carboxylic acid).[5]
Photodegradation
Imidazole-containing compounds can be sensitive to light.[10][11] Exposure to UV or high-intensity visible light can initiate radical-mediated decomposition, leading to a complex mixture of degradants and often a visible color change.[5]
Visualizing Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[5][7][8]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature and 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store a portion of the stock solution at 60°C.
-
Photodegradation: Expose a portion of the stock solution to a calibrated light source (UV and visible light).
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of all peaks (e.g., start with 95% A, ramp to 50% A over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Workflow for Stability Assessment
References
- 1. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 1<i>H</i>-imidazole-1-methanol [morressier.com]
- 3. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
Long-term storage conditions for (1-pentyl-1H-imidazol-2-yl)methanol
Welcome to the technical support guide for (1-pentyl-1H-imidazol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. This guide provides in-depth information on optimal storage conditions, potential degradation pathways, and answers to frequently asked questions.
Core Stability Profile
(1-pentyl-1H-imidazol-2-yl)methanol is expected to be stable under standard laboratory conditions.[1] However, the presence of the imidazole ring and the hydroxymethyl group makes it susceptible to degradation from environmental factors such as hydrolysis, oxidation, and photodegradation.[1] While extensive public data on the quantitative stability of this specific compound is limited, this guide draws on established principles of imidazole chemistry and data from structurally similar compounds to provide robust handling and storage recommendations.[1]
Recommended Long-Term Storage Conditions
To maintain the integrity of (1-pentyl-1H-imidazol-2-yl)methanol for long-term use, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Storing at cool temperatures minimizes the rate of potential degradation reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | An inert atmosphere is crucial to prevent oxidative degradation of the compound.[1] |
| Light | Amber vial or dark location | Protection from light is necessary to prevent photodegradation. |
| Moisture | Tightly sealed container in a dry place | Imidazole derivatives can be hygroscopic; minimizing moisture exposure prevents hydrolysis.[2] |
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for troubleshooting unexpected experimental results. The chemical structure of (1-pentyl-1H-imidazol-2-yl)methanol suggests susceptibility to the following:
-
Oxidation: The imidazole ring and hydroxymethyl group can be prone to oxidation, leading to the formation of N-oxides, aldehydes, or carboxylic acids.[1]
-
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions. Basic conditions, in particular, could lead to the opening of the imidazole ring.[1]
-
Photodegradation: Exposure to UV or visible light can induce radical-mediated decomposition, which may result in the formation of colored degradants.[1]
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for (1-pentyl-1H-imidazol-2-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I observed a color change in my sample of (1-pentyl-1H-imidazol-2-yl)methanol after storing it on the lab bench for a week. What could be the cause?
A1: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to a combination of oxidation from atmospheric oxygen and photodegradation from ambient light.[1] To prevent this, always store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (like argon or nitrogen) and in a cool, dark place, preferably a refrigerator (2-8°C).[1][3]
Q2: My compound is stored as a solid. Is it still susceptible to degradation?
A2: While the solid-state is generally more stable than a solution, degradation can still occur over time, especially with prolonged exposure to air, light, and moisture.[1] Imidazoles are known to be hygroscopic, meaning they can absorb moisture from the air, which can facilitate hydrolytic degradation.[2] For long-term storage, even as a solid, the recommended conditions of a cool, dry, dark, and inert environment should be strictly followed.[1]
Q3: I need to prepare a stock solution of (1-pentyl-1H-imidazol-2-yl)methanol. What is the best solvent and how should I store the solution?
A3: (1-pentyl-1H-imidazol-2-yl)methanol is soluble in organic solvents like methanol and ethanol.[4][5] When preparing a stock solution, use a dry, high-purity solvent. To ensure the stability of the solution, it should be stored under the same recommended long-term conditions: refrigerated (2-8°C), protected from light, and preferably under an inert atmosphere.[1] For critical applications, it is advisable to prepare fresh solutions or use them within a short period.
Q4: Can I store the compound in a standard clear glass vial in the freezer?
A4: While freezing can slow down degradation, storing it in a clear glass vial is not recommended due to the risk of photodegradation.[1] Always use an amber vial or a clear vial wrapped in aluminum foil to protect it from light. Furthermore, ensure the vial is tightly sealed to prevent moisture condensation upon removal from the freezer, which could lead to hydrolysis.
Q5: How can I check the purity of my stored (1-pentyl-1H-imidazol-2-yl)methanol if I suspect degradation?
A5: To assess the purity of your compound, you can use standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). Comparing the analytical data of the stored sample with that of a fresh or reference sample can help identify the presence of impurities or degradation products. A forced degradation study can also be performed to identify potential degradants.[1]
Experimental Protocol: Forced Degradation Study
To rigorously assess the stability of (1-pentyl-1H-imidazol-2-yl)methanol, a forced degradation study can be conducted. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of (1-pentyl-1H-imidazol-2-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours, then dissolve in the chosen solvent.
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating method like HPLC-UV.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation.
The following workflow illustrates the process of a forced degradation study.
Caption: General experimental workflow for a forced degradation study.
By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of (1-pentyl-1H-imidazol-2-yl)methanol for their scientific endeavors.
References
Technical Support Center: Formylation of N-Alkylimidazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of heterocyclic functionalization. The formylation of N-alkylimidazoles, a seemingly straightforward introduction of an aldehyde group, is a classic example of a reaction that can be deceptively challenging. The desired N-alkylimidazole-carboxaldehyde is a critical building block for many pharmaceutical agents, but its synthesis is often plagued by side reactions that can derail timelines and consume valuable resources.
This technical guide is structured to move beyond simple protocols. It provides a troubleshooting framework built on understanding the underlying chemical principles—the "why" behind the "how." We will dissect common experimental failures, explore the mechanisms of competing reaction pathways, and provide validated strategies to maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the formylation of N-alkylimidazoles, primarily focusing on the Vilsmeier-Haack reaction, the most prevalent method for this transformation.[1][2]
Issue 1: Low to No Yield of the Desired Aldehyde
Symptom: After the reaction and workup, TLC/LCMS analysis shows mostly unreacted starting material or a complex mixture of unidentifiable products.
Q: I'm not getting any product. What's the most likely point of failure?
A: The most common culprit is the Vilsmeier reagent itself, a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This reagent is a relatively weak electrophile and is highly sensitive to moisture.
-
Probable Cause A: Vilsmeier Reagent Degradation. Moisture in the DMF or reaction vessel will rapidly quench the POCl₃ and hydrolyze the Vilsmeier reagent, rendering it inactive.
-
Underlying Mechanism: POCl₃ reacts violently with water to form phosphoric acid and HCl. The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is also readily hydrolyzed.
-
Solution:
-
Use Anhydrous Reagents: Ensure your DMF is of anhydrous grade and stored over molecular sieves. Use freshly opened or distilled POCl₃.
-
Inert Atmosphere: Assemble your glassware hot from the oven and maintain the reaction under a positive pressure of an inert gas (Nitrogen or Argon).
-
Correct Order of Addition: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF. A precipitate or thickening of the solution is often observed, indicating its formation.[5] Add your N-alkylimidazole substrate after the reagent has been pre-formed.
-
-
-
Probable Cause B: Insufficient Substrate Reactivity. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[6] If your N-alkylimidazole contains electron-withdrawing substituents, the ring may be too deactivated to react with the weak Vilsmeier electrophile.
-
Solution:
-
Increase Reaction Temperature: While starting at 0°C is standard, slowly warming the reaction to room temperature or even gently heating (40-60°C) can provide the necessary activation energy.[2] Monitor carefully, as higher temperatures can also promote side reactions.
-
Consider Alternative Methods: For highly deactivated systems, a stronger formylating strategy may be necessary, such as lithiation at the C2 position followed by quenching with DMF.[7]
-
-
-
Probable Cause C: Incomplete Workup/Hydrolysis. The initial product of the reaction is an iminium ion intermediate, which must be hydrolyzed to the aldehyde during the aqueous workup.[4][8]
-
Solution: After the reaction is complete, quench the mixture by pouring it onto ice and then basifying (e.g., with aqueous NaHCO₃ or NaOH) to hydrolyze the iminium salt. Stirring the quenched mixture for an extended period (1-2 hours) can ensure complete conversion to the aldehyde.[5]
-
Issue 2: Formation of a Dark, Tarry, or Polymeric Substance
Symptom: The reaction mixture turns dark brown or black, and workup yields an intractable tar instead of a clean product.
Q: My reaction turned into a black tar. What caused this polymerization?
A: This is typically a result of excessive heat or overly harsh reaction conditions, leading to decomposition of the reagent or polymerization of the electron-rich imidazole substrate.[9]
-
Probable Cause A: Exothermic Reaction Runaway. The formation of the Vilsmeier reagent is exothermic. Adding POCl₃ too quickly or without adequate cooling can cause the temperature to spike, leading to uncontrolled side reactions.
-
Solution:
-
Controlled Reagent Addition: Always add POCl₃ dropwise to DMF in an ice bath (0°C) with vigorous stirring.
-
Temperature Monitoring: Keep a thermometer in the reaction vessel to ensure the temperature does not rise significantly during reagent addition or after adding the substrate.
-
-
-
Probable Cause B: Substrate/Product Instability. Imidazole aldehydes can be sensitive molecules. Prolonged exposure to high temperatures or strong acids can lead to degradation.
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS. As soon as the starting material is consumed, proceed with the workup.
-
Use the Lowest Effective Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. For many N-alkylimidazoles, the reaction works well between 0°C and room temperature.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: Where will the formylation occur on my N-alkylimidazole ring? I'm seeing multiple isomers.
A1: Regioselectivity is a key challenge. The imidazole ring has three potential C-H bonds for substitution (C2, C4, C5). The outcome depends on a balance of electronic and steric factors.
-
C2 Position: The C2 proton is the most acidic, making this position susceptible to deprotonation-based formylation (e.g., lithiation/DMF).[10] In Vilsmeier-Haack conditions, direct electrophilic attack at C2 is often disfavored due to the adjacent electron-withdrawing N-alkyl group.
-
C5 Position: This position is generally the most electron-rich and sterically accessible, making it the most common site for electrophilic substitution in the Vilsmeier-Haack reaction.[10]
-
C4 Position: Often electronically similar to C5, but can be more sterically hindered by the N-alkyl group.
Troubleshooting Isomer Formation:
-
Lower Temperature: Running the reaction at 0°C or below can increase selectivity.
-
Solvent Choice: While DMF is the reagent, using a co-solvent like dichloromethane (DCM) can sometimes influence selectivity.
-
Stoichiometry: Using a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) can help prevent diformylation or reactions at less favorable positions.[5]
Q2: Can the imidazole ring itself open under Vilsmeier-Haack conditions?
A2: While imidazole ring-opening is a known reaction, it typically occurs under very different conditions, such as in the presence of strong bases or certain transition metal complexes.[11][12][13] The standard Vilsmeier-Haack protocol is acidic and generally not harsh enough to cause significant ring cleavage. If you suspect ring-opening, it is more likely due to extreme temperatures or a highly unusual substrate that promotes an alternative degradation pathway.
Q3: How can I effectively purify my final aldehyde product away from side products and starting material?
A3:
-
Silica Gel Chromatography: This is the most common method. Use a hexane/ethyl acetate or DCM/methanol gradient. Be aware that aldehydes can sometimes streak on silica; running the column quickly can help.
-
Sodium Bisulfite Adduct Formation: This is an excellent classical method for purifying aldehydes.[14][15] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble salt. Unreacted starting material and non-aldehyde impurities can be washed away with an organic solvent. The aldehyde is then regenerated by adding a base (e.g., NaHCO₃ or NaOH) and extracted. This method is particularly useful for removing highly reactive ketones as well.[15]
Visualized Mechanisms & Workflows
Core Reaction: The Vilsmeier-Haack Mechanism
The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the N-alkylimidazole ring and subsequent hydrolysis.[4]
Caption: The two-stage Vilsmeier-Haack formylation mechanism.
Troubleshooting Workflow: Low Product Yield
This decision tree helps diagnose the root cause of low yields in your formylation reaction.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the nature of the substituent in N-alkylimidazole ligands on the outcome of deprotonation: ring opening versus the formation of N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From N-alkylimidazole ligands at a rhenium center: ring opening or formation of NHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Workup [chem.rochester.edu]
Technical Support Center: Optimization of Lithiation Conditions for Imidazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of lithiation conditions for imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-H activation on this critical heterocyclic scaffold. Lithiation, followed by electrophilic quench, is one of the most powerful strategies for the functionalization of imidazoles, but its success is highly dependent on a nuanced understanding of the interplay between substrate, base, solvent, and temperature.
This resource provides field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to move beyond simple procedural lists and explain the fundamental chemical principles that govern these reactions, empowering you to make informed decisions, diagnose issues, and rationally optimize your experimental design.
Troubleshooting Guide: Common Issues in Imidazole Lithiation
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My lithiation reaction is showing low or no conversion of the starting material. What are the likely causes?
A1: Failure to achieve conversion is one of the most common issues and typically points to problems with reagents, reaction setup, or the fundamental reactivity of your system.
-
Insufficient Basicity: The pKa of the C-H bond on the imidazole ring dictates the strength of the base required for deprotonation. The C2-H is the most acidic proton on an N-substituted imidazole ring, but it still requires a strong organolithium base.
-
Causality: Standard n-butyllithium (n-BuLi) is often sufficient, especially for N-protected imidazoles. However, if your substrate contains electron-withdrawing groups that acidify other protons or if steric hindrance is a factor, a stronger base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) may be necessary. Lithium diisopropylamide (LDA) is generally used for more sterically hindered or sensitive substrates to avoid nucleophilic addition.[1]
-
Solution: Ensure your organolithium reagent has been recently titrated to confirm its molarity. If conversion remains low, consider switching to a more reactive base (s-BuLi or t-BuLi) or adding a co-solvent/additive.
-
-
Reaction Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources.
-
Causality: Any trace of water, alcohols, or even atmospheric moisture will quench the organolithium reagent before it can deprotonate your imidazole substrate.
-
Solution: All glassware must be rigorously flame-dried or oven-dried under vacuum. Solvents must be anhydrous, and the reaction should be conducted under a positive pressure of an inert atmosphere (Argon or Nitrogen).
-
-
Role of Additives: The reactivity of organolithium reagents, which often exist as aggregates in solution, can be dramatically enhanced.
-
Causality: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are Lewis bases that chelate the lithium cation, breaking down the organolithium aggregates into more reactive monomers or dimers.[1] This increases the effective basicity and kinetic rate of deprotonation.
-
Solution: For sluggish reactions, add 1.1-1.2 equivalents of TMEDA along with the organolithium base.
-
Below is a workflow to guide your troubleshooting process for low conversion.
Caption: Troubleshooting workflow for low-yield imidazole lithiation.
Q2: I am observing a mixture of C2 and C5 lithiated products. How can I improve the regioselectivity for C2 lithiation?
A2: Achieving high regioselectivity is paramount and is primarily controlled by the choice of the nitrogen protecting group, which acts as a directed metalating group (DMG).[1]
-
The Principle of Directed ortho-Metalation (DoM): The most effective strategy for ensuring C2 lithiation is to install a protecting group on one of the imidazole nitrogens that can coordinate to the lithium atom of the organolithium base. This coordination pre-positions the base in close proximity to the C2 proton, leading to its selective abstraction over other protons on the ring.
-
Causality: Groups with Lewis basic sites, such as amides, carbamates, or silyl ethers, are excellent DMGs. The lone pairs on the oxygen or nitrogen atoms of the DMG chelate the Li⁺ ion, forming a transient six-membered ring-like intermediate that lowers the activation energy for C2 deprotonation.[1]
-
Solution: Employ a robust DMG. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly effective.[2] Carbamates like the tert-butoxycarbonyl (Boc) group also direct to C2, though they can sometimes be susceptible to nucleophilic attack by the organolithium reagent.
-
-
Steric Hindrance: If the C2 position is sterically blocked, either by a substituent on the ring or a very bulky N-protecting group, the organolithium reagent may preferentially deprotonate the less hindered C5 position.
-
Solution: Ensure the C2 position is unsubstituted. If substitution is unavoidable, a less bulky base like LDA might favor the more accessible C5 position, so careful selection is key depending on the desired outcome.
-
Q3: My reaction works, but the yield is poor after quenching with an electrophile. What could be the issue?
A3: Low yield after a successful lithiation (which can be confirmed by quenching a small aliquot with D₂O and checking for deuterium incorporation by NMR or MS) often points to issues with the electrophilic quench or the stability of the lithiated intermediate.
-
Stability of the Lithiated Imidazole: Lithiated imidazoles, particularly C2-lithiated species, can be thermally unstable.
-
Causality: At higher temperatures (above -60 °C), the lithiated intermediate can undergo decomposition pathways or equilibrate to more stable, but less reactive, species.
-
Solution: Maintain the reaction temperature at -78 °C throughout the lithiation and the electrophilic quench. Add the electrophile slowly to the cold solution to manage any exotherm.
-
-
Electrophile Reactivity: The chosen electrophile may not be reactive enough to couple with the lithiated imidazole.
-
Causality: Organolithium species are strong bases but may not be sufficiently nucleophilic to react with weak electrophiles.
-
Solution: Use highly reactive electrophiles (e.g., alkyl iodides instead of chlorides, aldehydes/ketones, isocyanates). For less reactive electrophiles, a transmetalation step (e.g., with ZnCl₂ or CuCN) can generate a more nucleophilic organozinc or organocuprate species that may couple more efficiently.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal N-protecting group for my imidazole lithiation?
A1: The choice of N-protecting group is arguably the most critical decision in designing an imidazole lithiation. The ideal group should be a good directed metalating group (DMG), stable to the strongly basic conditions, and easily removable post-functionalization.
| Protecting Group | Directing Ability (for C2) | Stability to BuLi (-78 °C) | Common Cleavage Conditions | Reference |
| SEM (2-(trimethylsilyl)ethoxymethyl) | Excellent | High | Acid (HCl) or Fluoride (TBAF) | [2] |
| Boc (tert-butoxycarbonyl) | Good | Moderate (can be attacked) | Strong Acid (TFA) | [2] |
| TBDMS (t-butyldimethylsilyl) | Good (for C5 lithiation when C2 is blocked) | High | Fluoride (TBAF) | [4][5] |
| THP (tetrahydropyranyl) | Moderate | Moderate | Mild Acid (e.g., PPTS) | [6] |
| Trityl (Tr) | Poor (sterically hindering) | High | Mild Acid | N/A |
Q2: What is the mechanism of C2-lithiation in an N-protected imidazole?
A2: The lithiation proceeds via a mechanism known as Directed ortho-Metalation (DoM), or more accurately, Directed Remote Metalation in this heterocyclic context.
Caption: Directed metalation mechanism for C2-lithiation of imidazole.
-
Coordination: The Lewis basic oxygen atoms of the N-protecting group (e.g., SEM) chelate the lithium cation of the BuLi/TMEDA complex.
-
Deprotonation: This chelation brings the butyl anion into close proximity to the C2 proton, facilitating its abstraction and forming the thermodynamically stable C2-lithiated species.
-
Electrophilic Quench: The resulting imidazolyl-lithium species is a potent nucleophile that readily reacts with an added electrophile (E⁺) to form the new C-E bond.
Q3: What are the best practices for the reaction workup?
A3: The workup procedure must be carefully designed to quench any remaining organolithium reagent, hydrolyze the intermediates, and allow for efficient extraction of the product.
-
Quenching: The reaction is typically quenched at low temperature (-78 °C) by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any unreacted organolithium species and the lithiated product without causing excessive heat.
-
Extraction: After warming to room temperature, the product is extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Washes: The organic layer should be washed with water and brine to remove inorganic salts. If excess imidazole starting material is present, a wash with dilute aqueous HCl can help by protonating the imidazole and moving it to the aqueous phase.[7]
-
Purification: The crude product is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. Final purification is typically achieved by flash column chromatography.
Key Experimental Protocol: C2-Silylation of 1-(SEM)-imidazole
This protocol describes a reliable method for the C2-lithiation of 1-(2-(trimethylsilyl)ethoxymethyl)imidazole and subsequent quenching with trimethylsilyl chloride (TMSCl).
Materials:
-
1-(SEM)-imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (1.6 M in hexanes)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: Under an argon atmosphere, add 1-(SEM)-imidazole (1.0 eq) and anhydrous THF (to make a 0.2 M solution) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Add TMEDA (1.2 eq) via syringe. Then, add n-BuLi (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Lithiation: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Electrophilic Quench: Add TMSCl (1.2 eq) dropwise to the solution, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-silylated product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Quenching Procedures for Reactions Involving Lithium Aluminum Hydride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice on the safe and effective quenching of reactions involving lithium aluminum hydride (LAH). The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching lithium aluminum hydride (LAH) reactions?
A1: The primary hazards of quenching LAH reactions stem from its violent reactivity with water and other protic solvents.[1][2] Key hazards include:
-
Extreme Exothermic Reaction: The reaction of LAH with water is highly exothermic, which can cause the solvent to boil and create a dangerous surge in pressure.[2] This can lead to a runaway reaction if not properly controlled.
-
Flammable Hydrogen Gas Evolution: The reaction produces gaseous hydrogen (H₂), which is highly flammable and can be ignited by the heat generated during the quench.[1][3][4]
-
Corrosive Nature: Lithium aluminum hydride is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5]
Q2: What are the initial signs of a problematic LAH quench?
A2: Vigilance is crucial during the quenching process. The following signs indicate a potentially unsafe or inefficient quench:
-
Excessive Gas Evolution: Rapid and uncontrolled bubbling is a sign that the reaction is proceeding too quickly.[6]
-
Rapid Temperature Increase: A sudden spike in temperature indicates a highly exothermic process that may become difficult to control.
-
Formation of Gels or Emulsions: The precipitation of aluminum salts as a thick, gelatinous mass is a common issue that can trap the desired product and complicate its isolation.[7]
-
Unexpected Color Change: While some color changes are normal, a sudden and dramatic change may signal an unintended side reaction or decomposition.
Q3: How do I choose the most appropriate quenching method for my specific reaction?
A3: The choice of quenching method depends on several factors, including the scale of the reaction, the nature of the product, and the solvent used.
-
For polar products with good water solubility: The Fieser method is often preferred as it results in granular aluminum salts that are easily filtered.
-
To avoid emulsions: Quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is highly effective at breaking up aluminum emulsions, leading to clean phase separation.[7]
-
When a non-aqueous quench is desired initially: Ethyl acetate can be used to react with excess LAH before the addition of water.[6][8] This is a less vigorous initial quenching step.
Troubleshooting Common Issues
Issue 1: The reaction mixture has formed a thick, unfilterable gel during the quench.
Cause: This common problem arises from the precipitation of fine, gelatinous aluminum salts, such as aluminum hydroxide.[9]
Solutions:
-
Rochelle's Salt Method: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to the mixture and stir vigorously.[7] Rochelle's salt acts as a chelating agent for aluminum, breaking up the emulsion and resulting in two clear, separable layers.[7]
-
Fieser Method: This method involves the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.[10] This procedure is designed to produce granular, easily filterable aluminum salts.[11]
-
Use of Glauber's Salt: The addition of sodium sulfate decahydrate (Glauber's salt) to the cooled reaction mixture until hydrogen evolution ceases can also help form a more manageable solid precipitate.[10][12]
Issue 2: The quenching process is dangerously vigorous and difficult to control.
Cause: This is typically due to adding the quenching agent too quickly or insufficient cooling of the reaction mixture.
Solutions:
-
Proper Cooling: Ensure the reaction flask is thoroughly cooled in an ice bath (0 °C) or a dry ice/acetone bath for larger-scale reactions before and during the slow addition of the quenching agent.[7]
-
Slow, Dropwise Addition: Always add the quenching agent dropwise with vigorous stirring. For larger reactions, using an addition funnel is highly recommended to maintain a slow and controlled addition rate.[7][13]
-
Initial Quench with a Less Reactive Reagent: Before introducing water, consider an initial quench with a less reactive reagent like ethyl acetate to consume the bulk of the excess LAH.[6][8]
Issue 3: The yield of my desired product is low after workup.
Cause: The product may be trapped within the aluminum salt precipitate or may have some water solubility, leading to losses during aqueous workup.
Solutions:
-
Thorough Washing: After filtering, wash the aluminum salt filter cake thoroughly with the reaction solvent (e.g., THF or diethyl ether) to recover any trapped product.
-
Optimize the Quenching Method: If product loss due to water solubility is suspected, consider a workup method that minimizes the amount of water used or one that produces a finer solid that traps less product, such as the sodium fluoride method.
-
Extraction of Aqueous Layer: If an aqueous workup is performed, ensure to extract the aqueous layer multiple times with a suitable organic solvent to recover any dissolved product.
Experimental Protocols
Protocol 1: The Fieser Method for Quenching Lithium Aluminum Hydride
This is a widely used and reliable method for quenching LAH reactions, known for producing granular and easily filterable salts.[10][14]
Step-by-Step Procedure:
-
Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C in an ice-water bath.[6]
-
Dilution: Dilute the reaction mixture with an appropriate solvent like diethyl ether or THF.
-
Sequential Quenching: For every 'x' grams of LAH used in the reaction, perform the following additions dropwise and with vigorous stirring:
-
Stirring: Allow the mixture to warm to room temperature and stir for at least 15-30 minutes.[10][14] The formation of a white, granular precipitate should be observed.
-
Drying and Filtration: Add anhydrous magnesium sulfate to the mixture to absorb excess water and stir for another 15 minutes.[10] Filter the mixture through a pad of Celite and wash the filter cake thoroughly with the solvent.
Protocol 2: Quenching with Rochelle's Salt
This method is particularly useful when dealing with the formation of emulsions or gelatinous precipitates.[7]
Step-by-Step Procedure:
-
Cooling: Cool the completed reaction mixture to 0 °C or lower.[7]
-
Initial Quench (Optional but Recommended): Slowly add ethyl acetate dropwise to quench any unreacted LAH until gas evolution subsides.[7][13]
-
Addition of Rochelle's Salt: Add a saturated aqueous solution of Rochelle's salt to the reaction mixture. A 1:1 volume ratio of the Rochelle's salt solution to the reaction volume is a good starting point.
-
Vigorous Stirring: Stir the mixture vigorously. The breaking of the emulsion and the formation of two clear layers may take several hours.[7]
-
Separation: Separate the organic layer and extract the aqueous layer with a suitable solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Quantitative Data Summary
| Quenching Method | Reagents per gram of LAH | Key Characteristics |
| Fieser Method | 1. 'x' mL of water2. 'x' mL of 15% aq. NaOH3. '3x' mL of water | Produces granular, easily filterable salts.[10] |
| Rochelle's Salt | Saturated aqueous solution | Excellent for breaking up emulsions, leading to clear, separable layers.[7] |
| Glauber's Salt | Solid Na₂SO₄•10H₂O added until H₂ evolution ceases | Forms a manageable solid precipitate.[10][12] |
| Sodium Fluoride Method | 3 equivalents of NaF, then 9:1 THF:Water | Can produce a finer solid that may trap less product.[15] |
Process Flow and Safety Diagram
The following diagram illustrates the general workflow for safely quenching a lithium aluminum hydride reaction, emphasizing critical safety checkpoints.
Caption: Workflow for LAH Quenching
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation during the hydrolysis of lithium aluminum hydride.
Caption: Hydrolysis of Lithium Aluminum Hydride
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. hydridechina.wordpress.com [hydridechina.wordpress.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Workup [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Magic Formulas [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Forced Degradation Studies for Imidazole-Containing Compounds
Welcome to the technical support center for forced degradation studies of imidazole-containing compounds. This guide is designed for researchers, analytical scientists, and drug development professionals. The unique electronic and structural properties of the imidazole ring present specific challenges in stability testing. This document provides in-depth, field-proven insights in a question-and-answer format to help you design robust studies, troubleshoot common issues, and interpret your results with confidence.
Section 1: Frequently Asked Questions (FAQs) - The Imidazole Moiety
Q1: What makes the imidazole ring a particular challenge in forced degradation studies?
A1: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which gives it a unique and complex reactivity profile.[1] Key challenges arise from its:
-
Amphoteric Nature: The imidazole ring can act as both a weak acid and a weak base.[1] One nitrogen atom is pyridine-like and basic, while the other is pyrrole-like and can be deprotonated under strong basic conditions. This dual nature means its stability can be highly dependent on pH.
-
Aromaticity and Electron Density: The ring is an electron-rich aromatic system, making it susceptible to oxidative degradation.[2][3] At the same time, its aromaticity provides a degree of stability that requires carefully selected stress conditions to achieve meaningful degradation.
-
Susceptibility to Hydrolysis: While the ring itself is relatively stable to hydrolysis, substituents on the ring and the ring's participation in larger molecular structures (like in ketoconazole) can lead to hydrolytic cleavage under acidic or basic conditions.[4][5]
-
Photoreactivity: The imidazole moiety can be sensitive to light, leading to complex photodegradation pathways, including oxidation and ring cleavage.[2][6]
The Senior Scientist's Insight: Think of the imidazole ring as a chemical chameleon. Its behavior changes dramatically with its environment (pH, presence of oxidants, light). You cannot use a "one-size-fits-all" approach. The goal is to probe these different reactivities in a controlled manner, as mandated by ICH guidelines, to understand the intrinsic stability of your molecule.[7][8][9]
Q2: What are the primary degradation pathways I should anticipate for an imidazole-containing compound?
A2: Based on the ring's chemistry, you should design your study to investigate the following potential pathways:
-
Acid/Base Hydrolysis: This often involves cleavage of functional groups attached to the imidazole ring or, in some cases, ring-opening reactions.[4][5][10] The rate and products are highly pH-dependent.
-
Oxidation: The electron-rich nature of the ring makes it a prime target for oxidative attack. Common outcomes include the formation of N-oxides, hydroxylated species, or complete ring cleavage.[2][3][11] Studies have shown that agents like hydrogen peroxide can readily oxidize the imidazole moiety.[2]
-
Photodegradation: Exposure to UV and visible light can generate highly reactive species. For imidazoles, this can lead to complex reaction cascades, including photo-oxidation.[2][6][12] The presence of photosensitizers can accelerate this process.[12]
Below is a conceptual diagram illustrating these primary degradation routes.
Caption: Primary degradation pathways for imidazole compounds.
Section 2: Troubleshooting Guide - Designing the Stress Study
Q3: I'm not seeing any degradation under my standard acidic/basic conditions. Should I just increase the molarity and temperature?
A3: Not necessarily. While it's tempting to use harsher conditions, this can lead to unrealistic degradation pathways not relevant to actual product stability. The goal is to achieve 5-20% degradation.[7][13][14] If you see no degradation, consider the following before escalating conditions aggressively:
-
Check Compound pKa: The reactivity of the imidazole ring is tied to its protonation state. If your stress condition pH is far from the compound's pKa, it might be unexpectedly stable. Ensure your acidic condition is low enough to fully protonate the basic nitrogen and your basic condition is high enough to deprotonate relevant sites.
-
Increase Reaction Time: Forced degradation is a kinetic process. Before increasing concentration or temperature, extend the duration of the experiment (e.g., from 24 hours to 72 hours).
-
Moderate Temperature Increase: A modest increase in temperature (e.g., from 40°C to 60°C) is a reasonable next step. Extreme heat can cause degradation pathways that would never occur under normal storage conditions.
-
Solvent Choice: Ensure your compound is fully solubilized. If solubility is an issue, a small amount of a co-solvent (like methanol or acetonitrile) may be needed, but be aware that this can also alter the degradation pathway.
The Senior Scientist's Insight: A result of "no degradation" under a specific stress condition is a valid and important piece of data. It demonstrates the intrinsic stability of your molecule to that particular stressor. The ICH guidelines require you to understand the degradation pathways, not to destroy the molecule at all costs.[8] Document your conditions and the lack of degradation, then move on.
Q4: My oxidative stress condition (using 3% H₂O₂) resulted in over 80% degradation almost instantly. What should I do?
A4: This indicates high sensitivity to oxidation. The key is to control the reaction to fall within the target 5-20% degradation range.[13][14]
-
Reduce Oxidant Concentration: Your first step should be to significantly lower the concentration of hydrogen peroxide. Try a dilution series, for example: 1%, 0.3%, and 0.1% H₂O₂.
-
Lower the Temperature: Perform the experiment at room temperature or even in an ice bath to slow the reaction kinetics.
-
Reduce Exposure Time: Sample the reaction at very early time points (e.g., 5, 15, 30, and 60 minutes) to find a suitable endpoint.
Table 1: Recommended Starting Conditions for Forced Degradation of Imidazole Compounds
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-72 hours | 5-20% |
| Oxidation | 0.3% - 3% H₂O₂ | Room Temp | 1-24 hours | 5-20% |
| Thermal | 80°C (in solution & solid) | 48 hours | 5-20% | |
| Photostability | ICH Q1B compliant chamber | Ambient | Per ICH Q1B | 5-20% |
Note: These are starting points and must be adapted based on the specific stability of the molecule under investigation.[7][13]
Section 3: Troubleshooting Guide - Analytical Method Challenges
Q5: I'm using a standard C18 column for my HPLC analysis, but my parent peak is tailing and the degradant peaks are poorly resolved. What's causing this?
A5: This is a classic issue when analyzing basic compounds like imidazoles on traditional silica-based columns.
-
Cause - Silanol Interactions: The basic nitrogen on the imidazole ring can interact with acidic residual silanol groups on the C18 column packing material. This secondary interaction leads to peak tailing.[15]
-
Solution 1 - Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid or phosphoric acid. This protonates the silanol groups, minimizing their interaction with your protonated basic compound.
-
Solution 2 - Use a Modern Column: Employ a column specifically designed for basic compounds. These often have end-capping technologies or are based on hybrid silica particles that reduce silanol activity.
-
Solution 3 - Adjust Organic Modifier: Sometimes, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve the resolution between the parent peak and its degradants.[16]
Q6: I see many small degradant peaks. How do I prove my HPLC method is truly "stability-indicating"?
A6: A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[8][17]
-
Peak Purity Analysis: The most crucial step is to use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. This analysis compares spectra across the entire peak. A pure peak will have homogenous spectra. If the peak purity angle is greater than the purity threshold, it indicates a co-eluting impurity.
-
Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer. This will confirm the mass-to-charge ratio (m/z) of the parent peak and each degradant peak, providing definitive proof of separation. It is also the first step in identifying the structure of your degradants.[18][19]
-
Spiking Studies: Prepare a sample containing a known concentration of your active pharmaceutical ingredient (API) and spike it with a solution of your stressed (degraded) sample. The recovery of the API should be within acceptable limits (e.g., 98-102%), and the resolution between the API peak and the nearest degradant peak should be greater than 1.5.
The workflow below outlines the process for developing and validating a stability-indicating method.
Caption: Workflow for stability-indicating method development.
Section 4: Key Experimental Protocol
Protocol: General Forced Degradation Study
This protocol provides a standardized workflow for conducting a forced degradation study on an imidazole-containing drug substance, in line with ICH guidelines.[7][20]
-
Preparation of Stock Solution:
-
Prepare a stock solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This concentration may need to be adjusted based on the solubility of the compound and the sensitivity of the analytical method.[13]
-
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 1, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., by dilution) before analysis.
-
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a known quantity of the solid drug substance in an oven at 80°C.
-
Sample at specified time points (e.g., 24, 48, 72 hours). For the solid sample, dissolve it in the analysis solvent before injection.
-
-
Photolytic Degradation:
-
Expose both the solid drug substance and the stock solution to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).[21]
-
Simultaneously, keep a control sample (wrapped in aluminum foil) in the same environment to differentiate between thermal and photolytic degradation.
-
Sample after the specified exposure duration.
-
-
Analysis:
-
Dilute all samples appropriately with the mobile phase.
-
Analyze all stressed samples, a non-stressed control, and a blank (containing only the stressor and solvent) using a validated stability-indicating HPLC-PDA method.
-
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. iagim.org [iagim.org]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of Imidazoles
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges with this unique class of molecules. The inherent basicity and chelating properties of the imidazole ring can lead to a variety of issues, from asymmetrical peaks to the appearance of unexpected "ghost" peaks.
This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will explore the root causes of common problems and provide systematic, verifiable protocols to restore the integrity and accuracy of your analyses.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Peak Shape & Ghost Peaks
This section addresses the most common and immediately recognizable issues in your chromatograms.
Q1: Why is my imidazole peak tailing severely?
Answer: Peak tailing, where the latter half of the peak is drawn out, is the most frequent issue when analyzing basic compounds like imidazoles.[1] This is primarily caused by secondary-site interactions between the analyte and the stationary phase.[2]
-
Causality — Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual acidic silanol groups (Si-OH) on their surface.[1] The basic nitrogen atoms in the imidazole ring can interact strongly with these ionized silanols (Si-O⁻), especially at mid-range pH values (pH > 3).[2][3] This strong, secondary polar interaction, in addition to the primary hydrophobic retention mechanism, causes some analyte molecules to be retained longer, resulting in a tailed peak.[2]
-
Immediate Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of your imidazole analyte.[4][5] This protonates the silanol groups, minimizing their ability to interact with the basic analyte.[6]
-
Use a Modern, End-Capped Column: Employ a column with advanced end-capping. End-capping "blocks" many of the residual silanols with a less reactive group, but it's important to note that even "fully end-capped" columns have some residual silanols.[2]
-
Consider a Different Stationary Phase: For particularly problematic basic compounds, columns with a charged surface or polar-embedded groups can provide better peak shape.[4]
-
Q2: My peak is leaning forward, a phenomenon known as "fronting." What's happening?
Answer: Peak fronting, where the first half of the peak is broader than the second, is often related to issues with the sample itself or the column's capacity.[1][6][7]
-
Causality — Overload and Solubility:
-
Column Overload: You may be injecting too much sample mass onto the column.[6][7] When the column's stationary phase becomes saturated, excess analyte molecules travel through the column more quickly, leading to a fronting peak.[6] This can happen with either too high a concentration or too large an injection volume.[7][8][9]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte band to spread and elute unevenly, resulting in fronting.[7][8] For instance, injecting a sample dissolved in 100% acetonitrile into a mobile phase starting at 5% acetonitrile is a common cause.
-
Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it may not partition evenly onto the column, also causing fronting.[6][10]
-
-
Immediate Solutions:
-
Reduce Sample Concentration: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[7]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[9] If this is not feasible due to solubility constraints, use the weakest solvent possible that still adequately dissolves the sample.
-
Check for Column Collapse: In rare cases, operating a column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting.[6] This is a permanent failure, and the column will need to be replaced.[6]
-
Q3: I'm seeing "ghost peaks" – small, unexpected peaks in my chromatogram, especially in blank runs. Where are they coming from?
Answer: Ghost peaks are extraneous signals that do not originate from your injected sample.[11] They are a common nuisance, particularly in high-sensitivity gradient methods, and typically stem from contamination within the HPLC system or mobile phase.[11][12]
-
Causality — System Contamination:
-
Mobile Phase Contamination: Even high-purity, HPLC-grade solvents can contain trace impurities that accumulate on the column at the start of a gradient (low organic content) and are then eluted as the organic content increases, appearing as peaks.[12][13] Water from purification systems is a frequent source of contamination if the system is not properly maintained.[14]
-
Carryover: Residual sample from a previous injection can remain in the autosampler needle, injection valve, or tubing and be injected with the next run.[12][13]
-
System Components: Leaching from plastic components, degraded pump seals, or contaminated solvent frits can all introduce unexpected compounds into the flow path.[12][15]
-
-
Immediate Solutions:
-
Run a Blank Gradient: Execute your gradient method without any injection. If the ghost peaks are still present, the source is likely the mobile phase or the system itself (from the pump onwards).[12][16]
-
Prepare Fresh Mobile Phase: Use freshly opened, high-purity solvents and additives.[12]
-
Inject Pure Solvents: Inject the individual solvents used in your mobile phase (e.g., pure water, pure acetonitrile) to see if one of them is the source of the contamination.[12]
-
Section 2: Systematic Troubleshooting Guides
For more persistent issues, a systematic approach is required to isolate and resolve the problem.
Guide 1: Systematic Investigation of Ghost and Carryover Peaks
This workflow is designed to methodically pinpoint the source of extraneous peaks.
Caption: Workflow for troubleshooting ghost peaks.
Guide 2: Diagnosing and Resolving Peak Asymmetry (Tailing & Fronting)
Peak asymmetry is a clear indicator of undesirable chemical or physical interactions. The asymmetry factor (Tf) or tailing factor is a quantitative measure of this, with an ideal value of 1.0. A value > 1.2 often indicates significant tailing.[4]
| Symptom | Primary Cause | Diagnostic Test | Solution |
| Peak Tailing (All peaks) | Column Overload | Dilute the sample 10-fold and reinject. If asymmetry improves for all peaks, overload is the cause.[6] | Decrease sample concentration or injection volume. Use a higher-capacity column (wider diameter or larger pore size).[6] |
| Peak Tailing (Basic compounds only) | Secondary Silanol Interactions | Lower the mobile phase pH to ~2.5-3.0. If peak shape improves, silanol interactions are the culprit.[4][6] | Operate at low pH. Use a highly deactivated, end-capped column. Add a competing base (e.g., triethylamine, ~0.1%) to the mobile phase (use with caution).[4] |
| Peak Tailing (All peaks, sudden onset) | Column Degradation / Contamination | Replace the column with a new, identical one. If the problem is resolved, the original column is fouled or has a void.[2][4] | Flush the column with a strong solvent (see Protocol 2).[4] If unsuccessful, replace the column and use a guard column to protect the new one.[4] |
| Peak Tailing (Potential metal chelation) | Analyte-Metal Interaction | Add a small amount of a chelating agent like EDTA (0.1-1 mM) to the mobile phase.[5][17] If peak shape improves, metal chelation is a factor. | Add EDTA to the mobile phase or sample.[5][17] Use a bio-inert or metal-free HPLC system if interactions are severe.[18] |
| Peak Fronting | Sample Overload / Solvent Mismatch | Dilute the sample 10-fold and reinject. If shape improves, it's overload.[7] Prepare the sample in the initial mobile phase; if shape improves, it was a solvent mismatch.[9] | Reduce sample concentration/volume.[7] Ensure the sample solvent is weaker than or equal to the mobile phase.[4] |
Section 3: Key Chemical Interactions & Concepts
Understanding the underlying chemistry is crucial for effective troubleshooting.
The Imidazole-Silanol Interaction
The primary cause of peak tailing for imidazoles is the interaction with silica.
Caption: Ideal vs. Undesirable Interactions in HPLC.
As shown, the desired retention is hydrophobic. The secondary ionic interaction with ionized silanols holds some molecules back, causing the peak to tail.[2][3]
The Role of Metal Chelation
The nitrogen atoms in the imidazole ring are effective at chelating metal ions.[19][20] Trace metals can exist in the stainless steel components of the HPLC (frits, tubing), the column's silica packing material itself, or even as contaminants in the sample or mobile phase.[1][18] This interaction can create an additional retention mechanism, leading to peak distortion or loss of recovery. Adding a stronger chelating agent like EDTA to the mobile phase can saturate these metal sites, preventing them from interacting with your analyte.[5][17]
Section 4: Experimental Protocols
Follow these standardized procedures to ensure consistent and reliable troubleshooting.
Protocol 1: Mobile Phase Preparation and Degassing
-
Use High-Purity Reagents: Always start with HPLC- or MS-grade solvents and fresh, high-purity additives (e.g., formic acid, ammonium acetate).
-
Filter Aqueous Components: Filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane filter to remove particulates that can damage the pump and column.
-
Premix and Degas: If running isocratically, premix the mobile phase thoroughly. For all methods, degas the mobile phase to prevent air bubbles from forming in the pump or detector, which can cause baseline noise and flow rate instability.[21] Common methods include helium sparging or online vacuum degassing.
Protocol 2: System Flush and Cleaning Procedure
This procedure is used to remove contaminants from the system and column.
-
Remove Column: Disconnect the column and replace it with a union.
-
Flush Pump and Injector: Flush all solvent lines with a sequence of solvents to remove a broad range of contaminants. A good general sequence is:
-
20 minutes of HPLC-grade water (to remove salts).
-
20 minutes of isopropanol (miscible with both aqueous and organic phases).
-
20 minutes of hexane (to remove non-polar contaminants).
-
20 minutes of isopropanol (to bridge back to reversed-phase conditions).
-
20 minutes of your mobile phase.
-
-
Column-Specific Flush: Consult the column manufacturer's care and use guide for recommended flushing procedures. A common flush for a contaminated reversed-phase column is to wash with 100% acetonitrile or methanol for 30-50 column volumes.[4]
-
Re-equilibrate: Reinstall the column and equilibrate with your initial mobile phase conditions for at least 15-20 column volumes or until the baseline is stable.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. chemtech-us.com [chemtech-us.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. mastelf.com [mastelf.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. silcotek.com [silcotek.com]
- 19. mdpi.com [mdpi.com]
- 20. Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Troubleshooting Problems with Ghost Peaks [m-pharmaguide.com]
Technical Support Center: pH-Dependent Stability of Imidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental investigation of imidazole stability in solution.
Section 1: Foundational Concepts
Understanding Imidazole's Amphoteric Nature
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. Its unique structure makes it amphoteric, meaning it can act as both a weak acid and a weak base.[1][2] The pKa for the protonated form (the conjugate acid) is approximately 7.0, making it an effective buffer in the physiological pH range of 6.2 to 7.8.[1][3] The proton on the N-1 nitrogen is acidic, with a pKa of about 14.5.[1] This dual nature is fundamental to its role in biological systems and its pH-dependent stability profile.[4]
Primary Degradation Pathways
Imidazole-containing molecules are susceptible to several modes of degradation in solution, with the rate and mechanism often being highly dependent on the pH. The most common pathways include:
-
Hydrolysis: This involves the cleavage of chemical bonds by water. The imidazole ring itself can undergo hydrolytic opening, especially under harsh acidic or basic conditions.[5] More commonly, functional groups attached to the imidazole ring, such as esters or amides, are susceptible to pH-dependent hydrolysis.[6]
-
Oxidation: The electron-rich imidazole ring can be prone to oxidation.[7] This can be initiated by atmospheric oxygen (autoxidation), peroxides, or metal ions.[7][8] The rate of oxidation can be significantly influenced by pH.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[7][8] The imidazole moiety can act as a photosensitizer, leading to the formation of reactive oxygen species that can degrade the molecule.[9]
Section 2: Troubleshooting & FAQs
This section is designed to provide quick answers to common questions and solutions to problems you may encounter during your experiments.
General Stability and Degradation
Q1: My imidazole compound appears to be degrading unexpectedly during storage in solution. What are the likely causes?
A1: Unexpected degradation of imidazole compounds in solution is often linked to one or more of the following factors:
-
pH Instability: The stability of imidazole compounds is frequently pH-dependent. Buffering the solution to the pH of maximum stability is crucial.[10] For example, the fungicide Prochloraz shows significantly slower degradation at pH 7.0 compared to more acidic (pH 4.0) or basic (pH 9.2) conditions.[11][12][13][14][15]
-
Oxidation: The imidazole ring can be sensitive to oxidation, which can be accelerated by the presence of oxygen, trace metal ions, or peroxide impurities in solvents or excipients.[7][8] Base-mediated autoxidation can also occur.[8]
-
Photodegradation: If your solution is exposed to light, especially UV light, photodegradation can occur.[7][8] Always store imidazole-containing solutions in amber vials or otherwise protected from light.
-
Temperature: Elevated temperatures accelerate most degradation reactions.[16] Ensure your solutions are stored at the recommended temperature.
Q2: I am planning a forced degradation study for my imidazole-based drug candidate. What conditions should I include?
A2: A comprehensive forced degradation study, as outlined by ICH guideline Q1A(R2), is designed to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[17][18][19] The goal is to achieve a target degradation of 5-20%.[17][20] Key conditions to include are:
-
Acid Hydrolysis: Treat the compound with an acid (e.g., 0.1 N HCl) at both room temperature and an elevated temperature.[19]
-
Base Hydrolysis: Treat the compound with a base (e.g., 0.1 N NaOH) at both room temperature and an elevated temperature.[19]
-
Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).[8]
-
Thermal Degradation: Subject both the solid compound and a solution to elevated temperatures (e.g., >50°C).[18][19]
-
Photodegradation: Expose the solid compound and a solution to a controlled light source that provides both UV and visible output, as described in ICH Q1B.[18][19]
Analytical Troubleshooting: HPLC & LC-MS
Q3: I am analyzing my imidazole degradation samples by reverse-phase HPLC and see poor peak shape (e.g., tailing). What is the cause and how can I fix it?
A3: Poor peak shape for basic compounds like imidazoles is a common issue in reverse-phase HPLC. Here are the likely causes and solutions:
-
Secondary Silanol Interactions: The basic nitrogen atoms of the imidazole ring can interact with residual acidic silanol groups on the surface of silica-based C18 columns. This leads to peak tailing.
-
Solution: Lower the mobile phase pH to 2.5-3.0. This protonates the silanol groups, minimizing the unwanted interaction. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can also significantly improve peak shape.
-
-
Inappropriate Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your imidazole compound (~7), the compound can exist in both ionized and non-ionized forms, leading to peak splitting or broadening.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. For basic imidazoles, a mobile phase pH of <4 is generally recommended.
-
Q4: I am seeing multiple new peaks in my LC-MS analysis after stressing my compound at high pH. How can I begin to identify them?
A4: The appearance of multiple peaks suggests several degradation pathways may be active under basic conditions. Here is a logical workflow for identification:
-
Mass Analysis: Determine the exact mass of the parent compound and each new peak using high-resolution mass spectrometry (e.g., Q-TOF). Calculate the mass difference between the parent and each degradant.
-
Postulate Structures: Based on the mass differences, postulate potential chemical modifications. Common basic degradation pathways for imidazoles include hydrolysis of attached functional groups and oxidation.[8] For example, a +16 Da shift often indicates the addition of an oxygen atom (oxidation).
-
MS/MS Fragmentation: Isolate each degradation peak and perform MS/MS fragmentation. Compare the fragmentation pattern of the degradants to that of the parent compound. Fragments that are common to both can help identify which part of the molecule has remained intact.
-
Forced Degradation Comparison: Compare the retention times and mass spectra to those from your other forced degradation conditions (acidic, oxidative, photolytic). This can help confirm or rule out certain structures. For instance, a peak that appears under both basic and oxidative stress is likely an oxidation product.[8]
Section 3: Experimental Protocols & Data
Protocol 1: Generating a pH-Rate Profile
This protocol outlines a typical experiment to determine the stability of an imidazole compound across a range of pH values.
Objective: To determine the pH of maximum stability and the degradation rate constants at various pH levels.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with appropriate buffering capacity for each pH.
-
Stock Solution: Prepare a concentrated stock solution of your imidazole compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Place the solutions in a temperature-controlled environment (e.g., 50°C) to accelerate degradation.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the degradation reaction by diluting the aliquot in the mobile phase or a suitable solvent and, if necessary, adjusting the pH to a stable range.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time for each pH. The slope of the line will be the negative of the observed first-order rate constant (-k_obs). A plot of log(k_obs) versus pH will reveal the pH-rate profile.
Data Presentation: pH-Dependent Stability of Prochloraz
The following table summarizes the degradation kinetics of the imidazole-containing fungicide, Prochloraz, in aqueous solutions at different pH values. This data illustrates a common stability profile for imidazole compounds, where stability is greatest near neutral pH.
| pH | Half-Life (t½) at Dose 1 (days) | Half-Life (t½) at Dose 2 (days) | Degradation Trend |
| 4.0 | 18.35 | 19.17 | Faster degradation under acidic conditions. |
| 7.0 | 22.6 | 25.1 | Highest stability observed at neutral pH.[11][13] |
| 9.2 | 15.8 | 16.6 | Fastest degradation under basic conditions.[11][13] |
| Data adapted from studies on Prochloraz degradation.[11][12][13][14][15] |
Section 4: Visualized Workflows & Mechanisms
Degradation Pathway Overview
The following diagram illustrates the general susceptibility of an imidazole derivative to key degradation pathways.
Caption: General degradation pathways for imidazole compounds.
Experimental Workflow for a pH Stability Study
This flowchart details the step-by-step process for conducting a robust pH stability study.
Caption: Workflow for a pH-rate profile stability study.
Section 5: References
-
ICH. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. --INVALID-LINK--
-
Patel, Y., & Shah, N. (2016). Forced Degradation Studies. MedCrave online. --INVALID-LINK--
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. --INVALID-LINK--
-
ICH. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 14-12. --INVALID-LINK--
-
Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. --INVALID-LINK--
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3079-3087. --INVALID-LINK--
-
Various Authors. (n.d.). Ring-opening reactions of 2-imidazolines and their applications. ResearchGate. --INVALID-LINK--
-
Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203-205. --INVALID-LINK--
-
Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Hamad Bin Khalifa University. --INVALID-LINK--
-
Various Authors. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Technical Support Center: Degradation Pathways of Imidazole Compounds. BenchChem. --INVALID-LINK--
-
Czylkowska, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4987. --INVALID-LINK--
-
Wang, S., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 6(39), 19046-19054. --INVALID-LINK--
-
Aktar, M. W., et al. (2008). Degradation Dynamics and Dissipation Kinetics of an Imidazole Fungicide (Prochloraz) in Aqueous Medium of Varying pH. Interdisciplinary Toxicology, 1(3-4), 203-205. --INVALID-LINK--
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(10), 1030. --INVALID-LINK--
-
Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate. --INVALID-LINK--
-
Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate. --INVALID-LINK--
-
Wikipedia contributors. (n.d.). Imidazole. Wikipedia. --INVALID-LINK--
-
Various Authors. (n.d.). Imidazole ring opening mechanism. ResearchGate. --INVALID-LINK--
-
Hopax. (n.d.). Imidazole: A Versatile pH Buffer in Laboratory and Industrial Settings. --INVALID-LINK--
-
Various Authors. (2016). pH not stable with imidazole in buffers?. ResearchGate. --INVALID-LINK--
-
CUTM Courseware. (n.d.). Role of Buffers in Pharmacy. --INVALID-LINK--
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 13. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. scispace.com [scispace.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Tale of Two Isomers: Unpacking the Solid-State Architectures of 1H-imidazol-1-ylmethanol and 1H-imidazol-4-ylmethanol
In the landscape of pharmaceutical development and materials science, the precise arrangement of molecules in a crystalline solid, or crystal packing, is a critical determinant of a compound's physicochemical properties. This guide provides an in-depth comparative analysis of the crystal packing of two closely related isomers: 1H-imidazol-1-ylmethanol and 1H-imidazol-4-ylmethanol. Understanding the nuanced differences in their solid-state structures offers valuable insights into how subtle changes in molecular design can profoundly influence intermolecular interactions and, consequently, material properties such as solubility, stability, and bioavailability.
The seemingly minor shift of a hydroxymethyl group from the N1 to the C4 position on the imidazole ring precipitates a cascade of changes in the supramolecular assembly of these isomers. This guide will dissect these differences, supported by crystallographic data, to provide a clear and authoritative comparison for researchers, scientists, and drug development professionals.
Decoding the Supramolecular Architecture: A Head-to-Head Comparison
The key to understanding the divergent crystal packing of these two isomers lies in the nature and directionality of their intermolecular interactions, primarily hydrogen bonding and, to a lesser extent, π-π stacking.
The Intricate Dance of Hydrogen Bonds
This compound: A Tale of Three-Membered Rings
The crystal structure of this compound reveals a fascinating and intricate hydrogen-bonding network. The asymmetric unit of its monoclinic (P21/n) crystal system contains three unique molecules.[1][2][3][4][5] These three distinct molecules engage in a "head-to-tail" arrangement, forming independent three-membered macrocycles through O-H···N hydrogen bonds.[1][2][5][6] In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to the imine nitrogen atom of a neighboring molecule within the macrocycle.[1][3][4][5] This unique supramolecular assembly is a direct consequence of the substitution at the N1 position, which leaves the N3 atom as the sole nitrogenous hydrogen bond acceptor.[2][7]
1H-imidazol-4-ylmethanol: Weaving a Two-Dimensional Fabric
In stark contrast, 1H-imidazol-4-ylmethanol adopts a more extended and interconnected hydrogen-bonding scheme. Its crystal structure is characterized by two predominant hydrogen-bonding interactions.[8][9] The first occurs between the unprotonated imidazole nitrogen atom of one molecule and the hydroxyl hydrogen atom of an adjacent molecule.[8][9] The second, and equally crucial, interaction is between the hydroxyl oxygen atom of one molecule and the imidazole N-H group of a neighboring molecule.[8][9] This dual-donor/acceptor capability of the imidazole ring in the 4-substituted isomer facilitates the formation of a robust two-dimensional network, a structural motif significantly different from the discrete macrocycles observed in its 1-substituted counterpart.[8] The presence of C-H···O interactions further stabilizes this network.[8]
The Role of π-π Stacking
While hydrogen bonding is the dominant force in the crystal packing of both isomers, π-π stacking interactions also play a role, particularly in this compound. One of the three unique molecules in its asymmetric unit engages in cofacial π-stacking with an adjacent, symmetry-related molecule.[1][10] The centroid-to-centroid distance of this interaction is within the typical range for π-stacked systems, contributing to the overall stability of the crystal lattice.[2][10] For 1H-imidazol-4-ylmethanol, the focus of the published literature is primarily on its extensive hydrogen-bonding network, with less emphasis on significant π-π stacking interactions.
Crystallographic Data at a Glance
The following table summarizes the key crystallographic parameters for the two isomers, providing a quantitative basis for comparison.
| Parameter | This compound | 1H-imidazol-4-ylmethanol |
| Chemical Formula | C4H6N2O | C4H6N2O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/n | Pna21 |
| Molecules per Asymmetric Unit (Z') | 3 | 1 |
| Dominant Hydrogen Bonding Motif | O-H···N "head-to-tail" macrocycles | O-H···N and N-H···O 2D network |
| Other Intermolecular Interactions | π-π stacking, C-H···O | C-H···O |
Visualizing the Packing Differences
The following diagrams, generated using the DOT language, illustrate the distinct hydrogen bonding patterns of the two isomers.
Figure 1: Hydrogen bonding motif in this compound, forming a discrete three-membered macrocycle.
Figure 2: Two-dimensional hydrogen bonding network in 1H-imidazol-4-ylmethanol.
Experimental Methodologies: From Synthesis to Structure
The synthesis and crystallization of these isomers are foundational to their structural analysis.
Synthesis Protocols
This compound: This isomer is conveniently synthesized through the reaction of imidazole with paraformaldehyde.[1][7] The reaction is typically carried out in a solvent such as 1,4-dioxane.[1][7]
1H-imidazol-4-ylmethanol: While the search results focus on the crystal structure, the synthesis of this isomer is also well-established in the chemical literature, often involving the reduction of a corresponding ester or carboxylic acid derivative of imidazole.
Crystallization and Structure Determination
For both compounds, single crystals suitable for X-ray diffraction are typically grown from solution.[11][12] The process involves techniques such as slow evaporation of a saturated solution.[12]
The core of the structural analysis lies in single-crystal X-ray diffraction. A detailed experimental workflow is outlined below:
Figure 3: Generalized workflow for single-crystal X-ray diffraction analysis.
Implications for Drug Development and Materials Science
The distinct crystal packing of these two isomers has significant practical implications. The formation of a highly interconnected two-dimensional network in 1H-imidazol-4-ylmethanol suggests a potentially more stable crystal lattice with a higher melting point and lower solubility compared to the discrete macrocyclic arrangement of this compound. These differences in solid-state properties are crucial considerations in drug formulation, where stability and dissolution rates are paramount.
Furthermore, the predictable and distinct hydrogen-bonding patterns of these imidazole derivatives make them valuable building blocks for the rational design of more complex supramolecular assemblies and coordination polymers. The ability to control crystal packing through subtle isomeric changes is a powerful tool in the field of crystal engineering.
Conclusion
The comparative analysis of this compound and 1H-imidazol-4-ylmethanol provides a compelling case study in the profound influence of isomeric substitution on crystal packing. The shift of the hydroxymethyl group from the N1 to the C4 position fundamentally alters the hydrogen-bonding capabilities of the molecule, leading to dramatically different supramolecular architectures: from discrete three-membered rings to an extended two-dimensional network. This deep understanding of structure-property relationships at the molecular level is indispensable for the rational design of new pharmaceutical and material candidates with tailored solid-state properties.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 1 H -imidazole-1-methanol | NSF Public Access Repository [par.nsf.gov]
- 4. Crystal structure of 1 H-imidazole-1-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis and crystal structure of 1<i>H</i>-imidazole-1-methanol [morressier.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. (1H-Imidazol-4-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Nuances of (Imidazol-yl)methanol Isomers
For researchers, medicinal chemists, and professionals in drug development, the imidazole moiety is a cornerstone of molecular design. Its presence in the amino acid histidine underscores its fundamental role in biological systems, particularly in enzyme catalysis and metal coordination. The introduction of a simple hydroxymethyl group to the imidazole ring gives rise to a set of structural isomers, primarily (1H-imidazol-2-yl)methanol and (1H-imidazol-4-yl)methanol (which exists in tautomeric equilibrium with the 5-yl isomer), each with distinct structural and electronic properties. This guide provides an in-depth comparison of these isomers, supported by experimental data, to inform rational design in medicinal chemistry and materials science.
Introduction: The Significance of Isomeric Positioning
The seemingly minor shift of the hydroxymethyl group from the C2 to the C4/C5 position on the imidazole ring profoundly impacts the molecule's steric profile, hydrogen bonding capabilities, and electronic distribution. These differences can translate into significant variations in biological activity, chemical reactivity, and material properties. Understanding these isomeric distinctions is paramount for optimizing molecular interactions in drug design and for the tailored synthesis of functional materials.
(1H-imidazol-2-yl)methanol, with its substituent adjacent to both ring nitrogens, presents a unique steric and electronic environment. In contrast, (1H-imidazol-4-yl)methanol places the hydroxymethyl group further from one nitrogen and adjacent to the other, a configuration that is further complicated by the phenomenon of annular tautomerism. This guide will dissect these differences through a structural and spectroscopic lens.
Synthesis and Tautomerism: Accessing the Isomers
The synthetic routes to these isomers are well-established, typically involving the functionalization of the imidazole core.
Synthesis of (1H-imidazol-2-yl)methanol: A common approach involves the lithiation of an N-protected imidazole, followed by reaction with formaldehyde. Subsequent deprotection yields the target compound.
Synthesis of (1H-imidazol-4-yl)methanol: This isomer is often synthesized by the reduction of imidazole-4-carboxylic acid or its esters. For instance, the reduction of ethyl 4-methylimidazole-5-carboxylate with lithium aluminum hydride provides a route to the corresponding hydroxymethyl derivative.[1]
A critical consideration for the 4-substituted isomer is annular tautomerism . The proton on the ring nitrogen can reside on either nitrogen atom, leading to a rapid equilibrium between the 4- and 5-substituted forms. This dynamic process influences the molecule's average electronic structure and its interactions in solution and the solid state.
Caption: Tautomeric equilibrium of (1H-imidazol-4-yl)methanol.
Structural Comparison: Insights from X-ray Crystallography
X-ray crystallography provides definitive evidence of the solid-state structures of these isomers, revealing key differences in bond lengths, bond angles, and intermolecular interactions.
The crystal structure of (1H-imidazol-4-yl)methanol reveals a network of hydrogen bonds.[2] The hydroxyl group's hydrogen atom forms a hydrogen bond with the unprotonated imidazole nitrogen of an adjacent molecule. Simultaneously, the hydroxyl oxygen acts as a hydrogen bond acceptor from the N-H of another neighboring molecule.[2] This extensive hydrogen-bonding network results in the formation of a two-dimensional layered structure.[2]
| Parameter | (1H-imidazol-4-yl)methanol | (1H-imidazol-1-yl)methanol (for comparison) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Key H-bonds | O-H···N, N-H···O | O-H···N |
| Supramolecular Motif | 2D Network | 3-molecule macrocycles |
Table 1: Crystallographic Data Comparison.
Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the electronic environment and functional groups of the isomers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The position of the hydroxymethyl group significantly influences the chemical shifts of the imidazole ring protons and carbons.
¹H NMR: In (1H-imidazol-2-yl)methanol , the two ring protons are equivalent due to symmetry, resulting in a single signal. In contrast, (1H-imidazol-4-yl)methanol displays two distinct signals for the ring protons at C2 and C5 (or C4, depending on the dominant tautomer). The hydroxymethyl protons typically appear as a singlet or a triplet if coupled to the hydroxyl proton.
¹³C NMR: The carbon attached to the hydroxymethyl group (C2 or C4/C5) will show a characteristic chemical shift in the range of 50-60 ppm. The other ring carbons will also exhibit distinct chemical shifts based on their electronic environment. The tautomerism in the 4-yl isomer can lead to averaged signals or broadening, depending on the rate of proton exchange.
| Compound | ¹H NMR (Ring Protons) | ¹³C NMR (CH₂OH) | ¹³C NMR (Ring Carbons) |
| (1H-imidazol-2-yl)methanol | ~7.0-7.2 ppm (s, 2H) | ~55-60 ppm | ~145 (C2), ~122 (C4/C5) ppm |
| (1H-imidazol-4-yl)methanol | ~7.6 (s, 1H, C2-H), ~6.9 (s, 1H, C5-H) | ~53-58 ppm | ~135 (C2), ~134 (C4), ~115 (C5) ppm |
Table 2: Typical NMR Chemical Shift Ranges (in ppm, solvent dependent). Note: These are approximate values and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic vibrations of the hydroxyl and imidazole groups. Both isomers will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol will be observed around 1050-1150 cm⁻¹. Differences in the fingerprint region (below 1500 cm⁻¹) can be attributed to the different substitution patterns of the imidazole ring.
Caption: Workflow for the comparative analysis of (imidazol-yl)methanol isomers.
Computational Analysis: Predicting Isomer Stability
Computational chemistry provides a powerful tool for predicting the relative stabilities and electronic properties of the isomers. Density Functional Theory (DFT) calculations can be employed to determine the ground-state energies of the 2- and 4/5-isomers. These calculations typically predict that the (1H-imidazol-4-yl)methanol tautomer is slightly more stable than the 5-yl tautomer. The relative stability of the 2- versus the 4/5-isomer can be influenced by the computational method and the inclusion of solvent effects.
Furthermore, computational models can predict properties such as dipole moments and electrostatic potential surfaces, offering insights into the polarity and potential sites for intermolecular interactions of each isomer.
Experimental Protocols
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the (imidazol-yl)methanol isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
General Protocol for ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Conclusion and Future Outlook
The structural and spectroscopic differences between (1H-imidazol-2-yl)methanol and (1H-imidazol-4-yl)methanol are significant and have profound implications for their application in medicinal chemistry and materials science. The position of the hydroxymethyl group dictates the molecule's hydrogen bonding capabilities, steric hindrance, and electronic properties. The tautomerism of the 4-yl isomer adds another layer of complexity that must be considered.
This guide has provided a framework for understanding and comparing these fundamental isomers, supported by experimental data and protocols. Future research should focus on obtaining a more complete set of directly comparable experimental data, including the crystal structure of the parent 2-isomer, and on exploring the biological consequences of these subtle structural changes in greater detail. A thorough understanding of these isomeric differences will continue to empower the rational design of novel molecules with tailored functions.
References
A Senior Application Scientist's Guide to the Comparative Reactivity of 1H-Imidazol-1-ylmethanol versus other N-Substituted Imidazoles
Introduction: The Privileged Imidazole Scaffold in Modern Chemistry
The imidazole ring is a cornerstone of heterocyclic chemistry, celebrated for its presence in vital biological molecules like the amino acid histidine and its widespread incorporation into pharmaceuticals.[1][2][3][4] Its unique aromatic and amphoteric nature, allowing it to act as both a weak acid and a base, makes it a versatile scaffold in drug design and catalysis.[1][3][5] The reactivity of the imidazole nucleus is profoundly influenced by the substituent at the N-1 position. This guide provides an in-depth comparison of the reactivity of 1H-imidazol-1-ylmethanol, a functionally distinct derivative, against other common classes of N-substituted imidazoles. We will explore how the N-hydroxymethyl group uniquely modulates the electronic properties and reaction pathways of the imidazole ring, supported by mechanistic insights and actionable experimental protocols for researchers in drug development and synthetic chemistry.
Pillar 1: Understanding the Electronic Landscape of N-Substituted Imidazoles
The core reactivity of an N-substituted imidazole in many crucial reactions, such as nucleophilic catalysis or alkylation, is dictated by the availability of the lone pair of electrons on the sp²-hybridized "pyridine-like" nitrogen at the N-3 position. The substituent at the N-1 "pyrrole-like" nitrogen does not participate directly in these reactions but acts as a critical electronic modulator. Its electron-donating or electron-withdrawing nature directly influences the electron density at N-3, thereby tuning the ring's overall nucleophilicity and basicity.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., methyl, pentyl) are weakly electron-donating through an inductive effect. They increase the electron density at N-3, enhancing its nucleophilicity and basicity compared to the parent imidazole.
-
Electron-Withdrawing Groups (EWGs): Substituents such as aryl, acyl, or the hydroxymethyl group in this compound, pull electron density away from the ring. This effect deactivates the N-3 position, reducing its nucleophilicity and basicity.
The following diagram illustrates this fundamental electronic relationship.
Caption: Influence of N-1 Substituents on N-3 Nucleophilicity.
Pillar 2: this compound - A Profile in Reactivity
This compound is synthesized via the reaction of imidazole with formaldehyde.[6][7][8] The presence of the N-hydroxymethyl group confers properties that distinguish it significantly from simple N-alkyl imidazoles.
-
Reduced Nucleophilicity and Basicity: The -CH₂OH group is moderately electron-withdrawing due to the electronegativity of the oxygen atom. This reduces the electron density on the N-3 nitrogen, making this compound a weaker nucleophile and a weaker base than N-alkyl imidazoles.
-
Reversibility and Role as a Formaldehyde Synthon: The N-CH₂OH bond is labile. Under certain conditions, particularly thermal or acidic, the molecule can dissociate to regenerate imidazole and formaldehyde. This makes it a useful, solid-source alternative to gaseous formaldehyde in various synthetic applications.
-
Precursor to N-Heterocyclic Carbenes (NHCs): this compound is a key precursor for the synthesis of specific NHC ligands, which are pivotal in modern metal-based catalysis.[6][7][8]
-
Hydrogen Bonding Capability: The hydroxyl group can act as both a hydrogen bond donor and acceptor.[6][7][8] This can influence its solubility, crystal structure, and interactions with other reagents or catalysts in the reaction medium.
Pillar 3: Comparative Reactivity Analysis
To provide a clear framework for researchers, we can summarize the expected reactivity trends in a comparative table. The reactivity is ranked relative to unsubstituted imidazole.
| N-Substituted Imidazole | N-1 Substituent | Electronic Effect | Relative N-3 Nucleophilicity | Relative N-3 Basicity | Key Reactivity Features |
| 1-Methylimidazole | -CH₃ | Weak EDG (+I) | Higher | Higher | Standard strong nucleophilic catalyst. |
| 1-Pentylimidazole | -(CH₂)₄CH₃ | Weak EDG (+I) | Higher | Higher | Similar to 1-methylimidazole, increased lipophilicity. |
| This compound | -CH₂OH | EWG (-I) | Lower | Lower | Formaldehyde source, NHC precursor, H-bonding capable. |
| 1-Phenylimidazole | -C₆H₅ | EWG (-I, -M) | Lower | Lower | Reduced reactivity due to delocalization into the phenyl ring. |
| 1-Acetylimidazole | -C(O)CH₃ | Strong EWG (-I, -M) | Significantly Lower | Significantly Lower | Primarily used as an acetylating agent; N-3 is non-nucleophilic. |
This table is based on established principles of physical organic chemistry. Quantitative values like Mayr's Nucleophilicity Parameter (N) show imidazole itself having N = 11.47 in acetonitrile, which is significantly less nucleophilic than amines like DABCO (N = 18.80)[9][10]. The relative rankings are derived from the expected electronic impact of the N-1 substituent on this baseline value.
Pillar 4: Experimental Design for Quantitative Comparison
The chosen reaction is the Menschutkin reaction, a simple Sₙ2 substitution with an alkyl halide like iodomethane. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the reactant signals and the appearance of the N-methylated imidazolium product signals.
Caption: Workflow for Kinetic Comparison of Nucleophilicity.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound[6][7]
Causality: This protocol is adapted from established literature and uses a 1:1 stoichiometry of imidazole and paraformaldehyde. Dioxane is used as a solvent that can be easily removed under reduced pressure. The reaction is initially cooled to control the exothermic reaction before being heated to ensure completion.
-
Setup: In a two-neck round-bottom flask equipped with a stir bar, condenser, and argon inlet, add paraformaldehyde (5.01 g, 167 mmol) and degassed 1,4-dioxane (45 mL).
-
Reagent Addition: Cool the mixture in an ice bath. Under an argon atmosphere, add imidazole (11.38 g, 167.2 mmol) portion-wise.
-
Reaction: Remove the flask from the ice bath, allow it to warm to room temperature, and stir for 2 hours. Subsequently, heat the reaction mixture to 61°C (334 K) and stir overnight (approx. 12 hours).
-
Workup: Cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure. The resulting clear, colorless liquid is this compound. The product can be crystallized by storing at low temperatures (e.g., 4°C).
-
Validation: Confirm product identity and purity via ¹H NMR spectroscopy. (¹H NMR (400 MHz, CDCl₃): δ 7.34 (s, 1H), 7.08 (s, 1H), 6.93 (s, 1H), 5.40 (s, 2H)).[6][7]
Protocol 2: Kinetic Measurement of Nucleophilicity via ¹H NMR
Causality: This protocol is designed to be self-validating. Using an internal standard allows for accurate quantification independent of sample concentration fluctuations. Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent. The choice of a deuterated polar aprotic solvent (DMSO-d₆) ensures reagent solubility and minimizes solvent participation in the reaction.
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of the internal standard (e.g., 1,3,5-trimethoxybenzene) in DMSO-d₆.
-
For each N-substituted imidazole to be tested (e.g., 1-methylimidazole, this compound), prepare a 0.1 M stock solution in the DMSO-d₆/internal standard solution.
-
Prepare a 0.1 M stock solution of iodomethane in the DMSO-d₆/internal standard solution.
-
-
Reaction Setup:
-
Equilibrate the NMR spectrometer to a constant temperature (e.g., 298 K).
-
In a standard NMR tube, add 300 µL of the desired imidazole stock solution.
-
Acquire a t=0 spectrum to get a clean signal of the starting material and the internal standard.
-
-
Initiation and Monitoring:
-
Add 300 µL of the iodomethane stock solution to the NMR tube, quickly mix by inversion, and place it in the spectrometer. This initiates the reaction.
-
Immediately begin acquiring a series of ¹H NMR spectra at predefined time points (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
-
Data Processing:
-
For each spectrum, integrate a characteristic peak of the starting imidazole (e.g., the N-CH₃ signal for 1-methylimidazole) and a characteristic peak of the product (e.g., the N⁺-CH₃ signal of the imidazolium salt).
-
Normalize these integrals to the integral of the internal standard, which remains constant.
-
Calculate the concentration of the starting imidazole at each time point, [Im]t.
-
-
Kinetic Analysis:
-
Plot ln([Im]t) versus time (s).
-
The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
Compare the k' values obtained for each N-substituted imidazole. A higher k' value indicates greater nucleophilicity.
-
Implications in Drug Development and Synthesis
The choice of an N-substituted imidazole is a critical decision in synthesis and drug design.
-
For applications requiring high nucleophilic catalytic activity (e.g., acyl transfer reactions), an N-alkyl imidazole is a superior choice.
-
This compound is not ideal as a nucleophilic catalyst. Instead, its value lies in its ability to act as a stable, solid precursor for formaldehyde or for the synthesis of complex N-heterocyclic carbene ligands for catalysis. Its unique reactivity profile allows for transformations that are difficult to achieve with simple alkylated imidazoles.[6][7][8]
The following diagram contrasts these divergent applications.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthesis and crystal structure of 1<i>H</i>-imidazole-1-methanol [morressier.com]
- 9. Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Novel Imidazole Derivatives: A Comparative Analysis of NMR and HRMS
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
The Crucial Juncture: Why Rigorous Structural Validation of Novel Imidazoles Matters
In the landscape of medicinal chemistry and materials science, the imidazole scaffold is a cornerstone of innovation. Its prevalence in biologically active molecules and functional materials drives a continuous quest for novel derivatives. However, the synthesis of a new molecule is only the beginning. The pivotal, non-negotiable next step is the unambiguous confirmation of its chemical structure. An erroneously assigned structure can invalidate biological data, derail research programs, and waste significant resources.
This guide provides a comprehensive, field-proven framework for validating the structures of novel imidazole derivatives. We will move beyond a simple recitation of techniques, instead focusing on the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By understanding the "why" behind our experimental choices, we can construct a self-validating workflow that ensures the highest degree of confidence in our molecular architecture. This is not just about collecting data; it's about building an unshakeable, evidence-based case for a new chemical entity.
Pillar I: Unraveling the Molecular Skeleton with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. It operates by probing the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment for each atom.
The Causality Behind NMR: From Signal to Structure
-
¹H NMR - The Proton's Perspective: This is often the first experiment performed. It tells us the number of different types of protons, their relative abundance (through integration), and their neighboring protons (through spin-spin splitting). For an imidazole derivative, this is crucial for identifying protons on the imidazole ring itself versus those on various substituents.
-
¹³C NMR - Mapping the Carbon Framework: This experiment reveals the number of unique carbon environments in the molecule. While ¹³C has a low natural abundance, modern techniques provide clear spectra. For imidazoles, characteristic chemical shifts can quickly confirm the presence of the heterocyclic core.[1][2][3]
-
2D NMR - Assembling the Puzzle: When 1D spectra are complex, 2D NMR techniques are indispensable for connecting the pieces.[4][5][6]
-
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds.[7] It's the primary tool for tracing out proton-proton networks within substituents.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It's a powerful method for definitively assigning carbon signals.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful structure elucidation experiments. It reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH).[7][8] This allows us to connect molecular fragments, for instance, linking a substituent to a specific carbon on the imidazole ring, which is critical for determining regiochemistry.
-
Visualizing the NMR Workflow
The relationship between these experiments forms a logical progression for piecing together a molecular structure.
Caption: Logical flow of NMR experiments for structural elucidation.
Data Interpretation: Typical Chemical Shifts for Imidazole Derivatives
Understanding expected chemical shift ranges is key to rapid and accurate spectral interpretation.
| Nucleus | Position on Imidazole Ring | Typical Chemical Shift (ppm) | Notes |
| ¹H | H-2 | 7.5 - 8.5 | Often a singlet, position sensitive to substituents. |
| H-4 / H-5 | 6.8 - 7.7 | Can be distinct or overlapping depending on substitution.[1] | |
| N-H | 10 - 14 | Often broad, may not be observed; position is solvent dependent. | |
| ¹³C | C-2 | 135 - 145 | Sensitive to N-substitution. |
| C-4 / C-5 | 115 - 130 | Affected by substitution patterns. |
Note: These are approximate ranges. Actual values depend heavily on the solvent and the electronic nature of substituents.
Pillar II: Confirming the Elemental Composition with HRMS
While NMR excels at defining atomic connectivity, High-Resolution Mass Spectrometry (HRMS) provides the definitive molecular formula. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its elemental composition.
The Causality Behind HRMS: Precision and Confidence
-
High Resolution is Key: Low-resolution mass spectrometry can give a nominal mass (an integer), but multiple molecular formulas can share the same nominal mass. HRMS measures mass to four or more decimal places. Since the exact mass of each isotope is unique (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949), a high-resolution measurement can distinguish between isobaric compounds (different compounds with the same nominal mass). For example, C₈H₁₀N₂O (MW = 150.0793) is easily distinguished from C₉H₁₄O₂ (MW = 150.0994) by HRMS, but not by low-resolution MS.
-
Electrospray Ionization (ESI): For most novel imidazole derivatives, ESI is the ionization method of choice.[9][10] It is a "soft" ionization technique, meaning it imparts little excess energy to the molecule during the ionization process.[9] This is a critical choice because it minimizes fragmentation and ensures a strong signal for the molecular ion (or a pseudomolecular ion like [M+H]⁺ or [M+Na]⁺), which is the basis for formula determination.[9][11]
-
Isotopic Pattern Matching: The presence of isotopes (e.g., ¹³C, ³⁷Cl, ⁸¹Br) creates a characteristic pattern of peaks for any given ion. Sophisticated software compares the experimentally observed isotopic distribution to the theoretical pattern for a proposed formula. A close match provides an extremely high level of confidence in the elemental composition assignment.
Interpreting the Mass Spectrum: Beyond the Molecular Ion
While the primary goal is to identify the molecular ion, fragmentation patterns can provide supplementary structural information.[12][13][14] In positive-ion ESI-MS, fragmentation of imidazole derivatives often involves cleavage at the bonds adjacent to the heterocyclic ring or within larger substituents.[15][16] Analyzing these fragments can help corroborate the structure proposed by NMR.
Synergy in Validation: A Unified and Self-Validating Workflow
Neither NMR nor HRMS alone provides a complete picture. Their true power lies in their combined, synergistic application. The data from one technique must be consistent with the other, creating a self-validating loop that builds ultimate confidence in the final structure.
The Integrated Validation Workflow
Caption: Integrated workflow for structural validation using NMR and HRMS.
The Cross-Validation Checkpoint: Where Trust is Built
This is the most critical step in the process. Here, we ask the key questions:
-
Does the molecular formula from HRMS match the number of protons and carbons observed in the NMR spectra? The proton integration from ¹H NMR must be consistent with the number of hydrogens in the HRMS formula. The number of unique signals in the ¹³C NMR must match the carbon count.
-
Does the degree of unsaturation calculated from the HRMS formula match the structure proposed by NMR? The formula provides a "double bond equivalent" (DBE) value, which must be accounted for by the rings and pi-bonds in the proposed structure.
-
Are the fragments observed in the mass spectrum consistent with the bond connectivity determined by NMR? Can you rationalize the major mass fragments by breaking bonds that NMR shows are present?
A "yes" to all these questions provides a robust, validated structure. A "no" indicates a problem—either with data interpretation or, more critically, with the proposed structure itself, demanding a re-evaluation.
Comparative Analysis: NMR vs. HRMS
| Feature | NMR Spectroscopy | High-Resolution Mass Spectrometry |
| Primary Information | Atomic connectivity (which atoms are bonded) | Elemental composition (what atoms and how many) |
| Key Strength | Unambiguous determination of isomers | High precision and accuracy for molecular formula |
| Typical Sample Amount | 1-10 mg[17][18] | < 1 mg |
| Measurement Time | Minutes (1D) to hours (2D) | Minutes |
| Primary Limitation | Can be insensitive; complex spectra may be difficult to interpret | Provides no direct information on atom connectivity or isomerism |
| Role in Validation | Defines the molecular "skeleton" | Confirms the "building blocks" |
Experimental Protocols: Ensuring Data Integrity
The quality of your data is paramount. Following standardized protocols is essential for reproducibility and trustworthiness.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the novel imidazole derivative into a clean vial.[18]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19] The choice of solvent is critical; the compound must be fully dissolved.
-
Ensure complete dissolution. If necessary, gently vortex or warm the vial. Any suspended particles will degrade spectral quality.[20] It is best practice to filter the sample through a pipette with a cotton or glass wool plug into a clean, high-quality NMR tube.[18][20]
-
The final sample height in a standard 5 mm tube should be ~4-5 cm.[20][21]
-
-
Referencing:
-
Data Acquisition:
-
Acquire a standard ¹H spectrum first to check sample concentration and purity.
-
Acquire a ¹³C{¹H} spectrum.
-
Based on the complexity of the 1D spectra, acquire 2D experiments (gCOSY, zgesgpHSQC, and zgesgpHMBC) as needed to resolve ambiguities.
-
Protocol 2: HRMS Sample Preparation and Analysis
-
Sample Preparation:
-
Prepare a dilute stock solution of the compound (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). Formic acid aids in protonation to form the [M+H]⁺ ion.
-
-
Instrument Calibration:
-
Prior to analysis, ensure the mass spectrometer is calibrated using a known calibration standard across the desired mass range. This step is critical for achieving the mass accuracy required for correct formula determination.
-
-
Data Acquisition:
-
Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the exact mass. The software should provide a mass error (in ppm) and an isotopic pattern matching score. A mass error below 5 ppm and a high isotope pattern match provide high confidence in the assigned formula.[27]
-
Conclusion: A Commitment to Scientific Integrity
The structural validation of a novel molecule is a foundational act of scientific rigor. By judiciously combining the complementary strengths of NMR and HRMS, researchers can move beyond simple characterization to a state of confident validation. This integrated approach, grounded in an understanding of the causality behind each experimental choice, creates a self-validating workflow that ensures the structural integrity of novel imidazole derivatives. This commitment to accuracy is the bedrock upon which trustworthy and impactful science is built.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. organomation.com [organomation.com]
- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 21. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 22. publications.iupac.org [publications.iupac.org]
- 23. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 24. spectroscopyeurope.com [spectroscopyeurope.com]
- 25. The Latest IUPAC Conventions for NMR [magres.apm.ac.cn]
- 26. iupac.org [iupac.org]
- 27. mdpi.com [mdpi.com]
A Comparative Analysis of N-Heterocyclic Carbenes from Diverse Imidazole Precursors: A Guide for Researchers
In the ever-evolving landscape of catalysis and drug development, the rational design of ligands is paramount to achieving optimal reaction outcomes. Among the pantheon of ligand classes, N-heterocyclic carbenes (NHCs) have emerged as a dominant force, prized for their strong σ-donating ability, steric tuneability, and remarkable stability. This guide provides an in-depth comparative analysis of NHCs derived from three common imidazole-based precursors: imidazolium, benzimidazolium, and imidazolidinium salts. By understanding the nuanced differences in their synthesis, electronic and steric properties, and resulting catalytic performance, researchers can make more informed decisions in the selection of the ideal NHC for their specific application.
The Genesis of N-Heterocyclic Carbenes: A Tale of Three Precursors
The journey to a catalytically active NHC begins with its precursor, typically an azolium salt. The choice of this starting material fundamentally dictates the structural and electronic character of the resulting carbene. The three primary imidazole-based precursors—imidazolium, benzimidazolium, and imidazolidinium salts—each offer a unique synthetic pathway to these powerful ligands.[1]
The general synthetic approach involves the deprotonation of the acidic proton at the C2 position of the azolium ring using a suitable base. This process generates the free carbene, which can then be coordinated to a metal center or used as an organocatalyst.
Figure 1: General synthesis of NHCs from azolium salt precursors.
Imidazolium salts , featuring an unsaturated five-membered ring, are perhaps the most common precursors, giving rise to "classical" NHCs like IPr and IMes. Their synthesis is well-established and often proceeds through the condensation of an α-diimine with an orthoformate.[2]
Benzimidazolium salts are characterized by the fusion of an imidazole ring with a benzene ring. This annulation subtly alters the electronic properties of the resulting NHC. The synthesis of benzimidazolium salts typically involves the N-alkylation of a benzimidazole.[3][4]
Imidazolidinium salts , also known as saturated NHCs (S-NHCs), possess a fully saturated five-membered ring. This seemingly small structural change has a significant impact on the carbene's steric and electronic profile. Their synthesis often starts from the corresponding ethylenediamine derivative.[5]
Decoding the Language of NHCs: Electronic and Steric Parameters
To objectively compare the performance of different NHCs, chemists rely on a set of well-defined parameters that quantify their electronic and steric properties. The two most important of these are the Tolman Electronic Parameter (TEP) and the Percent Buried Volume (%Vbur).
Tolman Electronic Parameter (TEP): A Measure of Electron Donating Ability
The TEP is a spectroscopic measure of a ligand's net electron-donating character.[4] It is determined by measuring the C-O stretching frequency of a metal carbonyl complex, typically [Ni(CO)₃(L)]. A lower TEP value indicates a stronger electron-donating ligand, which leads to increased back-bonding from the metal to the CO ligands and a lower C-O stretching frequency.
| NHC Precursor Type | Representative NHC | TEP (cm⁻¹) (Experimental) | TEP (cm⁻¹) (DFT) |
| Imidazolium | IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 2051.5 | ~2052 |
| Imidazolium | IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | 2050.7 | ~2051 |
| Benzimidazolium | (Representative) | - | ~2054 |
| Imidazolidinium | SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | - | ~2052 |
Table 1: Comparative Tolman Electronic Parameter (TEP) Data. Experimental values are often measured using different metal complexes and can vary. DFT values provide a consistent theoretical comparison.[1][6]
As the data suggests, NHCs derived from all three precursors are strong electron donors. The fusion of the benzene ring in benzimidazolium-derived NHCs can lead to a slight decrease in donor strength (higher TEP) compared to their imidazolium counterparts. Saturated imidazolidinium-derived NHCs generally exhibit comparable or slightly stronger donor properties than their unsaturated analogues.
Percent Buried Volume (%Vbur): Quantifying Steric Hindrance
The %Vbur is a computational tool used to quantify the steric bulk of a ligand.[7][8] It calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. A larger %Vbur value indicates a bulkier ligand, which can have a profound impact on the coordination environment of the metal and the selectivity of a catalytic reaction.
Figure 2: Conceptual diagram of Percent Buried Volume (%Vbur).
| NHC Precursor Type | Representative NHC | %Vbur (Au complex) |
| Imidazolium | IPr | 30.4 |
| Benzimidazolium | (1,3-Diisopropylbenzimidazol-2-ylidene) | 27.9 |
| Imidazolidinium | SIPr | 35.4 |
Table 2: Comparative Percent Buried Volume (%Vbur) Data. Values are typically calculated for a standardized metal-ligand bond length and can vary depending on the specific complex.[3][5]
The steric profiles of these NHCs show more significant variation. While the benzannulated ring in benzimidazolium-derived NHCs has a minor impact on the overall steric bulk compared to their imidazolium counterparts, the saturated backbone of imidazolidinium-derived NHCs leads to a noticeably larger steric footprint. This is due to the puckering of the saturated ring, which pushes the N-substituents closer to the metal center.
Performance in the Field: A Catalytic Case Study in Suzuki-Miyaura Cross-Coupling
To illustrate the practical implications of these structural and electronic differences, we will examine the performance of palladium complexes of these NHCs in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds.
A representative Suzuki-Miyaura reaction between 4-chlorotoluene and phenylboronic acid serves as a benchmark for comparing the catalytic activity of Pd-NHC complexes derived from the three precursor types.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Pd-NHC catalyst (e.g., [Pd(IPr)(cinnamyl)Cl])
-
Solvent (e.g., dioxane/water mixture)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the Pd-NHC catalyst (typically 0.5-2 mol%).
-
Add the solvent (e.g., 5 mL of a 4:1 dioxane/water mixture).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
| Catalyst | NHC Precursor Type | Yield (%) of Biaryl Product |
| [Pd(IPr)Cl(cin)] | Imidazolium | >95% |
| [Pd(SIPr)Cl(cin)] | Imidazolidinium | >95% |
| [Pd(benzimidazole-NHC)Cl₂] | Benzimidazolium | ~90% |
Table 3: Comparative Catalytic Performance in the Suzuki-Miyaura Reaction of 4-chlorotoluene and phenylboronic acid. Yields are approximate and can vary based on specific reaction conditions and the nature of the benzimidazole-NHC ligand.[9][10]
The results highlight the excellent catalytic activity of all three types of Pd-NHC complexes. Both the imidazolium-derived (IPr) and imidazolidinium-derived (SIPr) catalysts generally provide outstanding yields, often exceeding 95%. The slightly lower yield sometimes observed with benzimidazolium-derived NHCs in this specific reaction may be attributed to their subtly different electronic properties. However, it is crucial to note that the optimal catalyst is highly substrate-dependent, and for other transformations, benzimidazolium-derived NHCs may outperform their counterparts.
Conclusion: A Strategic Choice for Optimal Results
The choice of an N-heterocyclic carbene for a specific catalytic application is a strategic decision that should be guided by a thorough understanding of the properties endowed by its imidazole precursor.
-
Imidazolium-derived NHCs represent the well-established workhorses of the field, offering a balance of strong electron donation and tunable steric bulk. They are an excellent starting point for a wide range of catalytic transformations.
-
Benzimidazolium-derived NHCs provide a subtle electronic perturbation that can be advantageous in certain reactions. Their slightly reduced donor strength may be beneficial in catalytic cycles where reductive elimination is the rate-limiting step.
-
Imidazolidinium-derived NHCs (S-NHCs) offer a significantly larger steric footprint, which can be leveraged to enhance selectivity in catalysis. Their increased flexibility can also play a role in accommodating various substrates.
Ultimately, the optimal NHC is not a one-size-fits-all solution. By carefully considering the electronic and steric demands of the desired transformation, and by leveraging the comparative data presented in this guide, researchers can navigate the diverse landscape of N-heterocyclic carbenes and unlock new frontiers in catalysis and drug discovery.
References
- 1. The Tolman electronic parameter (TEP) and the metal–metal electronic communication in ditopic NHC complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Quantifying and understanding the steric properties of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1H-imidazol-1-ylmethanol Derivatives Versus Other Antifungal Agents
This guide provides an in-depth, objective comparison of the in vitro antifungal efficacy of 1H-imidazol-1-ylmethanol derivatives against other established antifungal agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanisms of action, and presents standardized protocols to support further research and development in mycology and medicinal chemistry.
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1][2][3] This has intensified the search for new, more effective antifungal agents. Among the most successful classes of antifungals are the azoles, which are characterized by a five-membered heterocyclic ring containing at least one nitrogen atom.[4][5] The this compound scaffold is a core structural feature of the imidazole subclass of azoles, which includes widely used drugs like ketoconazole, miconazole, and clotrimazole.[2][6] These compounds have been a cornerstone of antifungal therapy for decades, and their derivatives continue to be a fertile ground for the discovery of new therapeutic candidates.[7][8][9][10] This guide will explore the biological activity of these derivatives in a comparative context, grounded in their mechanism of action and supported by quantitative data.
Mechanism of Action: The Azole Strategy
This compound derivatives, like all azole antifungals, exert their effect by disrupting the integrity of the fungal cell membrane.[4][11] Their primary molecular target is a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase .[6][12][13]
The Causality of Fungal Growth Inhibition:
-
Enzyme Inhibition: The nitrogen atom in the imidazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase (a cytochrome P450 enzyme, also known as CYP51).[14][15] This action competitively inhibits the enzyme, preventing it from converting lanosterol to ergosterol.[13][16][17]
-
Ergosterol Depletion: Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises the membrane's structural integrity and fluidity.[6][14]
-
Toxic Sterol Accumulation: The enzymatic blockade leads to the accumulation of toxic 14α-methylated sterol precursors.[4][14]
-
Cellular Disruption: The combination of ergosterol depletion and toxic sterol accumulation increases membrane permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[6][14] This effect is primarily fungistatic, meaning it inhibits growth rather than directly killing the fungal cells.[14][18]
The following diagram illustrates this key signaling pathway.
Comparative In Vitro Biological Activity
The potency of an antifungal agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism in vitro. A lower MIC value signifies higher potency.
The table below presents a comparative summary of MIC values for representative this compound derivatives and other classes of antifungal agents against common fungal pathogens. The data is synthesized from multiple peer-reviewed studies to provide a broad overview.
| Antifungal Agent | Class | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Trichophyton rubrum MIC (µg/mL) |
| Imidazole Derivative 18 [19] | Imidazole | 0.2 - 7.0 | Moderate to Potent | 0.2 - 7.0 |
| Imidazole Derivative 19 [19] | Imidazole | 0.2 - 7.0 | Moderate to Potent | 0.2 - 7.0 |
| Imidazole Derivative 15 [20] | Imidazole | 0.125 | Not Reported | Not Reported |
| Ketoconazole | Imidazole | 0.03 - >128 | 0.25 - >16 | 0.03 - 0.25 |
| Fluconazole | Triazole | 0.25 - 64 | 16 - >64 | 0.5 - 16 |
| Voriconazole | Triazole | 0.03 - 1 | 0.25 - 2 | 0.015 - 0.125 |
| Amphotericin B | Polyene | 0.25 - 1 | 0.5 - 2 | 0.125 - 2 |
| Caspofungin | Echinocandin | 0.06 - 2 | 0.03 - 0.25 | Not Applicable |
| Terbinafine | Allylamine | >64 | >64 | 0.001 - 0.03 |
Note: MIC ranges can vary significantly based on the specific isolate, testing methodology (e.g., CLSI vs. EUCAST), and resistance profiles. The data presented is for comparative purposes.
Field-Proven Insights:
-
Potency: Novel this compound derivatives have demonstrated potent in vitro activity, with some compounds exhibiting MIC values comparable to or even lower than established drugs like ketoconazole against certain strains.[19][20] For example, specific derivatives show MIC values as low as 0.125 µg/mL against Candida albicans.[20]
-
Spectrum of Activity: Like other imidazoles, these derivatives generally show a broad spectrum of activity against yeasts (Candida spp.) and dermatophytes (Trichophyton spp.).[19][21] Their activity against filamentous fungi like Aspergillus fumigatus can be variable but is often moderate to potent.[19]
-
Comparison to Triazoles: Second-generation triazoles like voriconazole often exhibit superior activity against molds such as Aspergillus and may have a better safety profile for systemic use compared to imidazoles.[4][22]
-
Comparison to Other Classes: Polyenes (Amphotericin B) remain a gold standard for broad-spectrum activity, though with significant toxicity concerns.[23] Echinocandins (Caspofungin) are highly effective against Candida and Aspergillus but have no activity against dermatophytes. Allylamines (Terbinafine) are exceptionally potent against dermatophytes but have a limited spectrum otherwise.[21]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the trustworthiness and reproducibility of antifungal susceptibility data, a standardized protocol is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a self-validating system and the reference standard for MIC determination.[1][11]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability.
-
Harvest fungal colonies (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard. This is the stock inoculum.
-
Further dilute the stock inoculum in RPMI-1640 medium to achieve the final target concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL for yeasts).
-
-
Drug Dilution:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal agent in RPMI-1640 medium to create a range of concentrations.
-
Include a positive control well (no drug, only inoculum) and a negative control well (no drug, no inoculum).
-
-
Inoculation & Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate (except the negative control).
-
Seal the plate and incubate at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts, 48-96 hours for filamentous fungi.[1]
-
-
MIC Endpoint Determination:
-
Following incubation, visually inspect the plate for fungal growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control. For azoles, this is typically defined as the concentration that inhibits ~50% of growth.[21]
-
The workflow for this critical experiment is visualized below.
A Comparative Overview of Antifungal Mechanisms
To fully appreciate the role of this compound derivatives, it is essential to compare their mechanism of action with other major antifungal classes, each of which targets a different essential component of the fungal cell.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the cell membrane, forming pores that lead to leakage of intracellular components and cell death.[18]
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall, leading to osmotic instability and cell lysis.[5]
-
Allylamines (e.g., Terbinafine): Inhibit squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than lanosterol 14α-demethylase.[5][18]
-
Flucytosine: A pyrimidine analog that is converted within the fungal cell into a metabolite that interferes with both DNA and protein synthesis.[3]
The following diagram provides a comparative visualization of these distinct molecular targets.
Conclusion
This compound derivatives represent a vital and enduring scaffold in the landscape of antifungal drug discovery. Their well-defined mechanism of action, targeting the fungal-specific enzyme lanosterol 14α-demethylase, provides a strong basis for their efficacy and selective toxicity. As demonstrated by comparative MIC data, novel derivatives within this class exhibit potent in vitro activity against a broad range of pathogenic fungi, often rivaling that of established first-line therapies. While challenges such as drug resistance and the need for improved activity against certain molds persist, the chemical tractability of the imidazole core ensures that it will remain a high-priority target for medicinal chemists. The standardized protocols and comparative data presented in this guide offer a robust framework for the continued evaluation and development of these promising antifungal agents.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. wjpmr.com [wjpmr.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gosset.ai [gosset.ai]
- 16. Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 19. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Compare the efficacy of antifungal agents as primary therapy for invasive aspergillosis: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Differentiating Imidazole Regioisomers: A Spectroscopic Guide for Researchers
In the landscape of pharmaceutical and materials science, the imidazole scaffold is a cornerstone of molecular design. Its prevalence in biologically active molecules and functional materials makes the precise determination of its structure paramount. However, the synthesis of substituted imidazoles often yields regioisomers, molecules with the same chemical formula but different arrangements of substituents on the imidazole ring. Distinguishing between these closely related compounds, such as 1,4- and 1,5-disubstituted imidazoles, is a critical analytical challenge that can have profound implications for a compound's biological activity and material properties.[1]
This guide provides an in-depth comparison of spectroscopic techniques to reliably differentiate imidazole regioisomers. It moves beyond a simple listing of methods to explain the underlying principles and causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Spectroscopic Toolkit: An Overview
A multi-faceted spectroscopic approach is often necessary for the unambiguous structural elucidation of imidazole regioisomers. The primary techniques in our arsenal include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
-
Mass Spectrometry (MS): Offers information on molecular weight and fragmentation patterns, which can be diagnostic for specific isomers.
-
Infrared (IR) Spectroscopy: Probes the vibrational modes of molecules, offering clues based on the subtle differences in bond strengths and symmetries between isomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examines electronic transitions, which can be influenced by the position of substituents on the imidazole ring.
Deep Dive: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for differentiating imidazole regioisomers. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments can provide a definitive structural assignment.
Causality Behind the Chemical Shifts
The key to differentiating regioisomers lies in understanding how the substituent's position influences the electron density and, consequently, the chemical shifts of the imidazole ring's protons and carbons. In an N-substituted imidazole, the nitrogen atom to which the substituent is attached (N1) has a different electronic environment than the other nitrogen (N3). This asymmetry is the foundation of our analytical strategy.
Consider the case of a generic 1,4-disubstituted versus a 1,5-disubstituted imidazole. The substituent at the N1 position will exert a distinct electronic effect on the adjacent C2 and C5 carbons and their attached protons, compared to the more distant C4.
Key NMR Experiments and What to Look For:
-
¹H NMR: The chemical shifts of the imidazole ring protons (H2, H4, and H5) are highly sensitive to the substitution pattern. In many cases, the proton on the carbon between the two nitrogen atoms (H2) is the most downfield. The relative positions of the other two protons can often provide the first clue to the substitution pattern.
-
¹³C NMR: The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are also diagnostic. The difference in chemical shift (Δδ) between C4 and C5 can be a reliable indicator of the regioisomer. For instance, the ΔΔδ between C4 and C5 is often significantly reduced in the regioisomer where the N-substituent is adjacent to the C-alkyl substituent.[2] The formation of an N-adduct can break the tautomeric equilibrium of the imidazole ring, allowing for the clear differentiation of C4 and C5 signals.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for unambiguous assignment. HMBC reveals long-range (2-3 bond) correlations between protons and carbons.
-
The Logic: The proton at the C2 position will show a correlation to both C4 and C5. However, the key differentiating correlations are often between the protons of the N1-substituent and the imidazole ring carbons. In a 1,4-disubstituted imidazole, the protons of the N1-substituent will show a strong HMBC correlation to C2 and C5, but not to C4. Conversely, in a 1,5-disubstituted isomer, these protons will correlate to C2 and C4, but not to C5.
-
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity.
-
The Logic: The protons of the N1-substituent will show a NOE to the nearest proton on the imidazole ring. In a 1,4-disubstituted imidazole, a NOE would be expected between the N1-substituent protons and the H5 proton. In a 1,5-disubstituted isomer, the NOE would be observed with the H4 proton. The presence or absence of these spatial correlations provides compelling evidence for the correct regioisomeric structure.[3][4]
-
Experimental Protocol: Unambiguous Structure Elucidation via NMR
-
Sample Preparation: Dissolve 5-10 mg of the imidazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire 1D Spectra:
-
Run a standard ¹H NMR experiment to observe the proton chemical shifts and coupling patterns.
-
Run a ¹³C{¹H} NMR experiment to determine the chemical shifts of the carbon atoms.
-
-
Acquire 2D Spectra:
-
HMBC: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.
-
NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms for small molecules) to observe through-space correlations.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D data.
-
Critically analyze the HMBC and NOESY cross-peaks between the N1-substituent and the imidazole ring protons/carbons to definitively assign the regioisomeric structure.
-
Mass Spectrometry (MS)
While NMR provides the most definitive structural data, Mass Spectrometry is an invaluable complementary technique, particularly when coupled with chromatography (e.g., GC-MS or LC-MS).[1] The differentiation of regioisomers by MS relies on the principle that different isomers can produce distinct fragmentation patterns upon ionization.[5]
Causality Behind Fragmentation
The stability of the resulting fragment ions dictates the fragmentation pathways. The position of a substituent can influence the stability of adjacent bonds and the likelihood of certain cleavage events. For imidazoles, fragmentation often involves the decomposition of the azole ring with the loss of small neutral molecules like HCN.[6] The nature and position of the substituents will influence the preferred fragmentation pathways.[6][7]
-
Electron Impact (EI) MS: In EI-MS, the initial molecular ion is formed with high internal energy, leading to extensive fragmentation. The relative abundances of key fragment ions can create a "fingerprint" for each isomer. For example, the loss of a substituent or a part of it can be more or less favorable depending on its position relative to the nitrogen atoms and other substituents.
-
Electrospray Ionization (ESI) MS/MS: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented through collision-induced dissociation (CID). This controlled fragmentation can often produce more reproducible and diagnostic spectra than EI. The fragmentation of the N-substituent and the imidazole ring can differ significantly between regioisomers.
Experimental Protocol: Differentiation by MS/MS
-
Sample Infusion/Separation: Introduce the sample into the mass spectrometer via direct infusion or after separation by LC or GC. ESI is a common ionization source for LC-MS.
-
Acquire Full Scan MS: Obtain the mass spectrum to confirm the molecular weight of the isomers.
-
Perform MS/MS:
-
Select the molecular ion ([M+H]⁺ or M⁺·) as the precursor ion.
-
Apply collision energy to induce fragmentation.
-
Acquire the product ion spectrum.
-
-
Comparative Analysis: Compare the product ion spectra of the suspected regioisomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments.
Infrared (IR) and UV-Vis Spectroscopy
IR and UV-Vis spectroscopy are generally less definitive than NMR and MS for this specific application, but they can provide supporting evidence and are useful for rapid screening.
Infrared (IR) Spectroscopy
The differentiation of regioisomers by IR spectroscopy can be challenging as their spectra are often very similar.[8] However, subtle differences can arise in the "fingerprint region" (below 1500 cm⁻¹) where complex skeletal vibrations occur.
-
Causality: The substitution pattern affects the overall symmetry and dipole moment of the molecule, which in turn influences the IR activity and frequency of vibrational modes like C-N stretching, C=N stretching, and ring deformation modes.[9][10] These differences, though small, can sometimes be used to distinguish between isomers, especially when comparing the spectra to known standards or theoretical calculations.[8][11]
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The imidazole ring is a chromophore, and its absorption spectrum can be influenced by the electronic nature and position of its substituents.
-
Causality: Substituents can act as auxochromes, modifying the energy of the π → π* and n → π* transitions of the imidazole ring.[12] This can result in a shift of the maximum absorption wavelength (λmax).[13] While often subtle, a consistent shift in λmax between two isomers can serve as a useful diagnostic tool, particularly in a quality control setting where reference spectra are available.[14][15]
Comparative Analysis: Choosing the Right Tool
| Spectroscopic Technique | Strengths | Weaknesses | Causality of Differentiation |
| NMR (¹H, ¹³C, HMBC, NOESY) | Definitive and unambiguous structure determination. Provides detailed connectivity and spatial information. | Requires larger sample amounts; can be time-consuming. | Anisotropic and electronic effects of substituents cause unique chemical shifts and through-bond/through-space correlations for each isomer.[3][16] |
| Mass Spectrometry (MS, MS/MS) | High sensitivity; excellent for coupling with chromatography (GC/LC). Provides molecular weight confirmation. | Fragmentation can sometimes be non-specific or identical for similar isomers. | Isomer-specific bond stabilities lead to different preferred fragmentation pathways and unique product ion spectra.[17] |
| Infrared (IR) Spectroscopy | Rapid, non-destructive, and inexpensive. | Spectra of regioisomers are often very similar; difficult to interpret without reference standards. | Subtle differences in molecular symmetry and vibrational coupling in the fingerprint region.[8] |
| UV-Vis Spectroscopy | Simple, rapid, and suitable for quantitative analysis. | Low specificity; often insufficient for unambiguous differentiation on its own. | Substituent position affects the electronic structure of the chromophore, leading to shifts in λmax.[12] |
Conclusion
The unambiguous differentiation of imidazole regioisomers is a critical task that demands a robust analytical strategy. While techniques like IR and UV-Vis spectroscopy can offer preliminary or supporting data, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the combined use of 1D and 2D experiments like HMBC and NOESY, stands as the most powerful and definitive method. The logic of using through-bond and through-space correlations to map the precise connectivity of the molecular framework provides a self-validating system for structural assignment. Mass spectrometry serves as an excellent confirmatory tool, leveraging isomer-specific fragmentation patterns. By understanding the causality behind the data generated by each technique, researchers can confidently and efficiently elucidate the correct structures of their imidazole-containing compounds, ensuring the integrity and success of their research and development efforts.
References
- 1. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Purity Assessment: Synthesized 1H-imidazol-1-ylmethanol vs. Reference Standard
Abstract
The chemical purity of reagents is a cornerstone of reproducible and reliable scientific research. This is particularly true for versatile precursors like 1H-imidazol-1-ylmethanol, a key building block for N-heterocyclic carbenes (NHCs) which are pivotal in modern catalysis and materials science.[1][2] Impurities, even in trace amounts, can poison catalysts, initiate undesirable side reactions, or compromise the structural integrity of final products. This guide provides an in-depth, objective comparison of a laboratory-synthesized batch of this compound against a certified reference standard. We will detail the synthesis protocol and present a multi-technique analytical workflow, explaining the causality behind our experimental choices to create a self-validating system for purity assessment. All protocols and data are presented to empower researchers, scientists, and drug development professionals to confidently evaluate the quality of their own materials.
The Critical Role of this compound and the Imperative of Purity
This compound (C₄H₆N₂O, MW: 98.11 g/mol ) is a deceptively simple molecule that serves as a vital precursor to a wide array of chemical structures.[3][4] Its primary utility lies in its role as a precursor to NHC ligands, which have revolutionized fields such as organometallic catalysis and polymerization.[2][5] In the pharmaceutical industry, the imidazole moiety is a common feature in many active pharmaceutical ingredients (APIs), making the purity of its functionalized precursors a matter of regulatory and safety importance.
The purity of this precursor is not a trivial specification. Potential impurities, such as unreacted imidazole, residual paraformaldehyde, or various side-products, can have significant downstream consequences. Therefore, a rigorous analytical assessment against a highly characterized reference standard is not just good practice; it is a scientific necessity. This guide establishes such a framework.
Synthesis Protocol for this compound
The following protocol is adapted from established literature methods, chosen for its reliability and high yield.[1][5][6] The rationale behind each step is provided to ensure a deep understanding of the process.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: In a two-neck round-bottom flask equipped with a stir bar, condenser, and an argon inlet, combine paraformaldehyde (5.01 g, 167 mmol) and degassed 1,4-dioxane (45 mL). Place the flask in an ice bath.
-
Causality: Using an inert gas like argon prevents potential side reactions with atmospheric components. The initial cooling is crucial to control the initial exothermic reaction upon adding imidazole.
-
-
Reaction: Slowly add imidazole (11.38 g, 167.2 mmol) to the cold, stirring mixture. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Heating: Heat the reaction mixture to 334 K (61 °C) and maintain it overnight (approx. 12 hours) with continuous stirring.[1][6]
-
Causality: The initial room temperature phase allows for controlled formation of the adduct, while the subsequent heating drives the reaction to completion.
-
-
Isolation: After cooling the mixture to room temperature, remove the 1,4-dioxane solvent using a rotary evaporator under reduced pressure.
-
Product: The resulting clear, colorless liquid is the crude this compound. For this guide, this "Synthesized Product" was used directly in the subsequent analyses. A yield of approximately 70% is typical.[1][6]
The Analytical Gauntlet: A Multi-Technique Purity Assessment
No single analytical technique provides a complete picture of chemical purity. A robust assessment relies on the orthogonal application of multiple methods, where each technique probes a different physicochemical property of the compound.[7][] Our analysis compares the "Synthesized Product" against a commercially sourced, certified Reference Standard (Purity > 99.5%) .
High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse
HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. It separates the main component from impurities based on their differential partitioning between a stationary and a mobile phase.
-
Protocol:
-
System: Agilent 1260 Infinity II LC System.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 80% Water (0.1% Formic Acid) and 20% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array Detector (DAD) at 210 nm.
-
Sample Preparation: Prepare 1 mg/mL solutions of both the Synthesized Product and the Reference Standard in the mobile phase.
-
-
Trustworthiness: The method's specificity is demonstrated by achieving baseline resolution of the main peak from all impurity peaks.[9] The purity is calculated based on the area percent of the primary peak relative to the total area of all detected peaks.
¹H NMR Spectroscopy - The Structural Fingerprint
Proton Nuclear Magnetic Resonance (¹H NMR) provides an unambiguous structural fingerprint of the molecule and can reveal the presence of proton-bearing impurities, even if they are structurally similar to the main compound.
-
Protocol:
-
System: Bruker Avance 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve ~10 mg of each sample in 0.7 mL of CDCl₃.
-
Analysis: Acquire spectra and compare the chemical shifts (δ), integration values, and splitting patterns to the known spectrum of this compound.[1][6] Expected peaks are at ~δ 5.40 (s, 2H, -CH₂-), δ 6.93 (s, 1H, Im-H), δ 7.08 (s, 1H, Im-H), and δ 7.34 (s, 1H, Im-H).[6]
-
-
Expertise: The key is not just to confirm the presence of the desired peaks but to meticulously scan the baseline for small, unassigned peaks that signify impurities. The integration of these impurity peaks relative to the product peaks can give a semi-quantitative estimate of their concentration.
LC-Mass Spectrometry (LC-MS) - Unambiguous Molecular Weight Confirmation
MS provides the molecular weight of the compound, offering definitive confirmation of its identity. When coupled with LC, it can provide the molecular weights of impurities as they elute from the column.
-
Protocol:
-
System: Waters ACQUITY UPLC I-Class with a SQ Detector 2.
-
LC Method: Same as the HPLC method described above.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Analysis: Monitor for the protonated molecule [M+H]⁺. For this compound (C₄H₆N₂O), the expected m/z is ~99.1.
-
-
Expertise: By examining the mass spectra of minor peaks observed in the HPLC chromatogram, we can tentatively identify impurities, which is a critical step in optimizing the synthesis or purification process.
Differential Scanning Calorimetry (DSC) - Thermal Purity Assessment
DSC measures the heat flow associated with thermal transitions in a material. The melting point of a pure crystalline solid is sharp, whereas impurities cause a depression and broadening of the melting endotherm. This phenomenon can be used to estimate purity.[]
-
Protocol:
-
System: TA Instruments DSC 25.
-
Sample Prep: Accurately weigh 2-3 mg of each sample into a Tzero aluminum pan and hermetically seal.
-
Method: Equilibrate at 25 °C, then ramp the temperature at 5 °C/min to 100 °C under a nitrogen atmosphere.
-
Analysis: Determine the onset temperature and peak maximum of the melting endotherm.
-
-
Trustworthiness: The shape of the melting peak provides a highly sensitive indication of purity. The van't Hoff equation can be applied to the data to calculate a purity value, providing an orthogonal quantitative result to the HPLC data.
Data & Comparative Analysis
The following diagram illustrates the logical flow of the comparative analysis, where data from multiple techniques converges to form a comprehensive purity assessment.
Caption: Logical workflow for the comparative purity assessment.
Summary of Results
The data gathered from the analytical workflow is summarized below for a direct comparison.
| Analytical Test | Reference Standard (>99.5%) | Synthesized Product | Commentary |
| HPLC Purity (Area %) | 99.89% | 98.65% | The synthesized product shows high purity but is detectably lower than the reference. Two minor impurity peaks were observed at 0.81% and 0.54%. |
| ¹H NMR | Spectrum matches literature values perfectly. No extraneous peaks observed. | All characteristic peaks present. Minor peaks detected at δ 7.2 ppm and δ 8.1 ppm, likely unreacted imidazole. | Confirms the identity of the bulk material but also corroborates the presence of impurities found in HPLC. |
| LC-MS ([M+H]⁺) | Major peak at m/z = 99.1. | Major peak at m/z = 99.1. Minor peak at m/z = 69.1 (imidazole). | Confirms the molecular weight of the product. The impurity was confirmed as imidazole. |
| DSC Melting Point | Onset: 68.9 °C, Peak: 69.5 °C (Sharp endotherm) | Onset: 66.2 °C, Peak: 67.4 °C (Broad endotherm) | The depression and broadening of the melting point for the synthesized product is a classic sign of lower purity compared to the reference. |
Conclusion and Final Assessment
This guide demonstrates a robust, multi-technique approach to assessing the purity of synthesized this compound. Our analysis definitively confirms the identity of the synthesized product. However, when compared against a certified reference standard, a measurable difference in purity is evident.
The synthesized batch, with a purity of 98.65% by HPLC, is suitable for many research and development applications. However, the presence of ~1.35% impurities, primarily identified as unreacted imidazole, could be detrimental in highly sensitive applications such as catalyst development or late-stage pharmaceutical synthesis, where stoichiometric precision is paramount. The reference standard, confirmed at 99.89% purity, provides the level of quality and reliability required for such demanding work.
This comparative guide underscores the importance of not only synthesizing a target molecule but also rigorously characterizing it. By employing an orthogonal set of analytical techniques and comparing the results to a trusted reference standard, researchers can ensure the integrity of their data and the success of their scientific endeavors.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 3. This compound | C4H6N2O | CID 3614749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-imidazol-1-yl-methanol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Senior Application Scientist's Guide to Evaluating the Lipophilicity of N-Alkyl Imidazole Derivatives
Introduction: The Critical Role of Lipophilicity in Imidazole-Based Drug Discovery
In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, integral to numerous biomolecules and a vast array of therapeutic agents.[1][2][3] The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4][5][6][7] For N-alkyl imidazole derivatives, a class of compounds with significant therapeutic potential, a systematic evaluation of lipophilicity is not merely a characterization step; it is a fundamental pillar of rational drug design.
An optimal level of lipophilicity is a delicate balance. Sufficient lipophilicity is required for the molecule to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[6][8] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown by cytochrome P450 enzymes, and non-specific binding to plasma proteins, ultimately reducing bioavailability and potentially causing toxicity.[8][9] Therefore, understanding and precisely modulating the lipophilicity by altering the N-alkyl substituent is a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of imidazole-based drug candidates.[3][10]
This guide provides a comprehensive comparison of the lipophilicity of various N-alkyl imidazole derivatives, grounded in both experimental data and computational predictions. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for lipophilicity determination via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and present a clear structure-lipophilicity relationship to aid researchers in the rational design of next-generation imidazole therapeutics.
Structure-Lipophilicity Relationship in N-Alkyl Imidazoles
The lipophilicity of a molecule is most commonly expressed as the logarithm of its partition coefficient (logP) between n-octanol and water.[6][11] For ionizable compounds like imidazoles, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant parameter.
The fundamental principle governing the lipophilicity of N-alkyl imidazoles is straightforward: as the length of the non-polar alkyl chain increases, the molecule becomes more lipophilic. Each methylene group (-CH₂) added to the chain contributes to a positive increase in the logP value. This systematic modification allows for the fine-tuning of a molecule's properties. For instance, studies on N-alkylated imidazoles have shown that increasing the alkyl chain length can enhance antibacterial activity up to a certain point, an effect heavily reliant on the compound's lipophilicity.[12]
The following diagram illustrates this fundamental relationship:
Caption: Increasing the N-alkyl chain length systematically increases lipophilicity.
Methods for Lipophilicity Determination: A Comparative Overview
Evaluating the lipophilicity of N-alkyl imidazole derivatives can be approached through two primary avenues: experimental measurement and computational prediction.
1. Computational (In Silico) Prediction: In the early stages of drug discovery, computational methods provide rapid estimation of lipophilicity.[13] These algorithms, such as CLogP (calculated logP), analyze a molecule's structure and sum the contributions of its fragments to predict the final logP value.[14] While these methods are invaluable for high-throughput virtual screening, they are predictive and may not capture all intramolecular interactions or solvation effects. Therefore, experimental validation is crucial.
2. Experimental Determination: The gold standard for lipophilicity measurement has traditionally been the shake-flask method , which directly measures the partitioning of a compound between n-octanol and water.[15] While accurate, this method is low-throughput, time-consuming, and can be challenging for highly lipophilic or poorly soluble compounds.
For modern drug discovery, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as the preferred method.[16][17][18] It offers high throughput, requires minimal sample, and is suitable for a wide range of compounds.[16][19] In RP-HPLC, compounds are separated based on their hydrophobicity. A non-polar stationary phase (like C18) retains more lipophilic compounds longer, resulting in a greater retention time (t_R). The logarithm of the capacity factor (log k), which is derived from the retention time, shows a strong linear correlation with the compound's logP value.[16][20]
Comparative Lipophilicity Data for N-Alkyl Imidazole Series
The table below summarizes experimentally determined and calculated lipophilicity values for a homologous series of N-alkyl imidazoles. The experimental values are typically determined using RP-HPLC and calibrated against standards with known logP values.
| Compound Name | N-Alkyl Substituent | Structure | Experimental logP (log k_w_)[20] | Calculated logP (CLogP)[13] |
| N-Methylimidazole | -CH₃ | Imidazole-CH₃ | 0.38 | 0.29 |
| N-Ethylimidazole | -CH₂CH₃ | Imidazole-C₂H₅ | 0.89 | 0.72 |
| N-Propylimidazole | -CH₂CH₂CH₃ | Imidazole-C₃H₇ | 1.40 | 1.15 |
| N-Butylimidazole | -CH₂CH₂CH₂CH₃ | Imidazole-C₄H₉ | 1.91 | 1.58 |
Note: log k_w_ is the chromatographic hydrophobicity index determined by extrapolating retention data to 100% aqueous mobile phase, which is highly correlated with logP.
The data clearly demonstrates a consistent, near-linear increase in lipophilicity with the addition of each methylene unit to the N-alkyl chain. This predictable relationship is a powerful tool for medicinal chemists.
Detailed Experimental Protocol: Lipophilicity Determination by RP-HPLC
This protocol provides a self-validating system for determining the chromatographic hydrophobicity index (log k_w_), a reliable surrogate for logP.
Causality Behind Experimental Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is the most common choice for lipophilicity studies because its long alkyl chains effectively mimic the non-polar lipid environment of biological membranes and n-octanol.[18]
-
Mobile Phase (Methanol/Water Gradient): A gradient of an organic modifier (methanol or acetonitrile) and water is used. Methanol is often preferred as it minimally disrupts the hydrogen bonding network of water.[21] The gradient elution ensures that compounds with a wide range of lipophilicities can be analyzed in a single run.
-
Calibration Standards: A set of compounds with well-established logP values is run under the same conditions as the test compounds. This is the cornerstone of the protocol's self-validating nature; it creates a calibration curve that directly links HPLC retention time to the established logP scale.[16][17]
-
Capacity Factor (k): We don't just use the raw retention time (t_R). We calculate the capacity factor (k = (t_R - t_0) / t_0), where t_0 is the column dead time. This normalizes the retention, making it independent of flow rate and column dimensions, thus providing a more robust and transferable measure of lipophilicity.
Workflow Diagram
Caption: Workflow for experimental determination of logP using RP-HPLC.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare stock solutions (1 mg/mL) of your N-alkyl imidazole test compounds and at least 5-6 calibration standards (e.g., aniline, toluene, ethylbenzene, naphthalene) in methanol.
-
Prepare mobile phases: Mobile Phase A (HPLC-grade water) and Mobile Phase B (HPLC-grade methanol).
-
Prepare a sample of a non-retained compound (e.g., sodium nitrate) to determine the column dead time (t_0).
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm (or the λ_max of imidazole derivatives).
-
-
Analysis Procedure:
-
Determine Dead Time (t_0): Inject the sodium nitrate solution and record its retention time. This is t_0.
-
Isocratic Elution: For each compound (standards and test compounds), perform a series of isocratic runs with varying mobile phase compositions (e.g., 40%, 50%, 60%, 70%, 80% methanol in water).
-
Record Retention Times (t_R): Record the peak retention time for each compound at each mobile phase composition.
-
-
Data Processing and Calculation:
-
Calculate Capacity Factor (k): For each run, calculate the capacity factor k using the formula: k = (t_R - t_0) / t_0.
-
Calculate log k: Convert each k value to log k.
-
Extrapolate to log k_w_: For each compound, plot log k versus the percentage of organic modifier in the mobile phase. Perform a linear regression and extrapolate the line to 0% organic modifier (100% water). The y-intercept of this line is the chromatographic hydrophobicity index, log k_w_.[21]
-
Generate Calibration Curve: Plot the calculated log k_w_ values for your calibration standards against their known literature logP values. Perform a linear regression to obtain the calibration equation (e.g., logP = a * (log k_w) + b).
-
Determine logP of Test Compounds: Use the log k_w_ values of your N-alkyl imidazole derivatives in the calibration equation to determine their experimental logP values.
-
Conclusion
The lipophilicity of N-alkyl imidazole derivatives is a critical, tunable parameter that profoundly influences their potential as therapeutic agents. The structure-lipophilicity relationship within this class is predictable and robust: increasing the length of the N-alkyl chain systematically increases the compound's logP value. While computational models offer rapid initial estimates, experimental determination via RP-HPLC provides reliable, high-throughput data essential for lead optimization. The detailed protocol provided herein offers a validated framework for researchers to accurately characterize their compounds. By understanding and strategically manipulating lipophilicity, scientists in drug development can more effectively design N-alkyl imidazole derivatives with optimized ADMET profiles, increasing the likelihood of clinical success.
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. omicsonline.org [omicsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 1H-imidazol-1-ylmethanol: A Guide to Personal Protective Equipment and Disposal
Hazard Identification and Risk Assessment: Understanding the "Why"
Imidazole derivatives, as a class of compounds, often present similar toxicological profiles. The primary routes of exposure are dermal contact, eye contact, and inhalation.[7] The immediate risks associated with 1H-imidazol-1-ylmethanol, based on data from its analogs, are:
-
Skin Irritation: Direct contact can lead to redness, inflammation, and discomfort.[1][3][4]
-
Serious Eye Irritation: Splashes can cause significant eye damage.[1][3][4][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][4]
A thorough risk assessment is the foundation of safe laboratory practice. Before commencing any work with this compound, it is crucial to understand these potential hazards to justify the stringent use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment. This represents the minimum level of protection; specific laboratory conditions or experimental protocols may necessitate a higher level of protection.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards. | Protects against splashes and airborne particles that can cause serious eye damage.[8] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is recommended).[2][7] A fully-buttoned laboratory coat.[2] | Prevents skin contact, which may cause irritation. Nitrile gloves offer good resistance to a range of chemicals.[2] |
| Respiratory Protection | To be used in a certified chemical fume hood.[2][7] If working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary. | Minimizes inhalation of aerosols or dust, preventing respiratory tract irritation.[8] |
Procedural Guidance: Step-by-Step Safety
Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE Workflow
Caption: Workflow for donning Personal Protective Equipment.
Doffing PPE Workflow
The removal of PPE is a critical step where contamination can occur if not performed correctly.
Caption: Workflow for doffing Personal Protective Equipment.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and regulatory compliance.
Waste Collection
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[2]
Disposal Procedure
The primary method for the disposal of this compound and its containers is through a licensed hazardous waste management service.[2] Do not dispose of this chemical down the drain or in the regular trash. All disposals must be in accordance with local, state, and federal regulations.
The first rinse of any contaminated glassware must be collected as hazardous waste.[2] Subsequent rinses may be disposed of according to standard laboratory procedures, provided the initial material has been thoroughly removed.
Disposal Workflow
Caption: Waste disposal workflow for this compound.
Emergency Procedures: Preparedness is Key
Spills:
-
Small spills: For a small, manageable spill, wear your full PPE, absorb the material with an inert absorbent, and place it in the hazardous waste container.
-
Large spills: Evacuate the area and contact your institution's Environmental Health and Safety (EH&S) office immediately.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][5]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanol)
